3-Bromophenylacetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQZCVLSJIRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541969 | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98288-51-8 | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Bifunctional Reagent in Modern Synthesis
An In-Depth Technical Guide to 3-Bromophenylacetyl Chloride: Properties, Synthesis, and Reactivity for Advanced Drug Development
This compound is a pivotal reagent in the landscape of organic synthesis, particularly valued within pharmaceutical research and development. Its strategic importance stems from its bifunctional nature: a highly reactive acyl chloride group for nucleophilic acyl substitution and a brominated aromatic ring that serves as a synthetic handle for cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of molecular complexity, making it an indispensable building block for constructing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and core reactivities, grounded in mechanistic principles and practical application.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective and safe implementation in any synthetic workflow. The key identifiers and physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98288-51-8 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.547 g/mL at 25 °C | [1][3] |
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |
| Boiling Point | >110 °C (Flash Point) | [3][4] |
| SMILES | ClC(=O)Cc1cccc(Br)c1 | [1] |
| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [1][2] |
Safety and Handling Synopsis
As an acyl chloride, this compound exhibits significant reactivity and requires careful handling.
-
Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][3]. It reacts with water and moisture, releasing corrosive hydrogen chloride gas[5].
-
Handling Recommendations: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][5] Storage should be under an inert atmosphere in a cool, dry place, away from moisture and incompatible materials like alcohols, strong bases, and amines.[3][5]
Synthesis: From Carboxylic Acid to Activated Acyl Chloride
The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-bromophenylacetic acid.
Caption: Synthesis of this compound from its acid precursor.
Mechanistic Rationale and Protocol
The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is frequently employed because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[6][] This characteristic is advantageous as the continuous removal of gaseous products from the reaction mixture shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, driving the reaction to completion.[6]
Protocol 1: Synthesis from 3-Bromophenylacetic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-bromophenylacetic acid (1.0 eq).[8]
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 2.0 eq), which can also serve as the solvent.[9] Alternatively, an inert solvent like benzene or dichloromethane (DCM) can be used.[9]
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
Purification: The resulting crude this compound, often a liquid, can be purified by vacuum distillation if necessary, though it is frequently used directly in subsequent steps without further purification.[10]
Core Reactivity and Synthetic Applications
The utility of this compound in drug development is anchored in its predictable reactivity at the acyl chloride functional group.
Nucleophilic Acyl Substitution: Amide Bond Formation
The formation of amides is one of the most fundamental transformations in medicinal chemistry. The acyl chloride provides a highly activated electrophilic carbonyl carbon, which readily reacts with primary and secondary amines to form stable amide linkages.[6][11]
Caption: General workflow for amide synthesis using this compound.
Causality in Protocol: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[6] The primary role of this base is to scavenge the HCl byproduct generated during the reaction.[11] If not neutralized, HCl would protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction. This is a classic example of a Schotten-Baumann reaction condition.[6][11]
Protocol 2: General Amide Synthesis
-
Dissolution: Dissolve the amine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) in a flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.[]
-
Addition: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until completion (monitored by TLC or LC-MS).
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (to remove excess base), saturated sodium bicarbonate (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[12][13] Using this compound, this reaction creates diaryl ketone structures, which are common motifs in pharmacologically active molecules.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Mechanistic Insight: The reaction is facilitated by a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[12] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate a highly electrophilic acylium ion intermediate.[14] This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product ketone is deactivated towards further substitution, preventing polyacylation.[14][15] A stoichiometric amount of the Lewis acid is generally required because the product ketone complexes with it.[12][15]
Conclusion: A Strategically Important Synthetic Tool
This compound is more than a simple reagent; it is a strategic tool for molecular architects in the pharmaceutical industry. Its well-defined reactivity allows for the reliable execution of fundamental synthetic transformations like amide formation and Friedel-Crafts acylation. Furthermore, the presence of the aryl bromide provides a crucial vector for diversification via modern cross-coupling methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A mastery of its properties and reaction causalities is essential for any scientist aiming to innovate in the field of drug discovery.
References
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link][3]
-
ChemWhat. (3-Bromophenyl)-acetyl chloride, 95% CAS#: 98288-51-8. [Link][4]
-
PrepChem. Synthesis of (i) o-Bromophenylacetyl chloride. [Link][9]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][15]
-
PrepChem. Synthesis of α-bromophenylacetylchloride. [Link][10]
-
PubChem. 2-Bromophenylacetyl chloride. [Link]
-
PubChem. (3-Bromophenyl)acetic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity of 3-Bromopropionyl Chloride in Chemical Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromopropionyl Chloride. [Link][16]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
YouTube. synthesis of amides from acid chlorides. [Link][11]
-
Khan Academy. Amide formation from acyl chloride. [Link][17]
Sources
- 1. 3-ブロモフェニルアセチルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. Amide Synthesis [fishersci.it]
- 8. 3-Bromophenylacetic acid 98 1878-67-7 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. nbinno.com [nbinno.com]
- 17. Khan Academy [khanacademy.org]
3-Bromophenylacetyl chloride CAS number 98288-51-8
An In-depth Technical Guide to 3-Bromophenylacetyl Chloride (CAS: 98288-51-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and pharmaceutical development. We will delve into its fundamental properties, synthesis protocols, core reactivity, and applications, with a focus on the underlying chemical principles that govern its utility.
Core Characteristics and Physicochemical Properties
This compound is a bifunctional molecule of significant interest in organic synthesis. The presence of a highly reactive acyl chloride group and a bromine-substituted aromatic ring makes it a versatile building block. The acyl chloride allows for the facile introduction of the 3-bromophenylacetyl moiety via reactions with a wide range of nucleophiles, while the bromo-substituent serves as a handle for further modifications, such as cross-coupling reactions.
Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 98288-51-8 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.547 g/mL at 25 °C | [3] |
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |
| Flash Point | >110 °C | [3][4] |
| SMILES String | ClC(=O)Cc1cccc(Br)c1 | |
| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Methodologies
The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 3-Bromophenylacetic acid (CAS: 1878-67-7). This precursor is itself accessible from commercially available starting materials. The overall synthetic workflow is a robust and scalable two-step process.
Caption: General two-step synthesis of this compound.
Synthesis of the Precursor: 3-Bromophenylacetic Acid
The precursor, 3-Bromophenylacetic acid, can be synthesized via the Willgerodt-Kindler reaction from 3-bromoacetophenone.[5] This reaction uniquely rearranges the carbon skeleton, moving the carbonyl function to the terminal carbon of the side chain.
Experimental Protocol: Synthesis of 3-Bromophenylacetic Acid[5]
-
Reaction Setup: To a three-necked flask, add sublimed sulfur (0.75 mol), 3-bromoacetophenone (0.5 mol), and morpholine (0.75 mol).
-
Thioamide Formation: Heat the mixture to reflux and stir for 14 hours. The formation of a thiomorpholide intermediate occurs.
-
Hydrolysis: Cool the reaction mixture to room temperature (20-30 °C). Carefully add a pre-mixed solution of glacial acetic acid (260 mL), distilled water (75 mL), and concentrated sulfuric acid (52 mL).
-
Reaction Completion: Heat the new mixture to reflux and maintain for 6 hours to facilitate the complete hydrolysis of the thioamide to the carboxylic acid.
-
Isolation: Pour the hot reaction mixture into ice water with stirring to precipitate the crude product. Filter the resulting brown solid.
-
Purification: Dissolve the solid in a 20% aqueous sodium hydroxide solution and filter to remove insoluble impurities. Cool the filtrate in an ice bath and acidify with 2M hydrochloric acid to a pH of 1-2 to precipitate the purified 3-Bromophenylacetic acid.
-
Drying: Filter the solid product, wash with cold water, and dry at 60 °C. A typical yield is around 92%.[5]
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard and highly efficient transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step. The key to this reaction's success is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[6][7]
Caption: Mechanism for converting a carboxylic acid to an acyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for acyl chloride synthesis.[8][9][10]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add 3-Bromophenylacetic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), which can also serve as the solvent.[10] Alternatively, an inert solvent like anhydrous benzene or dichloromethane can be used.[8][9]
-
Reaction: Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and any solvent by distillation under reduced pressure.
-
Product: The resulting residue is the crude this compound, which often appears as a yellow or brown oil and is typically used in the next synthetic step without further purification.[10]
Reactivity and Applications in Drug Development
The utility of this compound stems from its high reactivity, making it an excellent acylating agent. It is a cornerstone intermediate for building more complex molecular architectures, a common strategy in medicinal chemistry.[11]
Friedel-Crafts Acylation
A primary application of acyl chlorides is in Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[12][13] This reaction introduces the 3-bromophenylacetyl group onto an electron-rich aromatic or heteroaromatic core, which is a common scaffold in many pharmaceutical agents. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[13][14]
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Experimental Protocol: Representative Friedel-Crafts Acylation
-
Catalyst Suspension: In a dry, inert atmosphere (e.g., under nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a cold (0 °C) anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Acylium Ion Formation: Slowly add this compound (1.0 eq) to the suspension while maintaining the temperature at 0 °C. Stir for 15-30 minutes.
-
Electrophilic Attack: Add the aromatic substrate (1.0 eq) to the mixture, either neat or dissolved in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature or gently heat under reflux (e.g., 60 °C) to drive it to completion, typically for 1-3 hours.[12]
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or recrystallization.
Nucleophilic Acyl Substitution
The acyl chloride group reacts readily with a variety of nucleophiles to form esters, amides, and other carboxylic acid derivatives. This is fundamental in drug development for linking different molecular fragments.
-
With Alcohols/Phenols: Forms esters.
-
With Amines: Forms amides, a critical linkage in many biologically active molecules.
-
With Water: Hydrolyzes back to the parent carboxylic acid. This reactivity necessitates handling the compound under anhydrous conditions.[15]
The bromine atom on the phenyl ring provides a strategic point for late-stage functionalization, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Type | GHS Classification & Codes | Recommendations |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing fumes/vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reactivity | Reacts with water and moisture.[15] | Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and glassware. |
| Storage | Store in a cool, dry, well-ventilated area. | Keep container tightly sealed. Store away from moisture, strong bases, alcohols, and oxidizing agents. |
Data compiled from sources.[4][16]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[4] All operations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Conclusion
This compound (CAS: 98288-51-8) is a valuable and reactive intermediate in organic synthesis. Its dual functionality—a potent acylating group and a modifiable aromatic bromide—provides chemists and drug development professionals with a versatile tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.
References
- Vertex AI Search. (n.d.). friedel-crafts acylation of benzene.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
- Reis, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Sigma-Aldrich. (n.d.). This compound 97%.
- ChemicalBook. (n.d.). 3-Bromophenylacetic acid synthesis.
- Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions.
- Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Advanced Chemical Intermediates. (n.d.). (3-Bromo-phenyl)-acetyl chloride.
- Alfa Chemistry. (n.d.). CAS 98288-51-8 this compound.
- Chemsrc. (n.d.). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8.
- ChemWhat. (n.d.). (3-Bromophenyl)-acetyl chloride, 95% CAS#: 98288-51-8.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride.
- PrepChem.com. (n.d.). Synthesis of α-bromophenylacetylchloride.
- CAMEO Chemicals - NOAA. (n.d.). PHENYLACETYL CHLORIDE.
- Muthusaravanan, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
Sources
- 1. 98288-51-8 | MFCD11052954 | (3-Bromo-phenyl)-acetyl chloride | acints [acints.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 5. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 3-Bromophenylacetyl Chloride
Introduction
3-Bromophenylacetyl chloride is a vital reagent in the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the dual reactivity conferred by the acyl chloride and the brominated aromatic ring. The acyl chloride group serves as a highly reactive electrophile for acylation reactions, while the bromine atom provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and safe handling, with a focus on its application in drug development. At its core, the precise molecular weight of 233.49 g/mol is the foundation for all stoichiometric calculations, ensuring reproducible and scalable synthetic outcomes[1][2][3][4].
Core Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 233.49 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| CAS Number | 98288-51-8 | [1][2][3] |
| Appearance | Liquid | [3] |
| Density | 1.547 g/mL at 25 °C | [3] |
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)Cl | [2] |
| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [2] |
These parameters are fundamental for everything from calculating reaction stoichiometry to ensuring appropriate storage conditions.
Molecular Structure Visualization
To better understand its reactivity, a visual representation of the molecule is essential.
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
Synthesis Pathway
The most common and industrially scalable method for synthesizing this compound is via the chlorination of 3-Bromophenylacetic acid. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Mechanism Insight: Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion. A small amount of a catalyst like dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.
A generalized synthetic scheme is as follows:
Caption: Synthesis of this compound.
Core Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles:
-
Alcohols: React to form esters.
-
Amines: React to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Water: Hydrolyzes readily to form the parent carboxylic acid, 3-Bromophenylacetic acid. This necessitates handling the compound under anhydrous (moisture-free) conditions[5].
The bromine on the phenyl ring is relatively inert under these conditions but can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, or C-O bonds at that position. This dual-handle reactivity makes it a powerful building block.
Applications in Drug Discovery and Development
The structural motif of a phenylacetyl group is present in numerous active pharmaceutical ingredients (APIs). This compound serves as a key intermediate for introducing this scaffold, with the bromine atom acting as a strategic point for further molecular elaboration.
Halogenated compounds, particularly those containing chlorine and bromine, play a significant role in pharmaceuticals. The presence of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[6]. The use of versatile intermediates like this compound allows medicinal chemists to efficiently generate libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of an Amide Derivative
This section provides a validated, step-by-step protocol for a representative acylation reaction.
Objective: To synthesize N-benzyl-2-(3-bromophenyl)acetamide from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Workflow for amide synthesis.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the acyl chloride[5].
-
Reagent Preparation: In the flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the cooled amine solution dropwise via a dropping funnel over 15-20 minutes. A rapid addition can lead to uncontrolled temperature increases.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The resulting crude product can be purified by either recrystallization or flash column chromatography. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazard Classifications: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[3][7].
-
Handling Precautions:
-
Always handle this reagent in a well-ventilated chemical fume hood[5][8].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[5][7].
-
Keep away from moisture and water, as it reacts to release corrosive HCl gas[5].
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container[7].
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[7][9].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention[5][7][9].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician[7][9].
-
References
- Vertex AI Search. (n.d.). This compound. Retrieved January 21, 2026.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Bromopropionyl Chloride. Retrieved January 21, 2026, from [Link]
-
Chemical Cloud Database. (n.d.). This compound | 98288-51-8. Retrieved January 21, 2026, from [Link]
-
ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE. Retrieved January 21, 2026, from [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-2-Amino-2-(4-bromophenyl)acetic acid. Retrieved January 21, 2026.
-
PubChem. (n.d.). 2-Bromophenylacetyl chloride. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (2025). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved January 21, 2026, from [Link]
-
Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. Retrieved January 21, 2026, from [Link]
-
WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved January 21, 2026, from [Link]
-
Loba Chemie. (2021). PHENYLACETYL CHLORIDE - Safety Data Sheet. Retrieved January 21, 2026, from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound 97 98288-51-8 [sigmaaldrich.com]
- 4. This compound | 98288-51-8 - 化学云数据库 [cn.chemcd.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 8. lobachemie.com [lobachemie.com]
- 9. file.bldpharm.com [file.bldpharm.com]
An In-Depth Technical Guide to 3-Bromophenylacetyl Chloride: Structure, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and synthetic chemistry, the efficiency of molecular construction is paramount. Reagents that offer multiple, selectively addressable reactive sites are invaluable tools, enabling the rapid generation of molecular diversity from a common core. 3-Bromophenylacetyl chloride is a prime exemplar of such a strategic building block. Possessing both a highly reactive acyl chloride and a versatile aryl bromide, this compound serves as a critical linchpin in the synthesis of complex organic molecules, particularly within medicinal chemistry programs. Its structure allows for sequential, orthogonal reactions, making it a powerful intermediate for constructing libraries of novel compounds for biological screening. This guide provides an in-depth technical overview of its properties, a field-proven synthesis protocol, its applications, and essential safety procedures for its handling.
Molecular Profile and Physicochemical Properties
A precise understanding of a reagent's identity and physical characteristics is the foundation of its effective application in research. These identifiers are crucial for locating safety data, regulatory information, and ensuring the correct material is used in experimental setups.
The structure of this compound consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetyl chloride group at the 1-position. This arrangement provides two distinct points for chemical modification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride[1] |
| Synonyms | 3-Bromophenylacetic acid chloride, Benzeneacetyl chloride, 3-bromo-[1][2][3] |
| CAS Number | 98288-51-8[1][4] |
| Molecular Formula | C₈H₆BrClO[1] |
| Molecular Weight | 233.49 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)Cl[1] |
| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N[1] |
The physical properties of a reagent dictate its handling, storage, and reaction conditions. As a liquid at room temperature, this compound is typically measured by volume, with its density being a key parameter for accurate molar calculations.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid | |
| Density | 1.547 g/mL at 25 °C | [2] |
| Purity | Typically ≥95% | [2] |
| Flash Point | >110 °C |[2][3] |
Synthesis Protocol and Mechanistic Rationale
The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-bromophenylacetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.
Causality of Reagent Choice: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides. The reaction mechanism proceeds through a chlorosulfite intermediate, which then collapses to form the acyl chloride. Critically, the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed from the reaction mixture along with the excess volatile thionyl chloride, often driving the reaction to completion without the need for complex workup procedures.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (or connect to a nitrogen/argon line). It is imperative to exclude atmospheric moisture, as this compound and thionyl chloride both react with water.
-
Reagent Addition: To the flask, add 3-bromophenylacetic acid (1.0 eq). In a chemical fume hood, carefully add an excess of thionyl chloride (SOCl₂), typically 2 to 3 molar equivalents. The use of a solvent like anhydrous benzene or toluene is optional but can aid in temperature control.[5]
-
Reaction Execution: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Maintain reflux for 2-3 hours.[5] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound. For most applications, this material is of sufficient purity (typically >95%) and can be used directly. Further purification by vacuum distillation is possible but often unnecessary.
Core Applications in Medicinal Chemistry
The synthetic utility of this compound stems from its two distinct reactive handles, which can be addressed in a controlled manner.
-
Acyl Chloride Reactivity: The acyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. This allows for the straightforward installation of the 3-bromophenylacetyl scaffold onto a molecule of interest.
-
Aryl Bromide Reactivity: The bromine atom on the phenyl ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This dual reactivity allows for a divergent synthetic strategy. First, the acyl chloride can be reacted with a library of nucleophiles. Subsequently, the aryl bromide on each of these new products can be subjected to a library of cross-coupling partners, exponentially increasing the number of unique molecules generated from a single starting material.
Caption: Divergent synthesis strategy using this compound.
Safety, Handling, and Storage Protocol
This compound is a hazardous chemical that requires strict handling protocols. Its primary danger stems from its reactivity, particularly with water.
Hazard Profile:
-
Corrosivity: Causes severe skin burns and eye damage. Upon contact with moisture (e.g., on skin, in eyes, or in mucous membranes), it rapidly hydrolyzes to form 3-bromophenylacetic acid and corrosive hydrochloric acid (HCl).
-
Irritation: May cause respiratory irritation if vapors are inhaled.[6]
-
Reactivity: Reacts violently with water, alcohols, bases, and amines.[7][8]
Self-Validating Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and chemical safety goggles or a face shield.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Inert Conditions: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation from atmospheric moisture.[6] Use oven-dried glassware and fresh, anhydrous solvents.
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to air.
-
Spill Management: In case of a small spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or sand). Do NOT use water. The contaminated sorbent should be collected in a sealed container for hazardous waste disposal.
-
Waste Disposal: Unused or waste material must be quenched carefully before disposal. A recommended method is the slow, dropwise addition of the acyl chloride to a stirred, cooled solution of sodium bicarbonate or a similar weak base. This must be done in a fume hood, as the reaction will generate gas (CO₂). Dispose of the neutralized solution and all contaminated materials as hazardous waste according to institutional guidelines.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and alcohols.[6] Storage in a desiccator or under an inert atmosphere is recommended to maintain purity.
Conclusion
This compound is more than a simple reagent; it is a strategic asset for chemical synthesis. Its bifunctional nature, combining the facile reactivity of an acyl chloride with the cross-coupling potential of an aryl bromide, provides chemists with a reliable and efficient platform for the construction of complex molecular architectures. By understanding its properties, employing validated synthesis and handling protocols, and leveraging its dual reactivity, researchers in drug development and materials science can significantly accelerate their discovery workflows.
References
-
ChemWhat. (3-Bromophenyl)-acetyl chloride, 95%. [Link]
-
ChemCD. This compound | 98288-51-8. [Link]
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link]
-
ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
-
PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. [Link]
-
PrepChem.com. Synthesis of α-bromophenylacetylchloride. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 98288-51-8 - 化学云数据库 [cn.chemcd.com]
- 4. labsolu.ca [labsolu.ca]
- 5. prepchem.com [prepchem.com]
- 6. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 3-Bromophenylacetyl Chloride
Executive Summary
3-Bromophenylacetyl chloride (CAS No. 98288-51-8) is a vital reagent in organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] As an acyl chloride, it exhibits high reactivity, which makes it invaluable for creating new molecular architectures but also introduces significant handling risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the hazards associated with this compound. Adherence to these protocols is not merely a matter of compliance but a foundational pillar of a robust safety culture, ensuring the protection of personnel and the integrity of research.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the cornerstone of safe handling. The primary risks stem from its corrosive nature and its violent reactivity with water and other nucleophilic substances.[2]
GHS Classification and Health Effects
The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards of this compound.[3]
| Hazard Class | Category | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |
-
Inhalation: Vapors or mists can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation.[3]
-
Skin Contact: Direct contact causes skin irritation, redness, and pain.[3] Prolonged exposure can lead to chemical burns.
-
Eye Contact: The compound is a serious eye irritant, capable of causing significant damage if not immediately addressed.[3]
-
Ingestion: While less common in a laboratory setting, ingestion can cause severe burns to the mouth, throat, and stomach.[4]
Physicochemical Hazards
The most significant physicochemical hazard is the compound's reactivity with water.[5] As an acyl chloride, it hydrolyzes rapidly and exothermically in the presence of moisture (including atmospheric humidity) to produce 3-bromophenylacetic acid and corrosive hydrogen chloride (HCl) gas.[2][6] This reaction can build pressure in sealed containers and creates a corrosive and toxic atmosphere.
Reactivity Profile and Incompatibilities
The electrophilic nature of the acyl chloride functional group governs the reactivity of this compound.[7] The carbonyl carbon is highly susceptible to attack by nucleophiles.[7][8]
-
Water/Moisture: Reacts violently, producing HCl gas. This is the most critical incompatibility to manage.[5][9][10]
-
Alcohols: Reacts vigorously to form esters and HCl gas.
-
Amines: Reacts readily with primary and secondary amines to form amides and HCl.[11]
-
Strong Bases (e.g., hydroxides, alkoxides): Reacts exothermically, leading to rapid decomposition.
-
Strong Oxidizing Agents: Incompatible, may lead to vigorous reactions.[4]
Understanding these incompatibilities is crucial for both experimental design and storage. For instance, quenching a reaction involving this compound with an aqueous solution must be done slowly and with extreme caution, typically in an ice bath, to control the exothermic release of heat and HCl gas.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to contain corrosive vapors and provide an adequate exhaust mechanism.[9][12]
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques is best practice.[9][13] This prevents hydrolysis from atmospheric moisture.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are non-negotiable.[14] Immediate flushing is critical in case of exposure.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield.[15] | Protects against splashes and irritating vapors. Standard safety glasses are insufficient. |
| Hand | Nitrile or neoprene gloves. Consider double-gloving.[2][15] | Provides a barrier against skin contact. Check manufacturer's breakthrough time data. |
| Body | Flame-resistant lab coat.[5] | Protects skin and personal clothing from splashes. |
| Respiratory | Not typically required if handled in a fume hood. For spills or ventilation failure, a respirator with an acid gas cartridge is necessary.[15][16] | Protects against inhalation of corrosive vapors. |
Safe Handling and Storage Protocols
Storage
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2][3]
-
Moisture Control: The storage area must be free of moisture. Do not store near sinks or other water sources.[5][12]
-
Container: Keep containers tightly sealed to prevent moisture ingress and the escape of vapors.[2][3] Containers should be opened and resealed carefully, preferably under an inert atmosphere.[3]
-
Incompatibilities: Segregate from incompatible materials, especially bases, alcohols, and oxidizing agents.[10]
Step-by-Step Handling Protocol (Laboratory Scale)
-
Preparation: Don all required PPE before entering the lab. Ensure the fume hood is operational and the sash is at the appropriate height.
-
Inert Setup: For moisture-sensitive reactions, assemble and flame-dry glassware under vacuum, then backfill with an inert gas like nitrogen or argon.[9]
-
Reagent Transfer: Use dry syringes or cannulas for liquid transfers under an inert atmosphere.[9][10] Never return excess reagent to the original container to avoid contamination.[5][9]
-
Reaction Execution: Perform all additions and manipulations within the fume hood. If the reaction is exothermic, use an ice bath to moderate the temperature.
-
Quenching: Carefully and slowly add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate or water). Be prepared for gas evolution.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the acyl chloride. A common method is to rinse with a suitable solvent (e.g., acetone) followed by careful quenching of the rinsate.
Spill and Emergency Procedures
Prompt and correct action during an emergency is critical to minimizing harm.[14]
Spill Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material like vermiculite or dry sand to contain the spill.[13][17] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [5][10]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by a soap and water wash.
-
-
Large Spill (or any spill outside a fume hood):
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Segregation: Keep waste streams separate. Do not mix with other chemical waste unless compatibility is confirmed.[14]
-
Containerization: Use clearly labeled, sealed, and corrosion-resistant containers for waste.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[14] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[14] Never pour corrosive chemicals down the drain.[14]
Conclusion
This compound is a powerful synthetic tool whose utility is matched by its potential hazards. A proactive and educated approach to safety is essential. By integrating a deep understanding of its reactivity with robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can mitigate the risks and handle this compound with the confidence and respect it requires.
References
-
Emergency Procedure Guide - Corrosive Liquids. [Link]
-
Safe Handling of Corrosive Chemicals | The Chemistry Blog. The Chemistry Blog. [Link]
-
Water-Reactive Chemicals. Princeton University Environmental Health & Safety. [Link]
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University. [Link]
-
Water Reactive Chemicals | UGA. University of Georgia Office of Research Safety. [Link]
-
How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. ACTenviro. [Link]
-
Water Reactive - Environmental Health & Safety Services. Syracuse University. [Link]
-
Water Reactive Chemicals SOP. University of Alabama at Birmingham. [Link]
-
water-reactive-chemicals.docx - ehs.uci.edu. University of California, Irvine. [Link]
-
2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc. Chemsrc. [Link]
-
Bromoacetyl chloride | C2H2BrClO | CID 89602 - PubChem. National Institutes of Health. [Link]
-
Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
-
2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem. National Institutes of Health. [Link]
-
Protective Equipment - American Chemistry Council. American Chemistry Council. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Envirofluid. [Link]
-
(3-Bromophenyl)-acetyl chloride ,95% CAS#: 98288-51-8; ChemWhat Code: 1333906. ChemWhat. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. LeelineWork. [Link]
-
(4-BROMO-PHENYL)-ACETYL CHLORIDE - ChemBK. ChemBK. [Link]
-
12.4: Reactions Between Nucleophiles and Electrophiles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
amines as nucleophiles - Chemguide. Chemguide. [Link]
-
22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. Lumen Learning. [Link]
-
Nucleophiles and Electrophiles - Master Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.sonoma.edu [ehs.sonoma.edu]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. research.uga.edu [research.uga.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. actenviro.com [actenviro.com]
- 15. leelinework.com [leelinework.com]
- 16. fishersci.com [fishersci.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. umdearborn.edu [umdearborn.edu]
- 19. trainingrpq.com.au [trainingrpq.com.au]
The Versatile Architect: A Reactivity Profile of 3-Bromophenylacetyl Chloride for Advanced Synthesis
Introduction: A Tale of Two Reactive Centers
In the landscape of modern organic synthesis, the ability of a single molecule to offer multiple, distinct pathways for chemical transformation is a highly prized attribute. 3-Bromophenylacetyl chloride, a seemingly unassuming liquid, is a quintessential example of such a versatile building block.[1][2] Its structure, featuring a reactive acyl chloride and a modifiable aryl bromide, presents a powerful toolkit for the synthetic chemist. This guide provides an in-depth exploration of the reactivity profile of this compound, offering not just procedural outlines but a deeper understanding of the chemical principles that govern its transformations. This document is intended for researchers, scientists, and professionals in drug development who seek to harness the synthetic potential of this multifaceted reagent.
Compound Profile: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Herein lies a summary of the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 98288-51-8 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 1.547 g/mL at 25 °C | [2] |
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [1] |
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the methylene group (CH₂). The aromatic protons will appear as a complex multiplet pattern in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the aromatic ring. The carbon attached to the bromine atom will show a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride functional group, typically found in the region of 1780-1815 cm⁻¹.
Core Reactivity I: The Acyl Chloride Moiety
The acyl chloride functional group is the more reactive of the two key functionalities in this compound. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, providing a gateway to a diverse range of compounds.
Friedel-Crafts Acylation: Forging New Carbon-Carbon Bonds
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of aryl ketones. This compound serves as an excellent acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.
A representative workflow for this transformation is depicted below:
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve anisole (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-(3-bromophenyl)ethan-1-one.
Esterification and Amidation: Accessing Key Functional Groups
The high electrophilicity of the acyl chloride makes it an ideal precursor for the synthesis of esters and amides. These reactions are typically rapid and high-yielding, proceeding via nucleophilic attack of an alcohol or amine on the carbonyl carbon.
Esterification: The reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields the corresponding ester.
Amidation: Similarly, reaction with a primary or secondary amine affords the corresponding amide. An excess of the amine or the addition of a tertiary amine base is used to neutralize the generated HCl.
The general workflow for these transformations is straightforward:
Caption: General workflow for esterification and amidation.
Experimental Protocol: Amidation with Piperidine
-
Setup: Dissolve piperidine (2.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred piperidine solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
Core Reactivity II: The Aryl Bromide Handle
The bromine atom on the phenyl ring opens up a second dimension of reactivity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, dramatically increasing the molecular complexity that can be achieved from this single precursor.
It is important to note that the acyl chloride is highly reactive and may not be compatible with the conditions of many cross-coupling reactions. Therefore, it is often advantageous to first perform the desired transformation on the acyl chloride (e.g., esterification or amidation) to protect it before proceeding with the cross-coupling reaction on the aryl bromide.
Suzuki, Heck, and Sonogashira Couplings: Building Molecular Complexity
-
Suzuki Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester).[3] This is a widely used method for the synthesis of biaryl compounds.
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, forming a new carbon-carbon bond and offering a route to substituted styrenes and other vinylarenes.[4]
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl alkynes.[5][6]
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below:
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Applications in Drug Discovery and Materials Science
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors
A notable application of a derivative of this compound is in the synthesis of novel and selective Aurora A kinase inhibitors. In a reported synthesis, a derivative of 3-bromophenylacetic acid, which can be readily prepared from this compound, was a key building block in the construction of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.[7] This compound was identified as a potent and selective inhibitor of Aurora A kinase, an important target in cancer therapy. The bromo-substituent on the phenyl ring provides a handle for further structural modifications to optimize the compound's activity and pharmacokinetic properties.
The precursor, 3-bromophenylacetic acid, has also been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac.[8][9] This highlights the importance of the 3-bromophenylacetyl scaffold in the development of bioactive molecules.
Materials Science: A Potential Monomer for Specialty Polymers
While specific examples are less documented, the structure of this compound suggests its potential use as a monomer in the synthesis of specialty polymers. The acyl chloride can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The pendant bromo-phenyl group could then be used for post-polymerization modification via cross-coupling reactions, allowing for the tuning of the polymer's properties, such as its refractive index, thermal stability, or conductivity.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture, as it will readily hydrolyze to the corresponding carboxylic acid. It should be stored under an inert atmosphere.
Conclusion: A Versatile Reagent for Innovation
This compound is more than just a simple acylating agent. Its dual reactivity, stemming from the orthogonal reactivity of the acyl chloride and the aryl bromide functionalities, makes it a powerful and versatile tool for the construction of complex molecular architectures. From the synthesis of bioactive kinase inhibitors to its potential as a monomer for advanced materials, the applications of this reagent are vast and continue to be explored. A thorough understanding of its reactivity profile, as outlined in this guide, will empower researchers to unlock its full potential in their synthetic endeavors.
References
-
JoVE. (2021, April 23). Esterification using Acid Chloride and Alcohol [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2136. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 846-852. Retrieved from [Link]
- Google Patents. (n.d.). CN104086394A - Preparation method of felbinac.
-
National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US5231222A - Esterification process.
- Google Patents. (n.d.). CN101143815A - The preparation method of felbinac.
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(23), 8251. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 97 98288-51-8 [sigmaaldrich.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
- 8. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 9. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 3-Bromophenylacetyl Chloride in Organic Solvents
Foreword: Contextualizing Solubility for Synthetic Success
In the landscape of pharmaceutical and fine chemical synthesis, 3-Bromophenylacetyl chloride stands out as a pivotal intermediate. Its utility is intrinsically linked to the high electrophilicity of the acyl chloride moiety, which allows for the facile construction of carbon-carbon and carbon-heteroatom bonds. However, this same reactivity presents a significant challenge: the compound's stability and solubility are highly dependent on the chosen solvent system. An ill-informed solvent choice can lead to unwanted side reactions, poor yields, and complex purification profiles. This guide is engineered for the practicing researcher and drug development professional, moving beyond simple solubility charts to provide a mechanistic understanding of solvent interactions, a robust framework for experimental solubility determination, and a logical pathway for optimal solvent selection in synthetic applications.
The Molecular Basis of Solubility and Reactivity
The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule exhibits a distinct duality:
-
A Polar, Electrophilic Head: The acyl chloride group (-COCl) is highly polarized due to the electronegativity of both the oxygen and chlorine atoms. This creates a strong dipole moment and renders the carbonyl carbon highly susceptible to nucleophilic attack.
-
A Nonpolar, Lipophilic Tail: The 3-bromophenyl group provides a significant nonpolar, aromatic character, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
This dichotomy suggests broad solubility in many aprotic organic solvents. However, the overriding chemical characteristic of an acyl chloride is its reactivity. It is not merely a solute but a potent electrophile. Therefore, any discussion of its "solubility" in nucleophilic solvents is a misnomer; the observation is not dissolution but a chemical reaction. Protic solvents, such as water and alcohols, contain active nucleophilic hydroxyl groups that will readily attack the acyl chloride, leading to rapid degradation.[1][2]
-
Reaction with Water (Hydrolysis): Forms 3-bromophenylacetic acid and hydrochloric acid.
-
Reaction with Alcohols (Alcoholysis): Forms the corresponding ester and hydrochloric acid.[3]
Consequently, protic solvents are fundamentally incompatible for use as inert media for this compound.
Qualitative Solubility Profile
Based on established principles and supplier data, this compound is miscible with a wide range of common aprotic organic solvents. Quantitative data is not widely published, necessitating experimental determination for specific high-concentration applications.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Solubility Behavior | Mechanistic Rationale & Field Insights |
| Aprotic Nonpolar | Toluene, Hexanes, Benzene | Soluble | Solubility is driven by van der Waals interactions with the bromophenyl ring. Toluene is often a preferred solvent for reactions run at elevated temperatures. |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents offer a good balance of polarity to dissolve the acyl chloride group without engaging in chemical reactions. DCM is a workhorse solvent for acylation reactions at or below room temperature due to its inertness and volatility. |
| Aprotic Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Soluble | The ether oxygen can solvate the electrophilic carbonyl carbon. Causality Note: While generally inert, aged THF can contain peroxide impurities and water, which can initiate side reactions. Always use fresh, anhydrous THF. |
| Aprotic Polar | Ethyl Acetate, Acetone, Acetonitrile | Soluble | These solvents possess sufficient polarity to dissolve the compound. Caution: The carbonyl oxygen in acetone and ethyl acetate is a weak nucleophile and may engage in slow side reactions under certain conditions (e.g., with Lewis acid catalysis). |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | REACTS | These solvents are nucleophilic and will attack the acyl chloride, leading to rapid decomposition into the corresponding carboxylic acid or ester.[1][2] They are unsuitable as inert solvents. |
Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, such as kinetic studies or crystallization development, experimental determination of the solubility limit is imperative. The following gravimetric protocol provides a self-validating system for acquiring this data.
Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials equipped with magnetic stir bars, add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent.
-
Slurry Formation: Add this compound to each vial in excess, ensuring a significant amount of undissolved solid remains visible. This creates a saturated slurry.
-
Equilibration: Seal the vials and place them on a magnetic stir plate within a temperature-controlled environment (e.g., a 25 °C incubator or water bath). Allow the slurries to stir vigorously for at least 24 hours to ensure thermodynamic equilibrium is reached between the solid and liquid phases.
-
Phase Separation: After equilibration, cease stirring and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours, permitting the excess solid to settle completely.
-
Aliquot Withdrawal: Pre-weigh several clean, dry evaporating dishes to four decimal places. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from a vial using a volumetric pipette. Causality Note: It is critical to avoid aspirating any solid particles, as this will artificially inflate the measured solubility. Using a syringe with a PTFE filter is best practice.
-
Solvent Evaporation: Transfer the aliquot to the pre-weighed evaporating dish. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point to prevent bumping.
-
Final Weighing: Once the solute is completely dry, re-weigh the evaporating dish. The difference in mass corresponds to the amount of this compound dissolved in the aliquot.
-
Calculation: Determine the solubility using the formula: Solubility (mg/mL) = (Mass of Solute in mg) / (Volume of Aliquot in mL)
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
A Logic-Based Framework for Solvent Selection
Choosing the correct solvent is a multi-faceted decision that balances solubility with reactivity, reaction conditions, and downstream processing. The following decision tree provides an authoritative guide.
Caption: Decision tree for optimal solvent selection in synthesis.
Safety & Handling
This compound is a corrosive and lachrymatory compound. Its high reactivity extends to moisture in the air, leading to the release of corrosive HCl gas.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). The container must be tightly sealed to prevent moisture ingress.
-
Incompatibilities: Avoid contact with water, alcohols, bases, and strong oxidizing agents.[4]
References
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
Sources
Spectroscopic Profile of 3-Bromophenylacetyl Chloride: A Technical Guide
Introduction
3-Bromophenylacetyl chloride (C₈H₆BrClO) is a reactive acyl chloride derivative of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive acid chloride and a brominated aromatic ring, makes it a versatile building block for introducing the 3-bromophenylacetyl moiety into a variety of molecular scaffolds. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and corroborated by experimental data from structurally analogous compounds. Each section includes a detailed experimental protocol for data acquisition, ensuring a self-validating framework for researchers.
Synthesis and Sample Preparation
The most common and efficient method for the preparation of this compound is the reaction of 3-Bromophenylacetic acid with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite leaving group, which is subsequently displaced by a chloride ion.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride), add 3-bromophenylacetic acid (1 equivalent).
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Execution: The reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution (which can be bubbled through a solution of sodium hydroxide).
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Caption: Synthesis workflow for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1800 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |
| ~1200-1000 | Medium | C-O stretch |
| ~850-750 | Strong | Aromatic C-H out-of-plane bend (meta-substitution) |
| ~700-500 | Medium | C-Br stretch |
| ~650-550 | Medium | C-Cl stretch |
Interpretation of the IR Spectrum
The most characteristic feature in the IR spectrum of an acyl chloride is the carbonyl stretching vibration, which appears at a significantly higher frequency (~1800 cm⁻¹) compared to other carbonyl compounds like ketones, aldehydes, and carboxylic acids.[1] This is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. The presence of a strong band in this region is a clear indicator of the acyl chloride functionality.
The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1600 and 1475 cm⁻¹. The substitution pattern on the benzene ring can often be determined from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a meta-substituted benzene ring, strong bands are expected in the 850-750 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Caption: Workflow for acquiring an IR spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | s | 1H | H-2 |
| ~7.45 | d | 1H | H-6 |
| ~7.30 | d | 1H | H-4 |
| ~7.20 | t | 1H | H-5 |
| ~4.20 | s | 2H | -CH₂- |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 4.0-5.0 ppm).
-
Aromatic Region: The four protons on the benzene ring will give rise to a complex multiplet pattern. Due to the meta-substitution, we expect to see a singlet-like signal for the proton at the 2-position (between the two substituents), and doublet and triplet signals for the other three protons.
-
Aliphatic Region: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group are expected to appear as a sharp singlet around δ 4.20 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.
-
Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (acyl chloride) |
| ~136 | C-3 (C-Br) |
| ~135 | C-1 |
| ~132 | C-5 |
| ~130 | C-6 |
| ~128 | C-2 |
| ~122 | C-4 |
| ~50 | -CH₂- |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals.
-
Carbonyl Carbon: The carbonyl carbon of the acyl chloride is the most deshielded and will appear at the downfield end of the spectrum, typically around δ 170 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of δ 120-140 ppm. The carbon atom directly attached to the bromine (C-3) will be significantly influenced by the halogen's electronic effects. The other aromatic carbon signals will be closely spaced.
-
Aliphatic Carbon: The methylene carbon (-CH₂-) will appear in the aliphatic region, expected around δ 50 ppm.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency and shimmed.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single lines for each carbon.
-
Data Processing: The FID is processed similarly to the ¹H NMR data to obtain the final ¹³C NMR spectrum.
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 232/234 | Low | [M]⁺ (Molecular ion) |
| 197 | Medium | [M-Cl]⁺ |
| 169/171 | Medium | [M-COCl]⁺ |
| 90 | High | [C₇H₆]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 232, 234, and 236, corresponding to the different isotopic combinations of Br and Cl. The relative intensities of these peaks will depend on the natural abundances of the isotopes.
-
Fragmentation Pattern: The most common fragmentation pathway for acyl chlorides is the loss of a chlorine radical to form a stable acylium ion. In this case, the loss of Cl from the molecular ion would result in a fragment at m/z 197. Another likely fragmentation is the loss of the entire -COCl group, leading to a fragment at m/z 169/171. Further fragmentation of the aromatic ring can also occur.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Workflow for acquiring a mass spectrum.
Conclusion
This technical guide has presented a detailed, albeit predicted, spectroscopic profile of this compound. The provided interpretations of the expected IR, ¹H NMR, ¹³C NMR, and Mass Spectra are based on established principles and data from analogous compounds, offering a robust framework for researchers working with this versatile reagent. The inclusion of detailed experimental protocols serves to ensure the reproducibility and validation of the spectral data. This comprehensive guide is intended to be an invaluable resource for scientists and professionals in the fields of chemical research and drug development, facilitating the accurate identification and characterization of this compound and its derivatives.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Alfa Aesar. This compound product page. [Link]
-
NIST Chemistry WebBook. Benzeneacetyl chloride. [Link]
Sources
The Lynchpin in Complex Synthesis: A Technical Guide to 3-Bromophenylacetyl Chloride's Research Applications
For Immediate Release
A cornerstone reagent in the synthesis of complex organic molecules, 3-Bromophenylacetyl chloride is emerging as a critical building block in diverse research applications, from the development of novel agrochemicals to the pursuit of new therapeutic agents. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core applications, synthesis protocols, and key chemical insights into this versatile molecule.
Core Chemical Characteristics and Reactivity Profile
This compound, with the CAS number 98288-51-8, is a liquid at room temperature with a density of approximately 1.547 g/mL.[1] Its molecular formula is C₈H₆BrClO, and it has a molecular weight of 233.49 g/mol .[1] The molecule's reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group, making it an excellent acylating agent. This inherent reactivity allows for facile reactions with a wide range of nucleophiles.
The presence of a bromine atom on the phenyl ring at the meta position offers a strategic advantage for further molecular elaboration. This bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This dual reactivity of the acyl chloride and the aryl bromide moieties makes this compound a highly valuable and versatile intermediate in multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98288-51-8 | [1] |
| Molecular Formula | C₈H₆BrClO | [1] |
| Molecular Weight | 233.49 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.547 g/mL at 25 °C | [1] |
Synthesis and Handling
The synthesis of this compound is typically achieved through the reaction of 3-bromophenylacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
A general laboratory-scale protocol involves refluxing 3-bromophenylacetic acid with an excess of thionyl chloride, often in an inert solvent such as benzene or toluene, until the reaction is complete.[2] The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude this compound, which can be purified by distillation if necessary.
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromophenylacetic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in subsequent steps or purified by vacuum distillation.
Caution: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. Reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Key Research Applications
The unique structural features of this compound have positioned it as a valuable precursor in several areas of chemical research, most notably in the agrochemical and pharmaceutical sectors.
Agrochemicals: A Building Block for Phenylamide Fungicides
A significant application of phenylacetyl chloride and its derivatives lies in the synthesis of phenylamide fungicides.[3] This class of agrochemicals is highly effective against oomycete pathogens, which are responsible for devastating plant diseases like late blight in potatoes and downy mildew in grapes.[3]
While specific examples detailing the use of the 3-bromo-substituted variant are not as prevalent in readily available literature as the parent compound, the general synthetic strategy for phenylamides involves the N-acylation of an appropriate aniline derivative with a phenylacetyl chloride. The bromine atom in this compound can be envisioned as a handle for introducing further structural diversity to modulate the fungicidal activity, selectivity, and pharmacokinetic properties of the resulting phenylamide.
Diagram 1: General Synthesis of Phenylamide Fungicides
Caption: N-acylation reaction for the synthesis of phenylamide fungicides.
Pharmaceutical Research: Scaffolding for Bioactive Molecules
The 3-bromophenylacetyl moiety is a versatile scaffold for the synthesis of a wide range of biologically active compounds. The acyl chloride functionality allows for the straightforward formation of amides and esters, which are common linkages in drug molecules. The aryl bromide provides a site for diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
While direct examples of FDA-approved drugs synthesized from this compound are not prominent, its utility is evident in the synthesis of precursors and analogs of known therapeutic agents. For instance, related brominated phenylacetic acid derivatives are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The general reactivity profile suggests its potential in the synthesis of novel heterocycles and other complex molecules with potential therapeutic applications.
Diagram 2: Workflow for Bioactive Molecule Synthesis
Caption: Synthetic pathway for generating diverse bioactive molecules.
Future Outlook and Potential Research Directions
The dual functionality of this compound presents numerous opportunities for future research and development. In the field of medicinal chemistry, its use as a starting material for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies warrants further exploration. The ability to perform late-stage functionalization via the bromo group could be particularly advantageous in lead optimization.
In materials science, while currently underexplored, this compound could serve as a monomer or a functionalizing agent for the development of novel polymers. The introduction of the bromophenylacetyl moiety could impart specific properties such as flame retardancy, altered solubility, or a site for post-polymerization modification.
References
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 3-Bromophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Amide Bond and the 3-Bromophenylacetamide Moiety
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in drug design. The synthesis of amides is, therefore, a fundamental transformation in the drug discovery and development pipeline.
This guide focuses on the use of 3-Bromophenylacetyl chloride as a versatile reagent for the synthesis of a diverse range of N-substituted 2-(3-bromophenyl)acetamides. The presence of the bromine atom on the phenyl ring is of particular strategic importance. Halogenated, specifically brominated, organic molecules often exhibit enhanced biological activity. This "bromine advantage" can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can lead to stronger and more specific interactions with biological targets. Consequently, the 3-bromophenylacetamide scaffold is a valuable pharmacophore in the development of novel therapeutics.
This document provides a comprehensive overview of the synthesis of amides from this compound, detailing the underlying reaction mechanism, providing robust experimental protocols, and exploring the applications of the resulting compounds in drug discovery.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with a primary or secondary amine to form an amide is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2][3]
The mechanism proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A base present in the reaction mixture then deprotonates the positively charged nitrogen atom to yield the final, neutral amide product and a salt.[4]
Caption: Nucleophilic Acyl Substitution Mechanism.
General Protocol for the Synthesis of N-substituted 2-(3-bromophenyl)acetamides
This protocol provides a general method for the synthesis of a wide range of amides from this compound and various primary or secondary amines. The reaction conditions can be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM. Add triethylamine (1.2 eq.) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-(3-bromophenyl)acetamide.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Table 1: Representative Reaction Parameters
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | TEA | DCM | 2 | 85-95 |
| Benzylamine | TEA | DCM | 2 | 90-98 |
| Pyrrolidine | DIEA | THF | 3 | 80-90 |
| 2-Aminopyridine | DIEA | THF | 4 | 75-85 |
Applications in Drug Discovery
The 3-bromophenylacetamide scaffold is a key structural motif in a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including as anticonvulsants and antibacterial agents.
Anticonvulsant Activity
Several studies have explored N-substituted phenylacetamide derivatives for their potential as anticonvulsant agents. The structural features of these compounds allow for interaction with various targets in the central nervous system. The presence of the bromophenyl group can enhance the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier. Research has shown that certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibit significant anticonvulsant activity in animal models, suggesting their potential for the treatment of epilepsy.[5]
Antibacterial Agents: Targeting Bacterial Enzymes
The phenylacetamide scaffold has also been investigated for the development of novel antibacterial agents. One promising strategy is the inhibition of essential bacterial enzymes that are absent in humans. For instance, derivatives of phenylacetamide have been identified as potential inhibitors of bacterial ParE, a subunit of topoisomerase IV, which is a crucial enzyme for bacterial DNA replication.[2] The development of potent and selective ParE inhibitors could lead to a new class of antibiotics to combat drug-resistant bacteria.
Caption: Workflow from Synthesis to Application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are pure and dry. |
| Hydrolysis of acyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side Product Formation | Diacylation of primary amine | Use a slight excess of the amine or add the acyl chloride slowly at low temperature. |
| Reaction with the base | Use a non-nucleophilic base such as DIEA. | |
| Difficult Purification | Product and starting material have similar polarity | Optimize the eluent system for column chromatography. Consider recrystallization. |
Conclusion
The synthesis of amides using this compound is a robust and versatile method for accessing a wide range of N-substituted 2-(3-bromophenyl)acetamides. The operational simplicity of the Schotten-Baumann reaction, coupled with the strategic importance of the bromophenylacetamide scaffold in medicinal chemistry, makes this a valuable tool for researchers in drug discovery and development. The potential for these compounds to act as anticonvulsants and antibacterial agents highlights the continued importance of exploring this chemical space for the identification of novel therapeutic leads.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (2021). Frontiers in Microbiology, 12, 738593. [Link]
-
Schotten–Baumann reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Molecules, 20(8), 13694–13715. [Link]
Sources
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromophenylacetyl Chloride in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
3-Bromophenylacetyl chloride is a versatile bifunctional reagent prized in synthetic organic chemistry for its role in constructing complex heterocyclic scaffolds. Its structure incorporates a highly reactive acyl chloride group, ideal for acylation reactions, and a bromo-substituted phenyl ring, which serves as a handle for subsequent cross-coupling reactions or other functionalizations. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocycles, particularly quinoxalinones and benzodiazepines. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causal logic behind experimental design choices to ensure reproducibility and high yields.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic synthesis of these frameworks is a cornerstone of modern chemistry. This compound (CAS 98288-51-8) emerges as a superior building block for several key reasons:
-
Electrophilic Acyl Source: The acyl chloride moiety (-COCl) is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols.[3][4] This reactivity is the primary driver for forming the initial amide bond crucial for subsequent cyclization.
-
Latent Functionality: The bromine atom on the phenyl ring is a key strategic element. While relatively inert during the initial acylation and cyclization steps, it provides a robust anchor point for late-stage diversification using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the rapid generation of compound libraries with diverse substitutions, a critical process in drug discovery.[5]
-
Structural Motif: The 3-bromophenylacetyl group introduces a benzyl-like fragment into the heterocyclic core, a common motif in many biologically active molecules.[6]
This document will focus on the condensation reaction of this compound with o-phenylenediamine, a classic precursor that, depending on the reaction conditions, can be selectively guided to form two different, highly valuable heterocyclic cores: quinoxalinones and benzodiazepines.
Synthesis of 3-(3-Bromobenzyl)quinoxalin-2(1H)-one
Quinoxalinone derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[7][8] The reaction between an o-phenylenediamine and an α-keto acid or its equivalent is a primary method for their synthesis.[9][10] In this protocol, this compound serves as a synthon for 3-bromophenylpyruvic acid.
Mechanistic Rationale
The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of one amino group of o-phenylenediamine on the electrophilic carbonyl carbon of this compound. This forms an intermediate N-(2-aminophenyl)-2-(3-bromophenyl)acetamide. The second, and rate-determining, step is the intramolecular cyclization. The remaining amino group attacks the newly formed amide carbonyl, followed by dehydration, to yield the stable, six-membered quinoxalinone ring. The choice of a polar protic solvent like ethanol facilitates proton transfer steps, and refluxing provides the necessary activation energy for the cyclization-dehydration cascade.
Visualization of the Synthetic Workflow
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. Acyl chloride synthesis [organic-chemistry.org]
- 5. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. Quinoxaline synthesis [organic-chemistry.org]
Application Note & Protocol: Synthesis of N-Substituted 2-(3-bromophenyl)acetamides via Acylation of Primary Amines
Introduction
The acylation of amines to form amides is a cornerstone of modern organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The resulting amide bond is a key structural motif in a vast array of biologically active molecules. This application note provides a comprehensive guide to the synthesis of N-substituted 2-(3-bromophenyl)acetamides through the acylation of primary amines with 3-bromophenylacetyl chloride. This transformation is a robust and versatile method for introducing the 3-bromophenylacetyl moiety, a valuable building block in medicinal chemistry.[1][2] The protocol detailed herein is based on the principles of the Schotten-Baumann reaction, a reliable method for forming amides from amines and acid chlorides.[3][4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the corresponding amide.[7][8] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[9]
This document will provide a detailed, step-by-step protocol, safety and handling guidelines for the reagents, a summary of key reaction parameters, and visual representations of the experimental workflow and reaction mechanism.
Key Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Corrosive, handle with care in a fume hood.[10] |
| Primary Amine (e.g., Propylamine) | ≥99% | Commercially Available | Flammable and corrosive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Volatile and should be handled in a well-ventilated area. |
| Triethylamine (TEA) or Pyridine | ≥99% | Commercially Available | Used as a base to neutralize HCl.[9] |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
Safety & Handling
This compound is corrosive and causes skin and eye irritation. It may also cause respiratory irritation.[10] Handle this reagent exclusively in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]
Primary amines are often flammable and corrosive. Triethylamine and pyridine are flammable and have strong odors. Dichloromethane is a volatile organic solvent. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[11][12][13]
Experimental Protocol: Acylation of Propylamine
This protocol details the synthesis of N-propyl-2-(3-bromophenyl)acetamide.[14]
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (propylamine, 1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of amine).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
2. Addition of Base:
-
To the stirred amine solution, add triethylamine (1.2 equivalents) dropwise.
3. Addition of Acyl Chloride:
-
In a separate, dry dropping funnel, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine/base mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
5. Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the acylation of a primary amine.
Reaction Mechanism
The acylation of a primary amine with this compound follows a nucleophilic acyl substitution pathway.
Reaction Mechanism Diagram
Caption: Mechanism of nucleophilic acyl substitution.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): To assess reaction completion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-substituted 2-(3-bromophenyl)acetamide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
Applications in Drug Development
N-substituted acetamides are a prevalent scaffold in medicinal chemistry. The 3-bromophenyl group, in particular, can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery programs. For example, related N-substituted acetamide derivatives have been investigated as potent antagonists for various receptors involved in inflammatory diseases.[1]
References
-
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (n.d.). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved January 21, 2026, from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 21, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved January 21, 2026, from [Link]
-
PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved January 21, 2026, from [Link]
Sources
- 1. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 9. byjus.com [byjus.com]
- 10. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2-(3-BROMO-PHENYL)-N-PROPYL-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of Arenes with 3-Bromophenylacetyl Chloride
Introduction: The Strategic Synthesis of Aryl Ketones
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains an indispensable tool for the formation of carbon-carbon bonds, providing a direct and efficient route to aryl ketones.[1][2] These ketones are not merely synthetic endpoints but serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[3] This reaction's reliability stems from two key mechanistic features: the formation of a stable, non-rearranging acylium ion electrophile and the deactivation of the product ketone towards further acylation, which prevents polysubstitution—a common pitfall in the related Friedel-Crafts alkylation.[1][4]
This document provides a detailed, field-proven protocol for the Friedel-Crafts acylation of a model arene (benzene) using 3-bromophenylacetyl chloride. We will delve into the causality behind each experimental step, from the management of moisture-sensitive reagents to the final purification of the target compound, 2-(3-bromophenyl)-1-phenylethanone. The protocol is designed to be a self-validating system, incorporating safety, procedural logic, and robust purification strategies for researchers in organic synthesis and drug development.
Reaction Scheme and Mechanism
The reaction proceeds by activating the acyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[4][5] This ion is then attacked by the nucleophilic π-system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4] Aromaticity is restored through deprotonation, yielding the final ketone product. A crucial aspect of this reaction is that the product ketone, a Lewis base, forms a stable complex with the AlCl₃ catalyst.[1] Consequently, a stoichiometric amount of the catalyst is required, and an aqueous work-up is essential to hydrolyze this complex and liberate the desired product.[1][6]
Overall Reaction:
Mechanistic Steps Visualization:
Caption: Key mechanistic stages of the Friedel-Crafts acylation.
Reagent and Equipment Data
A successful experiment relies on precise quantification and the use of appropriate materials. The following table summarizes the necessary reagents for a representative 50 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Density / Notes |
| Benzene | C₆H₆ | 78.11 | 4.3 g (4.9 mL) | 55 | 1.1 | 0.876 g/mL |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.3 g | 55 | 1.1 | Corrosive, moisture-sensitive |
| This compound | C₈H₆BrClO | 233.49 | 11.7 g | 50 | 1.0 | Corrosive, lachrymator |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~100 mL | - | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | - | - | For work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - | For washing |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Drying agent |
Essential Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and addition funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Gas trap (e.g., bubbler with mineral oil or connection to a scrubber)
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Column chromatography setup
Mandatory Safety Protocols
Chemical Hazard Overview:
-
This compound: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts with water to produce HCl gas. Avoid inhalation of vapors.[7]
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. Reacts violently with moisture, including humidity in the air or on skin, to liberate corrosive HCl gas.[8][9] Ingestion or inhalation can cause severe damage.
-
Benzene: Highly flammable liquid and vapor. Toxic if swallowed and may be fatal if it enters airways. Causes severe skin and eye damage and is a known carcinogen.
-
Dichloromethane (DCM): Volatile solvent. Inhalation may cause drowsiness or dizziness. Handle in a well-ventilated area.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
-
All operations must be conducted inside a certified chemical fume hood.
-
Wear appropriate PPE at all times: flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves.[10][11]
-
Use dry glassware and handle anhydrous reagents quickly to minimize exposure to atmospheric moisture.[8]
-
The reaction generates HCl gas; an appropriate gas trap is mandatory.[12]
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-(3-bromophenyl)-1-phenylethanone.
Part A: Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware (250 mL three-neck flask, addition funnel, condenser) is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon. This is critical to prevent premature reaction quenching by atmospheric moisture.
-
Reagent Charging: To the reaction flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (7.3 g, 55 mmol). Immediately add 40 mL of anhydrous dichloromethane (DCM) followed by benzene (4.9 mL, 55 mmol).
-
Initial Cooling: Place the flask in an ice/water bath and stir the suspension to cool it to 0°C. The formation of the acylium ion is highly exothermic, and this cooling step is essential to control the reaction rate and prevent side reactions.[6]
-
Acyl Chloride Addition: In a separate, dry flask, prepare a solution of this compound (11.7 g, 50 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the addition funnel.
-
Reaction Initiation: Add the acyl chloride solution dropwise to the stirred, cooled AlCl₃/benzene suspension over approximately 30 minutes. A slow addition rate is crucial to manage the exotherm and the evolution of HCl gas.[8][9] You will observe the mixture changing color, often to a deep orange or red, and vigorous gas evolution.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.[6]
-
Monitoring (Optional but Recommended): Reaction progress can be monitored by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully in a vial with ice water and a drop of HCl, extract with a small amount of ethyl acetate, and spot on a silica plate against a standard of the starting material.
Part B: Work-up and Product Isolation
-
Quenching: Prepare a 500 mL beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This step is highly exothermic and should be performed cautiously in the fume hood. The purpose is to hydrolyze the aluminum-ketone complex and dissolve the aluminum salts into the aqueous layer.[8][13]
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The denser, lower layer is the organic (DCM) phase containing your product.[6]
-
Separation: Drain the lower organic layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer twice more with 20 mL portions of DCM to recover any residual product. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl. Be cautious, as CO₂ evolution may cause pressure buildup.
-
50 mL of brine (saturated NaCl solution) to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter the dried solution by gravity to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator to remove the DCM, yielding the crude product, likely as an oil or a solid.
Part C: Purification and Characterization
-
Purification: The crude product should be purified by column chromatography on silica gel.[13][14]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10%) is a good starting point.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
-
Final Steps: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified 2-(3-bromophenyl)-1-phenylethanone.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and robust protocol for the Friedel-Crafts acylation using this compound. By explaining the rationale behind critical steps such as maintaining anhydrous conditions, controlling the reaction temperature, and performing a meticulous work-up, this guide equips researchers with the necessary knowledge for a successful synthesis. The procedure is broadly applicable to other arenes and acyl chlorides, serving as a foundational method for producing valuable aryl ketone intermediates in a research and development setting.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Link
-
Chemsrc. (2023). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Link
-
BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Link
-
University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Link
-
BenchChem. (n.d.). Application Notes and Protocols: Sodium Aluminum Chloride as a Catalyst in Friedel-Crafts Acylation. Link
-
Scott, D. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Link
-
BenchChem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Link
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet - Benzene. Link
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Link
-
LibreTexts Chemistry. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Link
-
Fisher Scientific. (2023). Safety Data Sheet - Bromoacetyl chloride. Link
-
Save My Exams. (n.d.). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Link
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Link
-
Fisher Scientific. (2023). Safety Data Sheet - Bromoacetyl bromide. Link
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Link
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Link
-
National Institutes of Health (NIH). (n.d.). Friedel-Crafts Acylation with Amides. Link
-
University of Delaware. (n.d.). Friedel-Crafts Acylation Purification. Link
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedel-Crafts Acylation [www1.udel.edu]
Application Notes and Protocols: 3-Bromophenylacetyl Chloride as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Brominated Phenylacetic Acid Derivatives in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity, metabolic stability, and bioavailability. Phenylacetic acid derivatives, in particular, serve as foundational scaffolds in a myriad of therapeutic agents. The introduction of a bromine atom onto the phenyl ring, as seen in 3-Bromophenylacetyl chloride, offers medicinal chemists a powerful tool for molecular elaboration. The bromine atom not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical synthesis. We will delve into its preparation, key reactions, and provide detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical Properties and Safety Information
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 98288-51-8 | |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | |
| Appearance | Liquid | |
| Density | 1.547 g/mL at 25 °C | |
| Boiling Point | >110 °C | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Safety Precautions: this compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Synthesis of this compound: From Precursor to Reactive Intermediate
The journey to utilizing this compound begins with the synthesis of its precursor, 3-bromophenylacetic acid. A reliable and scalable protocol for this synthesis is crucial for ensuring a consistent supply of the starting material.
Protocol 1: Synthesis of 3-Bromophenylacetic Acid
This protocol is adapted from a patented method for the synthesis of brominated phenylacetic acid derivatives, demonstrating a robust and high-yielding procedure.[2]
Reaction Scheme:
A schematic of the synthesis of 3-Bromophenylacetic Acid.
Materials:
-
3-Bromoacetophenone
-
Sulfur
-
Morpholine
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (20% aqueous solution)
-
Hydrochloric Acid (2M)
-
Ice
Procedure:
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 24 g (0.75 mol) of sublimed sulfur, 100 g (0.5 mol) of 3-bromoacetophenone, and 65.4 g (0.75 mol) of morpholine.[2]
-
Heat the mixture to reflux with stirring and maintain at reflux for 14 hours.[2]
-
Cool the reaction mixture to 20-30 °C.
-
With continued stirring, add a solution of 260 mL of glacial acetic acid, 75 mL of distilled water, and 52 mL of concentrated sulfuric acid.[2]
-
Heat the mixture to reflux and maintain for an additional 6 hours.[2]
-
Pour the hot reaction mixture into a beaker containing ice water, which will cause a brown solid to precipitate.
-
Filter the crude solid and dissolve it in 300 mL of a 20% aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M hydrochloric acid, which will cause the product to crystallize.[2]
-
Filter the solid, wash with cold water, and dry at 60 °C to yield 3-bromophenylacetic acid. A typical yield for this procedure is approximately 92.3%.[2]
Protocol 2: Conversion to this compound
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and essential transformation. Thionyl chloride is a common and effective reagent for this purpose.
Reaction Scheme:
Conversion of 3-Bromophenylacetic Acid to the acyl chloride.
Materials:
-
3-Bromophenylacetic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene (or another inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromophenylacetic acid in an excess of thionyl chloride (approximately 5-10 equivalents). A small amount of anhydrous dimethylformamide (DMF) can be added as a catalyst.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure a few times.
-
The resulting crude this compound is often used directly in the next step without further purification.
Key Applications in Pharmaceutical Synthesis: Harnessing the Reactivity of this compound
This compound is a bifunctional reagent, offering two primary sites for chemical modification: the highly electrophilic acyl chloride and the bromine-substituted aromatic ring. This dual reactivity makes it a valuable building block for creating a diverse array of molecular structures.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of aryl ketones. This reaction is pivotal in the synthesis of numerous pharmaceutical agents where a keto-linker connects two aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst, is attacked by an electron-rich aromatic ring.[3]
Generalized Reaction Scheme:
General workflow for Friedel-Crafts acylation.
Protocol 3: General Procedure for Friedel-Crafts Acylation
This protocol provides a general framework for the Friedel-Crafts acylation using this compound. The specific conditions may need to be optimized based on the reactivity of the aromatic substrate.
Materials:
-
This compound
-
An electron-rich aromatic compound (e.g., anisole, toluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Hydrochloric Acid (concentrated)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the aromatic compound (1.0-1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Amide Bond Formation: The Backbone of Many Pharmaceuticals
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4] Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with primary and secondary amines to form stable amide linkages.[5]
Generalized Reaction Scheme:
General workflow for amide bond formation.
Protocol 4: General Procedure for Amide Coupling (Schotten-Baumann Conditions)
This protocol outlines a standard procedure for the synthesis of amides from this compound and an amine.
Materials:
-
This compound
-
A primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC.[5]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion: A Versatile Building Block for Drug Discovery
This compound stands out as a highly valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its dual reactivity allows for the strategic and efficient construction of complex molecular frameworks through well-established and robust chemical transformations such as Friedel-Crafts acylation and amide bond formation. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important building block, paving the way for the discovery and development of novel therapeutic agents. The ability to further functionalize the bromo-substituent via cross-coupling reactions further expands the synthetic utility of the resulting intermediates, making this compound a key component in the medicinal chemist's toolbox.
References
-
Department of Chemistry and Biology, University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
LookChem. (n.d.). Cas 1878-67-7,3-Bromophenylacetic acid. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Remogliflozin, It's Intermediates, Etabonate Salt And Purification Thereof. Retrieved from [Link]
-
Heterocycles. (2018). AN EFFICIENT AND PRACTICAL SYNTHESIS OF REMOGLIFLOZIN ETABONATE, A POTENT INHIBITOR OF LOW-AFFINITY Na+-DEPENDENT GLUCOSE CO-TRA. Retrieved from [Link]
- Google Patents. (n.d.). CN105367487A - Novel synthesis method of clevidipine butyrate important intermediate.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromophenyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2012069989A1 - Process for preparation of clevidipine and its intermediate.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of remogliflozin etabonate and dapagliflozin analogues 396.... Retrieved from [Link]
- Google Patents. (n.d.). CN104478670A - Preparation method of 5-bromine-2-chlorine-4'-ethyoxyl diphenylmethane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. growingscience.com [growingscience.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: Synthesis of 3-Bromophenylacetate Esters from 3-Bromophenylacetyl Chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Phenylacetate Esters
Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and fragrances. The introduction of a bromine atom onto the phenyl ring, as in 3-bromophenylacetic acid derivatives, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making these compounds highly sought-after intermediates in drug discovery and development. The conversion of the carboxylic acid to a more reactive acyl chloride, specifically 3-Bromophenylacetyl chloride, facilitates efficient esterification with a wide range of alcohols. This reaction is often preferred over Fischer esterification due to its rapid reaction rates, high yields, and irreversibility.[1]
This document provides a detailed guide to the synthesis of 3-bromophenylacetate esters, covering the underlying reaction mechanism, a comprehensive experimental protocol, and strategies for optimization and troubleshooting.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The reaction between this compound and an alcohol proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[2][3] The high reactivity of the acyl chloride is attributed to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]
The mechanism unfolds in two primary stages:
-
Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.[2][4]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[4] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrogen chloride (HCl) gas that is cogenerated, driving the reaction to completion.[5]
// Reactants AcylChloride [label=<
this compound
]; Alcohol [label=<
Alcohol (R-OH)
];
// Intermediates and Products Tetrahedral [label=<
Tetrahedral Intermediate
]; Ester [label=<
3-Bromophenylacetate Ester
]; HCl [label="HCl"]; BaseH [label="Base-H+ Cl-"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges AcylChloride -> inv1 [label="Nucleophilic Attack", arrowhead=none]; Alcohol -> inv1; inv1 -> Tetrahedral [label="Addition"]; Tetrahedral -> inv2 [label="Elimination", arrowhead=none]; inv2 -> Ester; inv2 -> HCl; HCl -> inv3 [arrowhead=none]; Base -> inv3 [label="Neutralization"]; inv3 -> BaseH; }
Diagram 1: Nucleophilic Addition-Elimination Mechanism.
Experimental Protocol: Synthesis of a Model Ester
This protocol details the synthesis of a generic 3-bromophenylacetate ester. It is crucial to perform the reaction under anhydrous (dry) conditions, as this compound readily hydrolyzes in the presence of water back to 3-bromophenylacetic acid.[5]
Materials and Reagents:
-
This compound
-
Alcohol of choice (e.g., ethanol, isopropanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, drying tube (CaCl₂)
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 98288-51-8[6] |
| Molecular Formula | C₈H₆BrClO[6] |
| Molecular Weight | 233.49 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[7] |
| Hazards | Corrosive, causes skin and eye irritation, may cause respiratory irritation.[8][9] |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Add the alcohol (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.1-1.2 eq).
-
Causality: The base acts as a scavenger for the HCl produced during the reaction, preventing it from protonating the alcohol or other species in the reaction mixture and driving the equilibrium towards the product.[10]
-
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Causality: Slow, dropwise addition is necessary to manage the exothermicity of the reaction and prevent side reactions.[11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[12]
-
Causality: The aqueous washes remove the amine salt, unreacted starting materials, and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
// Nodes Setup [label="1. Reaction Setup\n(Flask, Alcohol, DCM, 0°C)"]; AddBase [label="2. Add Base\n(Pyridine/Triethylamine)"]; AddAcyl [label="3. Add Acyl Chloride\n(Dropwise)"]; React [label="4. Reaction\n(Warm to RT, Stir, Monitor by TLC)"]; Workup [label="5. Aqueous Work-up\n(Wash with HCl, NaHCO₃, Brine)"]; Dry [label="6. Dry & Concentrate\n(Dry with MgSO₄, Rotovap)"]; Purify [label="7. Purification\n(Column Chromatography)"]; Product [label="Pure Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> AddBase; AddBase -> AddAcyl; AddAcyl -> React; React -> Workup; Workup -> Dry; Dry -> Purify; Purify -> Product; }
Diagram 2: General Experimental Workflow.
Protocol Variations & Optimization
-
Choice of Base: While pyridine and triethylamine are common, for less reactive or sterically hindered alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[13]
-
Solvent-Free Conditions: For some simple alcohols, the reaction can be run neat (without solvent), which can be more environmentally benign.[10]
-
Steric Hindrance: Reactions with sterically hindered secondary or tertiary alcohols may require longer reaction times, elevated temperatures, or the use of a more potent catalyst like DMAP.
Characterization of Products
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester, showing characteristic shifts for the methylene protons adjacent to the carbonyl and the protons of the alcohol moiety.[14]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming its elemental composition.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low or No Product Yield | Incomplete reaction. | Extend reaction time, consider gentle heating, or add a catalyst (e.g., DMAP).[12] |
| Hydrolysis of acyl chloride. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[5] | |
| Loss of product during work-up. | Minimize transfers; ensure pH of aqueous layers is correct during washes to avoid product hydrolysis.[12] | |
| Impure Product | Residual starting materials. | Optimize reaction time using TLC; ensure purification (chromatography) is effective. |
| Side reactions. | Maintain low temperature during acyl chloride addition; ensure high purity of starting materials.[12] |
| Difficult Separation during Work-up | Emulsion formation. | Add more brine to the separatory funnel and swirl gently instead of shaking vigorously.[12] |
References
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(N,N-Dimethylamino)pyridine (DMAP) as a Highly Effective Catalyst for the Acylation of Alcohols. Journal of the American Chemical Society, 129(47), 14775–14779. Available at: [Link]
-
Makone, S. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2), 8-13. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction between acyl chlorides and alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). Making esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters. Edexcel A Level Chemistry Revision Notes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
-
RSC Publishing. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. RSC Advances, 8(12), 6485–6492. Available at: [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
Chemsrc. (2025). 2-(3-bromophenyl)acetyl chloride Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromophenylacetyl chloride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Save My Exams. (2025). Reaction of Alcohols With Acyl Chlorides. A Level Chemistry. Retrieved from [Link]
-
Filo. (2025). What are the possible sources of error in an esterification laboratory experiment and how can they be prevented?. Retrieved from [Link]
-
NJ.gov. (2002). Hazard Substance Fact Sheet: Phenylacetyl Chloride. Retrieved from [Link]
-
ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chembk.com [chembk.com]
- 8. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 9. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iiste.org [iiste.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. What are the possible sources of error in an esterification laboratory ex.. [askfilo.com]
- 13. Ester synthesis by acylation [organic-chemistry.org]
- 14. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation with 3-Bromophenylacetyl Chloride
Introduction: The Strategic Importance of N-Acylation in Modern Chemistry
N-acylation is a cornerstone transformation in organic synthesis, pivotal to the construction of amide bonds which are fundamental linkages in a vast array of biologically active molecules, pharmaceuticals, and advanced materials. The reaction of an amine with an acylating agent, such as an acyl chloride, provides a robust and efficient route to these crucial structures. Among the diverse repertoire of acylating agents, 3-Bromophenylacetyl chloride stands out as a valuable building block. The presence of a bromine atom on the phenyl ring offers a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive protocol for the N-acylation of amines using this compound, grounded in mechanistic understanding and practical laboratory experience.
Mechanistic Insights: The Nucleophilic Addition-Elimination Pathway
The N-acylation of an amine with an acyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.[1] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of the this compound. This attack is facilitated by the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[2]
This initial addition step results in the formation of a transient tetrahedral intermediate. The reaction then proceeds to the elimination stage, where the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a good leaving group. The final step involves the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the neutral amide product and the corresponding salt of the base.
The Critical Role of the Base: Schotten-Baumann Conditions
The N-acylation reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To circumvent this, a stoichiometric amount of a base is added to neutralize the HCl as it is formed. This technique is widely known as the Schotten-Baumann reaction condition.[3] The base not only drives the reaction to completion by scavenging the acid but also prevents the potential for acid-catalyzed side reactions. Common bases employed for this purpose include tertiary amines such as triethylamine or pyridine, or an aqueous solution of a hydroxide like sodium hydroxide.
Safety First: Handling this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] It is irritating to the eyes, respiratory system, and skin.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1] The reagent should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis.[1]
Experimental Protocol: N-acylation of a Primary Amine
This protocol provides a detailed procedure for the N-acylation of a generic primary amine with this compound under Schotten-Baumann conditions.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
This compound (reagent grade)
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine on TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated aqueous NaHCO3 solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford the pure N-acylated product.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and reaction times for the N-acylation of various types of amines with this compound under the described protocol.
| Amine Substrate Type | Example | Typical Reaction Time | Expected Yield | Notes |
| Primary Aliphatic Amine | Benzylamine | 1-2 hours | >90% | Reactions are typically fast and high-yielding. |
| Primary Aromatic Amine | Aniline | 2-4 hours | 80-95% | Aromatic amines are less nucleophilic than aliphatic amines, potentially requiring slightly longer reaction times. |
| Secondary Aliphatic Amine | Diethylamine | 1-3 hours | >85% | Steric hindrance may slightly reduce the reaction rate compared to primary amines. |
| Hindered Amine | tert-Butylamine | 4-8 hours | Moderate to Good | Significant steric hindrance can slow the reaction considerably. The use of a more potent acylation catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts may be beneficial. |
Visualizing the Workflow
The following diagram illustrates the key stages of the N-acylation protocol.
Caption: Experimental workflow for N-acylation.
Conclusion
The protocol detailed herein for the N-acylation of amines using this compound provides a reliable and efficient method for the synthesis of a variety of amide products. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can effectively utilize this versatile building block in their synthetic endeavors, paving the way for the development of novel compounds in drug discovery and materials science.
References
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. The scope of 3/4‐bromophenyl chlorides 1 with aniline 2. The reaction... [Link]
-
Loba Chemie. PHENYLACETYL CHLORIDE. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information for Triflic acid-mediated Phenylation of N... [Link]
-
ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
- Google Patents.
-
Sphinxsai.com. A facile amidation of chloroacetyl chloride using DBU. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
PubChem. N-(3-Bromophenyl)acetamide. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3-Bromophenylacetyl Chloride
Introduction: The Strategic Importance of the 3-Bromophenylacetyl Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the selection of a versatile and strategically functionalized starting material is paramount. 3-Bromophenylacetyl chloride emerges as a superior scaffold for the synthesis of novel bioactive compounds due to a confluence of advantageous chemical properties. The presence of the highly reactive acyl chloride group provides a direct and efficient entry point for a myriad of chemical transformations, most notably the formation of amides and esters. Concurrently, the bromine atom at the meta-position of the phenyl ring serves as a valuable synthetic handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular complexity. This dual functionality allows for the rapid generation of extensive chemical libraries with varied pharmacophores, significantly accelerating the hit-to-lead optimization process. Furthermore, the inherent lipophilicity and electronic properties of the bromophenyl moiety can favorably influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules, making it a privileged starting point for the development of novel therapeutics.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of diverse classes of bioactive compounds derived from this compound, including N-substituted acetamides, substituted phenylacetate esters, and various heterocyclic systems. The methodologies are presented with a focus on reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber), should be worn at all times.[3] This compound is irritating to the skin, eyes, and respiratory system.[1][2] In case of contact, immediately flush the affected area with copious amounts of water.[3] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.[4][5]
I. Synthesis of Bioactive N-Substituted 2-(3-bromophenyl)acetamides
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N-substituted 2-(3-bromophenyl)acetamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily under mild conditions. The resulting amide derivatives have been reported to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.
Causality Behind Experimental Choices:
The use of a tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the amine nucleophile, which would render it unreactive. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are employed to prevent the hydrolysis of the highly reactive acyl chloride.[6] The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: General Procedure for Amide Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-substituted 2-(3-bromophenyl)acetamide.
II. Synthesis of Bioactive 3-Bromophenylacetate Esters
The esterification of this compound with various alcohols provides a straightforward route to 3-bromophenylacetate esters. These compounds can serve as valuable intermediates for further synthetic transformations or exhibit biological activity in their own right. For instance, certain coumarin esters derived from related phenylacetic acids have demonstrated anticancer properties.[7][8]
Causality Behind Experimental Choices:
Similar to amide synthesis, a base such as pyridine or triethylamine is often used to scavenge the HCl produced. The choice of solvent is critical; non-protic solvents like THF or DCM are preferred to avoid unwanted side reactions with the acyl chloride. For less reactive alcohols, the reaction may require gentle heating to proceed at a reasonable rate.
Experimental Protocol: General Procedure for Ester Synthesis
-
To a stirred solution of the desired alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF (0.2 M) at 0°C under an inert atmosphere, add this compound (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography on silica gel to yield the pure product.
III. Synthesis of Bioactive Heterocyclic Compounds
The this compound scaffold is a valuable precursor for the synthesis of various bioactive heterocyclic compounds, including 1,3,4-oxadiazoles, thiazoles, and pyrazoles. These heterocyclic cores are present in a wide array of pharmaceuticals and are known to exhibit diverse pharmacological activities.
A. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] A common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be readily prepared from an acyl chloride and a hydrazide.
Step 1: Synthesis of 2-(3-bromophenyl)acetohydrazide
-
To a solution of hydrazine hydrate (3.0 eq.) in ethanol at 0°C, add a solution of this compound (1.0 eq.) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-(3-bromophenyl)acetohydrazide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-Bromobenzyl)-5-aryl-1,3,4-oxadiazole
-
A mixture of 2-(3-bromophenyl)acetohydrazide (1.0 eq.) and an appropriate aromatic carboxylic acid (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 vol.) is heated at reflux for 6-8 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution until neutral.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-bromobenzyl)-5-aryl-1,3,4-oxadiazole.[9]
B. Synthesis of 2-Amino-4-(3-bromophenyl)thiazoles
Thiazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects.[11][12] A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea.[2] The required α-haloketone can be prepared from this compound.
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethan-1-one
Step 2: Hantzsch Thiazole Synthesis
-
A mixture of 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq.) and thiourea (1.2 eq.) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and then treated with a saturated solution of sodium bicarbonate to neutralize any hydrobromide salt.
-
The free base is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 2-amino-4-(3-bromophenyl)thiazole.[12]
IV. Biological Activities of 3-Bromophenylacetyl Derivatives
The strategic incorporation of the 3-bromophenylacetyl moiety has led to the discovery of compounds with a diverse range of biological activities. The following table summarizes some of the reported activities for compounds derived from or structurally related to this compound.
| Compound Class | Derivative | Biological Activity | Quantitative Data (IC₅₀/MIC/ED₅₀) | Reference(s) |
| Acetamides | N-(2-Bromophenyl)-2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][13]thiazin-2-yl)acetamide | Antidiabetic (α-glucosidase inhibitor) | IC₅₀ = 18.82 ± 0.89 µM | [14] |
| N-(2-hydroxyethyl)stearamide and related amides | Anticonvulsant | ED₅₀ = 20.5 mg/kg | [14] | |
| 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Anticonvulsant | ED₅₀ = 7.4 mg/kg | ||
| Esters | 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Anticancer (anti-invasive) | More potent than GI 129471 | [8] |
| Heterocycles | 2-(2-(1-(4-Bromophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | Antimicrobial | Not specified | [12] |
| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives | Antifungal | MIC = 8-16 µg/mL | [15] | |
| Phenylthiazole derivatives | Anticancer (HT29 cell line) | IC₅₀ = 2.01 µM | [11] |
V. Structure-Activity Relationship (SAR) Insights
Analysis of the biological data for various 3-bromophenylacetyl derivatives reveals several key structure-activity relationships. For instance, in a series of aryl acetamide triazolopyridazines, it was found that electron-withdrawing groups on the aryl 'tail' are preferred over electron-donating groups, and that the presence and position of fluorine atoms play a remarkable role in the compound's potency.[8] Specifically, the addition of a fluorine atom at the 4-position of the aryl ring led to a greater than 10-fold increase in potency compared to the unsubstituted analog.[8] This highlights the importance of systematic structural modifications to optimize the biological activity of lead compounds.
Conclusion
This compound stands as a highly valuable and versatile starting material for the synthesis of a wide array of novel bioactive compounds. Its dual reactivity allows for the facile introduction of diverse functional groups, leading to the rapid generation of compound libraries for high-throughput screening. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this strategic building block in their drug discovery and development endeavors. The demonstrated anticonvulsant, antimicrobial, and anticancer activities of its derivatives underscore the promise of the 3-bromophenylacetyl scaffold in generating next-generation therapeutics.
References
-
Chemical Engineering Knowledge. Preparation and Precautions of Acid Chlorides.[Link]
- Zhang, Y., et al. (2018). Design, synthesis and antiproliferative activity of novel phenylthiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2567-2572.
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.[Link]
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794.
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.[Link]
- Yurttaş, L., et al. (2013).
-
ResearchGate. IC50 values of selected bromophenol derivatives against five human cancer cell lines.[Link]
- Foidart, J. B., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(7), 1111-1118.
- Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
-
YouTube. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.[Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability.[Link]
- Gaikwad, N. D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2345.
-
MDPI. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities.[Link]
-
National Center for Biotechnology Information. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.[Link]
-
ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines.[Link]
-
National Center for Biotechnology Information. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.[Link]
-
National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.[Link]
-
Der Pharma Chemica. Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides.[Link]
-
National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.[Link]
-
ResearchGate. Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide.[Link]
-
Malaria World. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein.[Link]
-
National Center for Biotechnology Information. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.[Link]
-
PubMed. Synthesis and Anticonvulsant Activity of New N-Mannich Bases Derived From 3-(2-fluorophenyl)- And 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II.[Link]
-
Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.[Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 13. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajprd.com [ajprd.com]
Introduction: The Strategic Importance of 3-Bromophenylacetyl Chloride
An In-Depth Guide to the Large-Scale Synthesis of N-Aryl Amide Intermediates Using 3-Bromophenylacetyl Chloride
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the effective utilization of this compound in large-scale chemical synthesis. The focus is on its application as a critical reagent for acylating amines to produce advanced pharmaceutical intermediates. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and process control strategies necessary for successful scale-up.
This compound (CAS No: 98288-51-8) is a highly reactive acylating agent, prized in organic synthesis for its ability to introduce the 3-bromophenylacetyl moiety into a target molecule.[1] Its utility is anchored in its bifunctional nature: the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution, and the brominated phenyl ring, which serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the construction of complex molecular architectures.
Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them ideal for forming amide bonds with primary and secondary amines, a cornerstone reaction in pharmaceutical manufacturing.[2] The reaction is typically rapid, high-yielding, and proceeds under mild conditions, which are all desirable attributes for industrial-scale production.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its safe and effective handling on a large scale.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO | [1][3] |
| Molecular Weight | 233.49 g/mol | [1][3] |
| Appearance | Liquid | [3] |
| Density | 1.547 g/mL at 25 °C | [3] |
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [1] |
| CAS Number | 98288-51-8 | [1][3] |
Core Synthetic Application: Amide Bond Formation
The primary application of this compound in large-scale synthesis is the acylation of primary and secondary amines to form N-substituted amides. This reaction is central to the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, structures similar to the V2 receptor agonist Fedovapagon, which is used in nocturia research, contain complex amide linkages that can be conceptually derived from such precursors.[4][5][6]
This guide will detail a robust, two-stage protocol representative of a large-scale process:
-
Stage 1: Preparation of this compound from 3-Bromophenylacetic Acid.
-
Stage 2: Large-scale acylation of a representative amine nucleophile.
Overall Synthesis Workflow
The following diagram illustrates the logical flow from the starting carboxylic acid to the final amide product.
Caption: Overall two-stage workflow for amide synthesis.
Detailed Protocols & Methodologies
Safety First: Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[2][7] All operations must be conducted in a well-ventilated fume hood or an appropriate process vessel, under an inert (nitrogen or argon) atmosphere.[8] Appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, lab coat, and acid-resistant gloves, is mandatory.[9][10]
Protocol 1: Preparation of this compound
This procedure details the conversion of the parent carboxylic acid to the acyl chloride using thionyl chloride. This step is often performed immediately prior to the acylation reaction, and the product is used directly (in situ) without isolation.
Rationale: Thionyl chloride is a preferred reagent for large-scale operations because its byproducts (SO₂ and HCl) are gaseous and can be easily removed from the reaction mixture and neutralized in a scrubber, simplifying the purification process.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Inert gas (N₂) inlet.
-
Gas outlet connected to a caustic scrubber (NaOH solution).
-
Thionyl chloride (SOCl₂).
-
Anhydrous Toluene or Dichloromethane (DCM).
-
N,N-Dimethylformamide (DMF), catalytic amount.
Step-by-Step Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with 3-Bromophenylacetic acid (1.0 eq) and anhydrous toluene (approx. 3-5 volumes). Begin stirring to form a slurry.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.02 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the slurry via an addition funnel. The addition is exothermic; maintain the internal temperature below 30 °C.
-
Reaction: After the addition is complete, slowly heat the mixture to 50-60 °C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Maintain at this temperature for 2-4 hours until the reaction is complete.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. This step is critical to avoid side reactions in the subsequent acylation.
-
Product: The resulting crude this compound is typically a dense oil and is used directly in the next stage.
Protocol 2: Large-Scale Amide Synthesis (Acylation)
This protocol describes the reaction of the freshly prepared this compound with a primary amine.
Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction.[13] This prevents the protonation of the amine nucleophile, which would form an unreactive ammonium salt. The choice of an aprotic solvent is crucial to prevent hydrolysis of the acyl chloride.[8]
Materials & Equipment:
-
Primary amine (e.g., benzylamine as a model) (1.0 eq).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.3 eq).
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Deionized water, brine, 1M HCl (aq), 1M NaHCO₃ (aq).
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Step-by-Step Procedure:
-
Amine Solution: In a separate, dry, nitrogen-purged reactor, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (5-10 volumes).
-
Cooling: Cool the amine solution to 0-5 °C using an ice bath or chiller. This is crucial for controlling the exotherm of the acylation reaction.
-
Acyl Chloride Addition: Dissolve the crude this compound (prepared in Protocol 1, approx. 1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by TLC or HPLC, checking for the disappearance of the starting amine.
-
Quenching: Once complete, slowly add deionized water to the reactor to quench any remaining acyl chloride and dissolve the triethylamine hydrochloride salt.[10]
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel or extraction vessel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), 1M NaHCO₃ (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final, high-purity N-substituted amide.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of the acylation reaction is the addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism for acylation.
Process Parameters and Data
Effective large-scale synthesis requires precise control over critical parameters.
| Parameter | Setpoint / Range | Rationale |
| Acid Chloride Formation Temp. | 50-60 °C | Ensures complete reaction without thermal degradation. |
| Acylation Reaction Temp. | 0-10 °C | Controls the highly exothermic reaction, minimizing side product formation.[10] |
| Base Stoichiometry | 1.1-1.3 equivalents | Ensures complete neutralization of generated HCl without introducing significant basic impurities. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents hydrolysis of the moisture-sensitive acyl chloride.[8] |
| Reaction Monitoring | TLC / HPLC | Provides a reliable method to determine reaction endpoint, preventing unnecessary heating or extended reaction times. |
Concluding Remarks for the Practicing Scientist
This compound is a powerful and efficient reagent for the large-scale synthesis of amide-containing pharmaceutical intermediates. Its high reactivity, while advantageous for product formation, demands rigorous control over reaction conditions, particularly temperature and moisture. The protocols outlined in this guide provide a robust framework for process development. By understanding the causality behind each step—from the choice of chlorinating agent to the necessity of a non-nucleophilic base—scientists can troubleshoot issues, optimize yields, and ensure the safe and reproducible synthesis of high-value chemical entities.
References
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link]
-
PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. [Link]
-
Chemical Engineering Knowledge. Preparation and Precautions of Acid Chlorides. [Link]
-
Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
PubChem - NIH. Fedovapagon | C27H34N4O3 | CID 10298385. [Link]
-
Patsnap Synapse. Fedovapagon - Drug Targets, Indications, Patents. [Link]
-
International Continence Society. THE ANTIDIURETIC EFFECT OF FEDOVAPAGON CAN BE EFFECTIVELY CONTROLLED BY DOSE. [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Chemistry LibreTexts. 23.3: Reactions of amines. [Link]
-
PubChem - NIH. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653. [Link]
-
Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 3. This compound 97 98288-51-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fedovapagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ics.org [ics.org]
- 7. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 [matrix-fine-chemicals.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Note: Strategic Use of 3-Bromophenylacetyl Chloride in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors that target the ATP-binding site is a cornerstone of modern precision medicine. This application note provides a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-bromophenylacetyl chloride as a versatile building block in the synthesis of kinase inhibitors. We will explore the structure-activity relationship (SAR) rationale for incorporating the 3-bromophenyl motif, provide a detailed, validated protocol for its use in amide bond formation, and present a representative synthetic workflow for creating kinase inhibitor scaffolds.
Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents both a challenge and an opportunity for drug design. A key strategy in the field is the identification of "privileged scaffolds" and substituent patterns that consistently confer high-affinity binding to specific kinase families.
The 3-bromophenyl motif has emerged as one such privileged structure, frequently found in potent inhibitors of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[1][2] Its utility stems from a combination of electronic and steric properties that enhance binding affinity and selectivity. This compound (C₈H₆BrClO, CAS No. 98288-51-8) is a highly reactive and commercially available starting material that allows for the direct incorporation of this valuable pharmacophore into a wide array of heterocyclic core structures common in kinase inhibitor design.[3][4]
The 3-Bromophenyl Motif: A Key to Potency and Selectivity
The substitution pattern on the phenyl ring of a kinase inhibitor is critical for modulating its interaction with the ATP-binding site. The meta-bromo substitution offers several distinct advantages that explain its prevalence in successful inhibitors.
-
Lipophilic and Hydrophobic Interactions: The bromine atom significantly increases the lipophilicity of the phenyl ring. This allows it to form favorable hydrophobic interactions with nonpolar residues deep within the ATP-binding pocket, a region often referred to as the "lipophilic pocket."[5]
-
Electron-Withdrawing Effects: As a moderately electron-withdrawing group, the bromine atom can influence the electron density of the aromatic ring, which can modulate hydrogen bonding interactions of adjacent functionalities with the kinase hinge region.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on the protein backbone or side chains. This provides an additional, directional binding interaction that can significantly enhance affinity and selectivity.
-
Vector for Further Modification: The bromine atom serves as a convenient synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of inhibitor candidates.
Structure-activity relationship (SAR) studies on quinazoline- and pyrido[d]pyrimidine-based inhibitors have consistently shown that the 3-bromophenylamino group is a potent substituent for targeting EGFR.[1][6] For instance, the 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine scaffold (PD 158780) is a highly potent in vitro inhibitor of EGFR, with an IC₅₀ value in the low nanomolar range.[1] Similarly, the 2-(3-bromophenyl) moiety has been identified as a key feature in potent and selective inhibitors of Aurora A kinase.[2]
Synthetic Applications and Protocols
This compound is an acyl chloride, making it an excellent electrophile for reactions with nucleophiles like amines, alcohols, and hydrazines. The most common and direct application in kinase inhibitor synthesis is the formation of an amide bond, linking the 3-bromophenylacetyl group to a heterocyclic core.
Protocol: Synthesis of a 2-(3-Bromophenyl)acetamide Derivative
This protocol describes a general and robust method for the acylation of a primary or secondary amine with this compound. This reaction forms the N-substituted 2-(3-bromophenyl)acetamide core, a common substructure in various bioactive molecules and a precursor for further cyclization into more complex heterocyclic systems.[7][8]
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Notes |
| Heterocyclic Amine (Substrate) | R-NH₂ | Varies | Varies | 1.0 equivalent |
| This compound | C₈H₆BrClO | 98288-51-8 | 233.49 | 1.1 equivalents |
| Triethylamine (TEA) or DIEA | (C₂H₅)₃N | 121-44-8 | 101.19 | 2.0 equivalents, non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | Anhydrous, reaction grade |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add the heterocyclic amine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[]
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIEA) (2.0 eq.) to the stirred solution. The base acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[10]
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. The slow addition helps maintain temperature control and prevents side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine. The acid wash removes excess amine base, while the brine wash aids in removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-(3-bromophenyl)acetamide derivative.
Visualizing the Workflow and Biological Context
Diagrams are essential tools for conceptualizing synthetic pathways and their biological relevance. Below are Graphviz-generated diagrams illustrating a typical workflow and a relevant signaling pathway.
Synthetic Workflow
This diagram outlines the logical steps from starting materials to a final kinase inhibitor, highlighting the role of the amide coupling reaction.
Caption: A generalized workflow for synthesizing kinase inhibitors using this compound.
EGFR Signaling Pathway
Many inhibitors incorporating the 3-bromophenyl motif target the EGFR pathway, which is frequently hyperactivated in cancer. This diagram shows the canonical RAS-RAF-MEK-ERK signaling cascade.
Caption: Inhibition of the EGFR signaling cascade by a 3-bromophenyl-containing inhibitor.
Summary of Representative Kinase Inhibitors
The 3-bromophenyl moiety is a validated pharmacophore present in numerous potent kinase inhibitors. The table below summarizes key examples from the literature.
| Inhibitor Class / Example | Target Kinase(s) | Reported Potency (IC₅₀) | Reference(s) |
| 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines | EGFR | 0.08 nM (for PD 158780) | [1] |
| 2-(3-Bromophenyl)quinazoline derivatives | Aurora A | ~1 µM (for lead compounds) | [2] |
| 4-(3-Bromophenyl)aminoquinazolines | EGFR | 0.029 nM (for most potent derivative) | [6] |
| Chromene-benzene hybrids | EGFRWT, EGFRT790M | 3.27 µM, 1.92 µM | [11] |
Conclusion
This compound is a valuable and highly reactive reagent for medicinal chemists aiming to leverage the well-established benefits of the 3-bromophenyl motif in kinase inhibitor design. Its straightforward use in amide bond formation provides a reliable method for incorporating this key pharmacophore into diverse heterocyclic scaffolds. The resulting structural features enhance hydrophobic and potential halogen bonding interactions within the kinase ATP-binding site, often leading to significant improvements in potency and selectivity. The protocols and strategic insights provided in this note serve as a practical guide for the rational design and synthesis of the next generation of targeted kinase inhibitors.
References
-
Al-Ostath, A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link]
-
Hassan, A.S., et al. (2021). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. ResearchGate. Available at: [Link]
-
Iegre, J., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available at: [Link]
-
Rewcastle, G.W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Available at: [Link]
-
Rewcastle, G.W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. ResearchGate. Available at: [Link]
-
O'Donovan, T.R., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link]
-
Martin, M.P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Available at: [Link]
-
Iegre, J., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed. Available at: [Link]
-
Vale, C., et al. (2019). Evolution of amide bond formation. ResearchGate. Available at: [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]
-
Martin, M.P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Khan Academy. Available at: [Link]
-
Mohan, C.G., et al. (2014). Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Castagnolo, D., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. Available at: [Link]
-
Heppner, D.E., et al. (2022). Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors. NIH. Available at: [Link]
-
Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Available at: [Link]
-
Li, Y., et al. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Frontiers. Available at: [Link]
-
Gulevich, A.V., et al. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. MDPI. Available at: [Link]
-
Al-Ostath, A., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]
-
Kamal El-Dean, A.M., et al. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]
Sources
- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 4. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soci.org [soci.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Bromophenylacetyl Chloride
Welcome to the technical support center for the synthesis and optimization of 3-Bromophenylacetyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are actively using this versatile intermediate. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and generally reliable method is the reaction of 3-Bromophenylacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is highly preferred for this transformation.[1] The primary reasons for its widespread use are the efficiency of the reaction and the nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification process significantly.[1][2]
Alternative reagents include oxalyl chloride and phosphorus trichloride (PCl₃), but they may offer fewer advantages in terms of byproduct removal for this specific synthesis.[3][4]
Q2: Can you explain the mechanism of the reaction between 3-Bromophenylacetic acid and thionyl chloride?
Certainly. Understanding the mechanism is key to troubleshooting. The conversion is a classic nucleophilic acyl substitution process.
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 3-Bromophenylacetic acid attacks the electrophilic sulfur atom of thionyl chloride.[2][5]
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the expulsion of a chloride ion and subsequent deprotonation, forms a highly reactive acyl chlorosulfite intermediate. This step is crucial as it converts the hydroxyl group (-OH), a poor leaving group, into the acyl chlorosulfite group, which is an excellent leaving group.[3][5]
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the previous step, then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[1]
-
Product Formation and Byproduct Release: The tetrahedral intermediate formed collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated carbonyl is then deprotonated by the chloride ion to yield the final product, this compound, and gaseous HCl.[1][5]
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Q3: What are the critical parameters to control for a successful reaction?
Success hinges on meticulous control of several factors:
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present will convert the product back to the starting carboxylic acid, drastically reducing your yield. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Reagent Stoichiometry: An excess of thionyl chloride is typically used to ensure the complete conversion of the carboxylic acid. A molar ratio of 1.5 to 2.5 equivalents of SOCl₂ to 1 equivalent of the acid is a common starting point.[6][7]
-
Temperature: The reaction is often performed at reflux to ensure a reasonable reaction rate.[6][8] The specific temperature will depend on the solvent used. For instance, if using an excess of thionyl chloride as the solvent, the reflux temperature would be its boiling point (~76 °C).
-
Purity of Starting Material: The 3-Bromophenylacetic acid should be as dry and pure as possible. Impurities can lead to side reactions and a discolored final product.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
A low yield is the most common issue. A systematic approach is required to diagnose the cause.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Action Plan for Low Yield:
-
Verify Reagent Quality: Is your 3-Bromophenylacetic acid pure and dry?[9] Is the thionyl chloride fresh? Old SOCl₂ can decompose, reducing its effectiveness.
-
Check for Moisture: This is the most common culprit. Re-verify that your entire setup is scrupulously dry. Use fresh anhydrous solvents.
-
Analyze Reaction Mixture: Before workup, carefully take a small aliquot (and quench it appropriately) for analysis by TLC or ¹H NMR. The presence of a significant amount of starting material confirms an incomplete reaction.
-
Optimize Conditions: If the reaction is incomplete, consider the adjustments outlined in the table below. It is recommended to change one parameter at a time to isolate its effect.
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome | Potential Drawback |
| SOCl₂ (eq.) | 1.5 - 2.0 | Increase to 2.5 - 3.0 | Drives equilibrium towards product, higher conversion. | More excess reagent to remove during workup. |
| Temperature | Reflux | Ensure vigorous reflux is maintained | Increases reaction rate. | May lead to thermal decomposition if overheated. |
| Reaction Time | 2-3 hours[6][8] | Increase to 4-5 hours | Allows more time for complete conversion. | Can increase the formation of colored impurities. |
| Catalyst | None | Add 1-2 drops of DMF | Accelerates the formation of the Vilsmeier-Haack reagent, a more potent acyl chlorinating agent, speeding up the reaction. | Can promote side reactions and discoloration. |
Problem 2: The Final Product is Dark Brown/Black Instead of Light Yellow
The expected product is a slightly yellow oil.[8] A dark color indicates the presence of impurities, often from decomposition or side reactions.
-
Cause: Overheating during the reaction or, more commonly, during the final vacuum distillation is a frequent cause. The benzyl-like position of the CH₂ group can be susceptible to side reactions under harsh conditions.
-
Solution:
-
Controlled Heating: Use an oil bath with a thermometer and magnetic stirring to ensure even and controlled heating. Do not exceed the required temperature.
-
Efficient Vacuum Distillation: The key to purification is to distill the product at the lowest possible temperature. This requires a good vacuum system. Remove all excess SOCl₂ under reduced pressure before attempting to distill the product at a higher temperature.[4][6] A short-path distillation apparatus is often ideal for minimizing thermal stress on the compound.
-
Problem 3: The Product Decomposes Upon Standing
This compound is moisture-sensitive and can degrade over time, especially if not stored properly.
-
Cause: Exposure to atmospheric moisture leads to hydrolysis back to the carboxylic acid.
-
Solution:
-
Proper Storage: Store the purified product in a sealed container (e.g., an amber glass vial with a PTFE-lined cap) under an inert atmosphere (N₂ or Ar).
-
Refrigeration: Store the container in a refrigerator or freezer to slow down any potential decomposition pathways.
-
Use Promptly: It is always best to use the freshly prepared acyl chloride as soon as possible for subsequent reactions.
-
Experimental Protocol: Synthesis of this compound
This protocol is a robust starting point for your optimization experiments.
Materials:
-
3-Bromophenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Toluene (optional, can be run neat)
-
50 mL round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (CaCl₂) or inert gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and the reflux condenser. Ensure the setup is under an inert atmosphere of nitrogen or argon.
-
Charging the Flask: To the flask, add 3-Bromophenylacetic acid (e.g., 10.0 g, 46.5 mmol). If using a solvent, add anhydrous toluene (e.g., 20 mL).
-
Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (e.g., 6.8 mL, 93.0 mmol, 2.0 eq) to the flask at room temperature. The addition may be exothermic. Note: This step should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C if in toluene, or ~76°C if neat) and maintain for 2-3 hours. The reaction can be monitored by TLC (quenching an aliquot in methanol to form the methyl ester) to check for the disappearance of the starting acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
-
-
Purification:
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. Retrieved from [Link]
-
Hive Methods Discourse. (2004). Synthesis of Phenylacetyl Chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of α-bromophenylacetylchloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1878-67-7, 3-Bromophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromophenyl)acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3? Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). ARTICLE. Retrieved from [Link]
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
-
ResearchGate. (n.d.). Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol. Retrieved from [Link]
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
-
AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 8. prepchem.com [prepchem.com]
- 9. lookchem.com [lookchem.com]
side products in 3-Bromophenylacetyl chloride reactions
<Technical Support Center: 3-Bromophenylacetyl Chloride >
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive reagent. Here, we address common issues encountered during its use, focusing on the formation of side products and impurities. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I've isolated 3-bromophenylacetic acid as a major byproduct. What happened?
Answer: This is the most common issue when working with this compound and is almost always caused by premature hydrolysis.[1][2][3] Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack by water, even atmospheric moisture.[1][4] The electrophilic carbonyl carbon is readily attacked by the oxygen atom of water, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the corresponding carboxylic acid, 3-bromophenylacetic acid, and hydrochloric acid.[3][5]
Root Cause Analysis:
-
Contaminated Reagents: Use of non-anhydrous solvents or other reagents containing trace amounts of water.
-
Improper Glassware Preparation: Failure to adequately dry glassware introduces a significant source of moisture.[2]
-
Atmospheric Exposure: Handling the reagent or running the reaction open to the air, especially on a humid day, allows atmospheric moisture to enter the reaction vessel.[1][6]
Preventative & Corrective Actions:
-
Rigorous Anhydrous Technique: Always use freshly distilled, anhydrous solvents. Dry glassware in an oven (>100°C) for several hours and cool it under a stream of inert gas (e.g., nitrogen or argon) just before use.[2]
-
Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of an inert gas.[2][6] This prevents atmospheric moisture from entering the system.
-
Reagent Purity Check: Before use, you can check the purity of your this compound. An IR spectrum should show a strong C=O stretch around 1780-1815 cm⁻¹. The presence of a broad O-H stretch (2500-3300 cm⁻¹) and a lower-frequency C=O stretch (1700-1725 cm⁻¹) indicates significant hydrolysis to the carboxylic acid.[2]
-
Workup Procedure: If hydrolysis has occurred, the resulting 3-bromophenylacetic acid can often be removed from the desired product by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
Mechanism: Hydrolysis of this compound
Caption: Mechanism of acyl chloride hydrolysis.
Q2: I'm observing a high-molecular-weight byproduct that I can't identify. My reaction involves a non-nucleophilic base. What could it be?
Answer: When using a tertiary amine base (like triethylamine or Hünig's base) with an acyl chloride that has α-hydrogens, such as this compound, you can facilitate the formation of a ketene intermediate.[7][8] The base abstracts an acidic α-proton, followed by the elimination of the chloride ion, to form phenyl-bromoketene.
Ketenes are extremely reactive species.[9] They can undergo [2+2] cycloaddition with themselves to form a diketene dimer or polymerize, leading to complex, high-molecular-weight side products that can be difficult to characterize and remove.[7][10] This side reaction is particularly problematic if the ketene is generated faster than it is consumed by your desired nucleophile.
Root Cause Analysis:
-
Base Selection: Use of a strong, hindered amine base promotes ketene formation.
-
Reaction Conditions: Adding the acyl chloride too quickly or running the reaction at a higher temperature can lead to a buildup of the ketene intermediate, favoring dimerization or polymerization over the intended reaction.[8]
-
Experimental Order: Premixing the acyl chloride and the base before the nucleophile is present almost guarantees ketene side reactions.[7]
Preventative & Corrective Actions:
-
Slow Addition: Add the this compound dropwise as a solution to a mixture of your nucleophile and the base at a low temperature (e.g., 0 °C or -78 °C).[10] This ensures the ketene is generated in situ at a low concentration and is immediately trapped by the nucleophile.
-
Alternative Base: If possible, consider using a weaker, less-hindered base like pyridine. Pyridine can act as a nucleophilic catalyst, forming a more stable acylpyridinium salt intermediate, which then acylates your nucleophile without significant ketene formation.[11]
-
Order of Addition: Always ensure your nucleophile is present in the reaction flask to trap the reactive intermediate (either the acyl chloride itself or the ketene) as it is added or formed.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Decision tree for identifying common side products.
Q3: My starting material, this compound, is a yellow or brown liquid, but the datasheet says it should be colorless. Is it still usable?
Answer: Discoloration often indicates decomposition. Acyl chlorides, especially reactive ones like this compound, have a limited shelf life and are sensitive to light, moisture, and heat.[1][12] The color may be due to:
-
Partial Hydrolysis: Formation of 3-bromophenylacetic acid and subsequent degradation products.
-
Polymerization/Oligomerization: Small amounts of ketene-derived oligomers or other condensation products can be highly colored.[7]
-
Trace Impurities: Impurities from the synthesis (e.g., residual thionyl chloride or phosphorus halides reacting over time) can cause discoloration.[13][14]
Recommendations:
-
Purity Assessment: As mentioned in Q1, an IR spectrum is a quick way to check for hydrolysis.[2] A ¹H NMR can also be very informative.
-
Purification: If the material is valuable and the impurity level is not too high, purification by vacuum distillation is the recommended method. Acyl chlorides have significantly lower boiling points than their corresponding carboxylic acids, allowing for effective separation.[11]
-
When in Doubt, Discard: Using impure starting material can lead to inconsistent results, low yields, and difficult purifications.[2] If purification is not feasible, it is often more efficient to purchase a fresh bottle.
-
Proper Storage: To maximize shelf life, store this compound tightly sealed under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) and in a cool, dark place.[6][15] Breaking down larger quantities into smaller, single-use aliquots can also prevent contamination of the bulk material.[6]
Summary of Common Impurities
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Cause | Key Analytical Signature (¹H NMR) |
| 3-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | Hydrolysis | Broad singlet (>10 ppm) for carboxylic acid proton; CH₂ singlet shifts slightly upfield compared to the acyl chloride. |
| Ketene Dimer/Polymer | (C₈H₅BrO)n | >394 | Self-condensation via ketene intermediate | Complex, broad signals in the aliphatic and aromatic regions. |
| Residual Thionyl Chloride | SOCl₂ | 118.97 | Incomplete removal after synthesis | Not typically observed in ¹H NMR; can be detected by its characteristic sharp odor. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
! SAFETY FIRST ! This procedure must be performed in a certified chemical fume hood. This compound is corrosive and releases HCl gas upon contact with moisture.[16] Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Charge the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction boiling at the expected temperature. The boiling point will depend on the pressure, but for reference, 4-bromophenylacetyl chloride boils at 180-185 °C at 10 mmHg.[15] The pure product should be a colorless liquid.
-
Storage: Transfer the distilled product to a clean, dry, amber glass bottle with a PTFE-lined cap. Flush the headspace with argon or nitrogen before sealing. Store in a desiccator.
References
-
Acid chlorides | Organic Chemistry II Class Notes. Fiveable.
-
How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride. Benchchem.
-
Acyl chlorides stability. Sciencemadness Discussion Board.
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing).
-
Formation and utility of reactive ketene intermediates under continuous flow conditions. -ORCA - Cardiff University.
-
Diphenylketene. Organic Syntheses Procedure.
-
KETENE REACTIONS. UNT Digital Library.
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
-
2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Chemsrc.
-
Acyl chloride. Wikipedia.
-
Synthesis of (i) o-Bromophenylacetyl chloride. PrepChem.com.
-
Synthesis of α-bromophenylacetylchloride. PrepChem.com.
-
CAS 98288-51-8 this compound. Alfa Chemistry.
-
This compound 97 98288-51-8. Sigma-Aldrich.
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
-
Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC - NIH.
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. DergiPark.
-
Acetyl chloride | CH3COCl | CID 6367. PubChem.
-
acyl chlorides and water, alcohols or phenol. Chemguide.
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
-
Ketene from acetyl chloride? Reddit.
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
-
Reactions of Acyl Chlorides with Water. Chemistry LibreTexts.
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
-
(4-BROMO-PHENYL)-ACETYL CHLORIDE. ChemBK.
-
2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386. PubChem.
-
Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? Quora.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. reddit.com [reddit.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. chembk.com [chembk.com]
- 16. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of Products from 3-Bromophenylacetyl Chloride Acylation
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of acylation products derived from 3-Bromophenylacetyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges in your laboratory.
Introduction to Purification Challenges
Acylation reactions using this compound are a cornerstone of synthetic chemistry, particularly in the formation of carbon-carbon bonds to create complex ketone structures. While the reaction itself is robust, the subsequent purification of the desired product can present several challenges. This guide is structured to address these specific issues in a direct question-and-answer format, providing you with practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Work-up and Initial Purification
Question 1: My reaction mixture is a thick, colored sludge after the acylation. How do I properly quench the reaction and perform the initial work-up?
Answer:
The viscous and often colorful nature of a post-Friedel-Crafts acylation mixture is due to the formation of a complex between the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and the ketone product.[1] Proper quenching is critical to break this complex and facilitate the isolation of your product.
Underlying Principle: The Lewis acid catalyst, such as AlCl₃, is highly oxophilic and forms a stable adduct with the carbonyl oxygen of the newly formed ketone. This deactivates the product towards further acylation and necessitates a hydrolytic work-up to liberate the ketone.[2]
Recommended Protocol for Quenching and Initial Extraction:
-
Preparation: Prepare a beaker with crushed ice and concentrated hydrochloric acid (HCl). The HCl is added to keep the aluminum salts soluble in the aqueous phase as aluminum hydroxide (Al(OH)₃) is gelatinous and can complicate extractions.
-
Quenching: Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic process, and the slow addition helps to control the temperature.
-
Extraction: Once the reaction mixture is fully quenched and two distinct layers have formed, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Dilute HCl to remove any remaining aluminum salts.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as this will generate CO₂ gas.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Question 2: I see a white solid precipitating during the aqueous work-up. What is it and how do I deal with it?
Answer:
The white precipitate is likely aluminum hydroxide (Al(OH)₃), which forms if the aqueous layer is not sufficiently acidic.
Troubleshooting:
-
Acidification: Add more concentrated HCl to the separatory funnel until the precipitate dissolves.
-
Filtration: If the precipitate is persistent, you can filter the entire mixture through a pad of Celite® before proceeding with the extraction.
Identifying and Dealing with Impurities
Question 3: My crude product shows multiple spots on the TLC plate. What are the likely impurities?
Answer:
Common impurities in a this compound acylation reaction include:
-
Unreacted Starting Material: The aromatic substrate you used for the acylation.
-
3-Bromophenylacetic Acid: This is formed from the hydrolysis of the unreacted this compound. Acyl chlorides are highly reactive towards water.[3]
-
Isomeric Products: Depending on the directing effects of the substituents on your aromatic substrate, you may have a mixture of ortho, meta, and para isomers. For example, the acylation of toluene with acetyl chloride yields both ortho- and para-methylacetophenone.[4]
Visualizing Impurities with TLC:
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and identifying impurities.[5]
| Compound Type | Typical Rf Value | Visualization |
| Aromatic Ketone (Product) | Moderate | UV active |
| Aromatic Substrate | Higher than product | UV active |
| 3-Bromophenylacetic Acid | Lower than product | UV active, may streak |
A common eluent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[6]
Purification by Recrystallization
Question 4: My product is a solid. What is a good solvent system for recrystallization?
Answer:
The choice of solvent is crucial for successful recrystallization. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. For aromatic ketones, a good starting point is a mixed solvent system.[7]
Recommended Solvents for Recrystallization of Aromatic Ketones:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Hexane/Ethyl Acetate | A common system where the polarity can be fine-tuned to achieve optimal solubility.[7] |
| Isopropanol | A single solvent that often works well for moderately polar compounds. |
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, this may be due to a high impurity level or the solvent's boiling point being higher than the compound's melting point. Try using a lower boiling point solvent or a more dilute solution.[7]
-
No Crystals Form: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation.
Purification by Column Chromatography
Question 5: My product is an oil, or I have a mixture of isomers. How do I purify it by column chromatography?
Answer:
Column chromatography is a powerful technique for separating compounds based on their polarity. For aromatic ketones, a silica gel stationary phase is typically used with a mobile phase of increasing polarity.
Workflow for Column Chromatography Purification:
Workflow for Column Chromatography
Recommended Eluent Systems for Aromatic Ketones:
A gradient of hexane and ethyl acetate is a common and effective choice for separating aromatic ketones from less polar starting materials and more polar byproducts.
Product Characterization
Question 6: How can I confirm the identity and purity of my final product?
Answer:
Spectroscopic methods are essential for structural elucidation and purity assessment.
¹H and ¹³C NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of your molecule.
-
¹H NMR:
-
Aromatic Protons: Typically appear in the range of 7.0-8.5 ppm.
-
Methylene Protons (-CH₂-): The protons adjacent to the carbonyl group will appear as a singlet around 4.2-4.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around 195-200 ppm.[8]
-
Aromatic Carbons: Multiple peaks in the range of 120-140 ppm.
-
Infrared (IR) Spectroscopy:
IR spectroscopy is excellent for identifying the presence of key functional groups.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of an aromatic ketone.[9][10]
Safety & Disposal
Question 7: What are the key safety precautions I should take during this procedure?
Answer:
-
This compound: This is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum Chloride (AlCl₃): This is a water-reactive and corrosive solid. It reacts violently with water to produce HCl gas.[11] Handle it in a dry environment (e.g., a glove box or a dry fume hood).
-
Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate ventilation.
Disposal:
All chemical waste should be disposed of in accordance with your institution's and local regulations.[12][13] Generally, organic waste and halogenated waste should be collected in separate, labeled containers.
References
-
Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons, 2016. [Link]
-
Mondal, B. "Friedel Crafts reaction/Acylation of toluene." YouTube, 10 June 2020, [Link].
-
Zhang, L., et al. "Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone." Taylor & Francis Group, 13 Jan. 2024, [Link].
-
Davies, D. "Experiment 14: Friedel-Crafts Acylation." YouTube, 2 Aug. 2011, [Link].
-
ResearchGate. "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile." ResearchGate, [Link].
-
Ashenhurst, J. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry, 17 May 2018, [Link].
-
Clark, J. "Reactions of Acyl Chlorides with Water." Chemistry LibreTexts, 22 Jan. 2023, [Link].
-
Royal Society of Chemistry. "I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H bond functionalization." Royal Society of Chemistry, [Link].
-
ResearchGate. "Synthesis of 3 (in two forms) in toluene using chloroacetyl chloride (a) and bromo acetylchloride (b) in Leidenfrost, charged-microdroplets and microfluidics." ResearchGate, [Link].
-
Illinois State University. "Infrared Spectroscopy." Illinois State University, [Link].
-
New York State Department of Environmental Conservation. "Managing and Disposing of Household Hazardous Waste." NY.Gov, [Link].
-
Organic Syntheses. "1-(4-Bromophenyl)ethanone oxime (1)." Organic Syntheses, [Link].
-
UCLA Chemistry. "IR Spectroscopy Tutorial: Ketones." UCLA, [Link].
-
Scribd. "Friedel-Crafts Acylation of Toluene." Scribd, [Link].
-
Modgraph. "1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo." Modgraph, [Link].
-
University of Rochester. "Chromatography: Solvent Systems for TLC." University of Rochester, [Link].
-
Save My Exams. "Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note." Save My Exams, [Link].
-
L.S. College, Muzaffarpur. "Friedel–Crafts reaction." L.S. College, Muzaffarpur, [Link].
-
Ashenhurst, J. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, 23 Nov. 2016, [Link].
-
Leslie, J. M. "Hydrolysis of an acid chloride." YouTube, 30 Sept. 2020, [Link].
-
Washington State University. "Monitoring Reactions by TLC." Washington State University, [Link].
-
Chemistry For Everyone. "How Do You Dispose Of Etching Chemicals Safely?" YouTube, 6 July 2025, [Link].
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, [Link].
-
Chromatography Forum. "Acetone as DNPH-aldehyde mobile phase?" Chromatography Forum, [Link].
-
MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI, [Link].
-
Organic Syntheses. "5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan." Organic Syntheses, [Link].
-
Reddit. "What's the best solvent to remove these crystals and recrystallize it?" Reddit, [Link].
-
Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth College, [Link].
-
LibreTexts Chemistry. "2.3B: Uses of TLC." LibreTexts, [Link].
-
LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts, [Link].
-
ResearchGate. "(a) Separation of the phenone mixture, 1-benzophenone, 2-acetophenone,..." ResearchGate, [Link].
-
Chemistry Stack Exchange. "Comparing Rate of Hydrolysis of Acyl halides." Chemistry Stack Exchange, [Link].
-
Princeton University Environmental Health and Safety. "Aluminum Chloride (anhydrous)." Princeton University, [Link].
-
Doc Brown's Chemistry. "preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines." Doc Brown's Chemistry, [Link].
-
National Center for Biotechnology Information. "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents." National Center for Biotechnology Information, [Link].
-
LibreTexts Chemistry. "C. The Friedel-Crafts Acylation of Benzene." LibreTexts, [Link].
-
LibreTexts Chemistry. "19.14: Spectroscopy of Aldehydes and Ketones." LibreTexts, [Link].
-
MIT OpenCourseWare. "Thin Layer Chromatography (TLC) Guide." MIT OpenCourseWare, [Link].
-
SciELO. "One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones." SciELO, [Link].
-
ResearchGate. "4 Solvent Systems, Developing Chambers and Development." ResearchGate, [Link].
-
Chemistry Steps. "Friedel-Crafts Acylation with Practice Problems." Chemistry Steps, [Link].
-
O-Chem. "recrystallization-2.doc.pdf." O-Chem, [Link].
-
Preprints.org. "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org, [Link].
-
Chemguide. "friedel-crafts reactions of benzene and methylbenzene." Chemguide, [Link].
-
Oregon State University. "13C NMR Chemical Shift." Oregon State University, [Link].
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 13. m.youtube.com [m.youtube.com]
preventing hydrolysis of 3-Bromophenylacetyl chloride during reaction
Technical Support Center: 3-Bromophenylacetyl Chloride
Welcome to the technical support guide for handling this compound. This resource is designed for chemistry professionals engaged in research and development. Here, we address the critical challenge of preventing hydrolysis during its use in chemical reactions. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your starting material and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive?
This compound (C₈H₆BrClO) is a derivative of a carboxylic acid where the hydroxyl (-OH) group of 3-bromophenylacetic acid is replaced by a chlorine atom.[1] This substitution dramatically increases the compound's reactivity. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density.[2][3] This makes the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles, including water.[4]
Q2: I suspect my reaction yield is low due to hydrolysis. What exactly happens during hydrolysis?
Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. In the case of this compound, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to a nucleophilic acyl substitution reaction that rapidly and irreversibly converts the acyl chloride back to its parent carboxylic acid, 3-bromophenylacetic acid, releasing hydrogen chloride (HCl) gas as a byproduct.[4][5] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces an acidic impurity that can complicate purification.[6]
Diagram: Mechanism of Hydrolysis
Caption: Nucleophilic attack by water leads to an unstable intermediate that collapses, forming the carboxylic acid and HCl.
Q3: How can I quickly check if my stored this compound has been compromised by moisture?
While analytical techniques like FT-IR spectroscopy (looking for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid) are definitive, a simple qualitative test can be insightful. Carefully open the container in a fume hood. If you observe fuming (HCl gas reacting with atmospheric moisture) or a strong, acrid smell of HCl, it's a sign that some hydrolysis has occurred. The material should be a clear, colorless to pale yellow liquid; significant discoloration or solidification can also indicate degradation.[7] For critical applications, it is always best to purify the acyl chloride by distillation before use if its quality is in doubt.
Troubleshooting Guide: Preventing Hydrolysis
This section provides solutions to common issues encountered when working with this compound.
| Problem | Primary Cause | Troubleshooting Action & Scientific Rationale |
| Low or No Product Yield | Hydrolysis of Starting Material: Your acyl chloride was consumed by trace water before it could react with the intended nucleophile. | 1. Rigorously Dry All Solvents: Ensure solvents are anhydrous grade and/or freshly distilled from an appropriate drying agent. (See Protocol 1).2. Implement an Inert Atmosphere: Atmospheric moisture is a major contributor to hydrolysis. Perform the reaction under a dry, inert atmosphere of nitrogen or argon.[8] (See Protocol 2).3. Dry All Glassware: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use to remove adsorbed water.[9] |
| Complex Mixture, Difficult Purification | Presence of 3-Bromophenylacetic Acid: The hydrolyzed byproduct is contaminating your crude product mixture. | 1. Use an HCl Scavenger: Include a non-nucleophilic base like pyridine or triethylamine in your reaction.[5][10] This base will react with the HCl produced during the desired reaction and any trace hydrolysis, preventing acid-catalyzed side reactions.2. Perform a Basic Workup: During product isolation, wash the organic layer with a weak base solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic byproduct, converting it to its water-soluble carboxylate salt, which can then be easily removed in the aqueous layer. |
| Inconsistent Results Between Batches | Variable Moisture Content: Inconsistent experimental setup and technique are leading to varying degrees of hydrolysis. | 1. Standardize Your Procedure: Develop and strictly follow a standard operating procedure (SOP) for anhydrous reactions.2. Use High-Purity Reagents: Ensure all reagents, not just the solvent, are anhydrous. Use freshly opened bottles or reagents stored properly in a desiccator.3. Verify Inert Atmosphere Integrity: Check for leaks in your inert gas setup. A simple bubble counter can help monitor gas flow. |
Core Protocols for Anhydrous Reactions
Protocol 1: Solvent Selection and Drying
The choice of solvent is critical. It must be aprotic (lacks acidic protons) and rigorously dried.
| Solvent | Recommended Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent deep blue/purple color indicates an anhydrous, oxygen-free state. Distill directly into the reaction flask under an inert atmosphere. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours (or overnight), then reflux for 1-2 hours. Distill and store over molecular sieves (4Å). |
| Toluene | Sodium | Reflux for several hours, then distill. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill, discarding the first and last 10% fractions. |
Note: Always consult safety guidelines for handling reactive drying agents like sodium metal.
Protocol 2: Setting Up and Maintaining an Inert Atmosphere
Excluding atmospheric moisture and oxygen is non-negotiable for success.[8] The balloon method is a straightforward technique for many applications.[11]
Diagram: Inert Atmosphere Reaction Setup
Caption: A standard setup for maintaining an inert atmosphere using a gas balloon.
Step-by-Step Methodology:
-
Glassware Preparation: Oven-dry or flame-dry your reaction flask (containing a stir bar) under vacuum. Allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Assembly: Quickly cap the flask with a tight-fitting rubber septum. Clamp the flask securely.
-
Purging the Atmosphere: Fill a balloon with nitrogen or argon. Attach a needle to the balloon opening. Insert this "inlet needle" through the septum into the flask's headspace. Insert a second, open "exit needle" to serve as a vent.[11]
-
Flushing: Allow the inert gas to flow from the balloon, into the flask, and out the exit needle for 5-10 minutes.[12] This process, known as flushing, displaces the air and moisture inside the flask.
-
Establishing Positive Pressure: Remove the exit needle. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.
-
Reagent Addition: Add your anhydrous solvents and reagents via a dry syringe. To maintain the inert atmosphere, you can flush the syringe with inert gas before drawing up the liquid reagent.[13] The reaction is now protected from hydrolysis.
By implementing these robust, self-validating protocols, you can confidently prevent the hydrolysis of this compound, leading to higher yields, purer products, and more reliable synthetic outcomes.
References
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
- Google Patents. (1994).
-
ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
PubChem. 2-Bromophenylacetyl chloride. [Link]
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]
-
YouTube. (2022). Inert Atmosphere. [Link]
-
Organic Syntheses. Desoxybenzoin. [Link]
-
KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]
-
Chemguide. reaction between acyl chlorides and water - addition / elimination. [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
-
Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. [Link]
-
The Hive. (2004). Synthesis of Phenylacetyl Chloride. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
Chemguide. acyl chlorides and water, alcohols or phenol. [Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
-
Reddit. (2022). working under inert atmosphere. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 7. chembk.com [chembk.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with 3-Bromophenylacetyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when using 3-Bromophenylacetyl chloride in chemical synthesis. As a highly reactive acylating agent, minor variations in reaction conditions can significantly impact yield and purity. This resource is designed to help you diagnose and resolve these challenges through a series of frequently asked questions, detailed protocols, and mechanistic insights.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 3-bromophenylacetyl moiety. However, its reactivity is a double-edged sword. The electron-withdrawing nature of the bromine atom and the carbonyl group, combined with the presence of an enolizable α-proton, gives rise to a specific set of potential side reactions. Understanding these is the first step to troubleshooting low yields.
The primary desired reaction is nucleophilic acyl substitution, where a nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.
`dot digraph "nucleophilic_acyl_substitution" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="plaintext", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: General mechanism of nucleophilic acyl substitution.
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. General Issues
Q1: My reaction with this compound is consistently giving a low yield of the desired product, and I'm observing a complex mixture of byproducts. What are the most likely culprits?
A1: Low yields and complex byproduct formation when using this compound often stem from three primary issues:
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis by water. Even trace amounts of moisture in your solvent, reagents, or glassware can convert the starting material to the unreactive 3-bromophenylacetic acid.[1] This is often the most common cause of low yields.
-
Self-Condensation: The α-protons on the methylene bridge of this compound are acidic and can be deprotonated, especially in the presence of a base. The resulting enolate can then react with another molecule of the acyl chloride in an aldol-type condensation, leading to oligomeric impurities.[2]
-
Side Reactions with the Nucleophile/Base: The choice of base and the nature of the nucleophile are critical. Strong, sterically hindered bases can favor deprotonation and self-condensation. Some nucleophiles may have multiple reactive sites, leading to a mixture of products.
Troubleshooting Workflow:
`dot digraph "troubleshooting_workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Initial troubleshooting decision tree for low yields.
Q2: How can I rigorously ensure anhydrous conditions for my reaction?
A2: Ensuring a truly anhydrous environment is paramount. Here is a step-by-step protocol:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄). Assemble the apparatus hot and flush with a dry, inert gas (Nitrogen or Argon) while it cools.
-
Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagents: Ensure your nucleophile and any additives are dry. Liquid reagents can be dried over molecular sieves. Solid reagents can be dried in a vacuum oven.
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. Use septa and syringes for reagent addition rather than opening the system to the atmosphere.
B. Amide Synthesis
Q3: I'm attempting to synthesize an amide using this compound and a primary amine, but my yield is poor. I'm using triethylamine as a base. What could be going wrong?
A3: While triethylamine is a common base, it can sometimes promote the self-condensation of this compound. Additionally, the formation of triethylammonium chloride salt can sometimes complicate the reaction and purification.
Potential Solutions:
-
Alternative Bases: Consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base). A weaker base like pyridine can also be effective, especially if the amine nucleophile is relatively reactive.
-
Slow Addition at Low Temperature: Add the this compound solution dropwise to a cooled (0 °C or -78 °C) solution of the amine and base.[3] This minimizes the instantaneous concentration of the acyl chloride, reducing the likelihood of self-condensation.
-
Stoichiometry: Ensure you are using at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base. The first equivalent of the amine acts as the nucleophile, while the second (or the non-nucleophilic base) neutralizes the HCl byproduct.[4]
Table 1: Recommended Conditions for Amide Synthesis
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) | Aprotic and relatively non-polar solvents that dissolve the reactants well. |
| Base | Pyridine, Diisopropylethylamine (DIPEA) | Minimizes side reactions like self-condensation. |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and reduces byproduct formation. |
| Addition Order | Add acyl chloride to a solution of the amine and base | Maintains a low concentration of the highly reactive acyl chloride. |
C. Ester Synthesis
Q4: My esterification reaction with this compound and a secondary alcohol is sluggish and gives a low yield. How can I improve this?
A4: Secondary alcohols are less nucleophilic than primary alcohols, which can lead to slower reaction rates. This allows competing side reactions, such as hydrolysis of the acyl chloride, to become more significant.
Optimization Strategies:
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.
-
Solvent: A less polar solvent like dichloromethane or diethyl ether is often preferred. In some cases, using a non-nucleophilic solvent that can azeotropically remove any trace amounts of water might be beneficial, though this is less common for acyl chloride reactions.
-
Temperature: While starting at 0 °C is good practice, you may need to allow the reaction to warm to room temperature or even gently heat it to drive it to completion, especially with hindered alcohols. Monitor the reaction by TLC to avoid decomposition.
Protocol for DMAP-Catalyzed Esterification:
-
To a solution of the alcohol (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
D. Friedel-Crafts Acylation
Q5: I am performing a Friedel-Crafts acylation with this compound and benzene, but the yield is very low. What are the key parameters to control?
A5: Friedel-Crafts acylation requires a strong Lewis acid catalyst, typically AlCl₃, to generate the highly electrophilic acylium ion.[5][6] Low yields are often due to catalyst deactivation or issues with the reaction setup.
Critical Considerations:
-
Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, deactivating it.[7]
-
Anhydrous Conditions: AlCl₃ reacts violently with water. The presence of moisture will quench the catalyst and inhibit the reaction.
-
Substrate Reactivity: The aromatic substrate must not have strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H). While the bromine on the this compound is deactivating, it is on the acylating agent, not the aromatic substrate being acylated.
-
Reaction Temperature: The initial formation of the acylium ion can be exothermic. It is advisable to add the acyl chloride to the mixture of the aromatic substrate and AlCl₃ at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating.
`dot digraph "friedel_crafts" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="plaintext", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Mechanism of Friedel-Crafts Acylation.
III. Purification Strategies
Q6: What are the common impurities I should expect, and how can I remove them?
A6: The nature of impurities will depend on the specific side reactions that have occurred.
Table 2: Common Impurities and Purification Methods
| Impurity | Origin | Purification Method |
| 3-Bromophenylacetic acid | Hydrolysis of starting material | Can often be removed by washing the organic layer with a weak base like saturated aqueous NaHCO₃. The carboxylate salt will be soluble in the aqueous layer. |
| Self-condensation products | Deprotonation and subsequent reaction of the acyl chloride | These are typically higher molecular weight and less polar than the desired product. They can usually be separated by silica gel column chromatography. |
| Unreacted starting amine/alcohol | Incomplete reaction or incorrect stoichiometry | Can be removed by washing with dilute acid (for amines) or base (for alcohols), followed by column chromatography. |
General Purification Protocol (for Amides/Esters):
-
Aqueous Workup: After quenching the reaction, perform a series of aqueous washes. A typical sequence is:
-
Dilute HCl or NH₄Cl (to remove excess amine/base).
-
Saturated NaHCO₃ (to remove acidic impurities like 3-bromophenylacetic acid).
-
Brine (to reduce the solubility of the organic product in the aqueous layer and aid in drying).
-
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Chromatography: Purify the crude product using silica gel column chromatography. The appropriate solvent system will depend on the polarity of your product and can be determined by TLC analysis.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your reactions involving this compound.
IV. References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]
-
PubChem. 2-Bromophenylacetyl chloride. [Link]
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]
-
ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]
-
National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
-
Royal Society of Chemistry. Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride to give the corresponding phenoxaphosphine and xanthen-9-one derivatives. [Link]
-
Google Patents. Purification of liquid bromine contaminated with organic impurities.
-
MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
-
ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. Direction of 3-bromothiophene acylation with succinyl chloride. [Link]
-
National Center for Biotechnology Information. N-(3-Bromophenyl)acetamide. [Link]
-
National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride. [Link]
-
Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
-
Chemistry LibreTexts. 13.1.1: "Nucleophilic Acyl Substitution". [Link]
-
ResearchGate. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Organic Syntheses. 2-(2-BROMOPHENYL)-2-PROPYLPENTANAL. [Link]
-
ResearchGate. Improved preparation of halopropyl bridged carboxylic ortho esters. [Link]
-
Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
-
Wikipedia. Self-condensation. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Oreate AI. Unpacking Nucleophilic Acyl Substitution: A Dance of Electrons. [Link]
-
Supporting Information. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
PrepChem. Preparation of phenylacetyl chloride. [Link]
-
Arkivoc. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. [Link]
-
ResearchGate. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Organic Syntheses. PREPARATION OF (E)-3-(4-METHOXY-3-NITROSTYRYL)BENZOIC ACID. [Link]
-
Scribd. Aldol Condensation Reaction: Benzalacetophenone. [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
column chromatography purification of 3-Bromophenylacetyl chloride derivatives
Welcome to the technical support center for advanced purification challenges. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational principles and the practical, field-tested insights needed to successfully purify 3-Bromophenylacetyl chloride and its derivatives using column chromatography. This class of compounds presents a significant challenge due to the high reactivity of the acyl chloride moiety. This guide is structured to help you anticipate and resolve common issues, ensuring the integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions researchers face when considering column chromatography for these reactive molecules.
Q1: Is column chromatography a recommended method for purifying this compound derivatives?
A: While feasible, column chromatography is not the first-line method for purifying highly reactive acyl chlorides.[1][2] Distillation is often preferred if the compound is thermally stable.[3] The primary challenge with chromatography is the inherent reactivity of the acyl chloride with the stationary phase. Standard silica gel is acidic and contains surface-bound water, which can readily hydrolyze the acyl chloride to the corresponding carboxylic acid, significantly reducing your yield and complicating purification.[4][5]
However, with rigorous adherence to specific protocols, which will be detailed in this guide, column chromatography can be a successful strategy, particularly for removing non-volatile impurities.
Q2: What are the most critical precautions to take before starting the purification?
A: The single most critical factor is the rigorous exclusion of moisture. Acyl chlorides react rapidly with water.[5] Therefore, you must ensure:
-
Anhydrous Solvents: Use freshly distilled, high-purity anhydrous solvents for your mobile phase. Solvents should be stored over molecular sieves.
-
Dry Stationary Phase: Standard silica gel must be dried before use. A common procedure is to heat the silica gel in a vacuum oven at >120°C for several hours to remove adsorbed water.
-
Inert Atmosphere: Whenever possible, conduct the column packing and sample loading under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Dry Glassware: All glassware must be oven-dried immediately before use.
Q3: How should I select the stationary phase for purifying a reactive acyl chloride?
A: The choice of stationary phase is crucial for minimizing on-column degradation.
-
Standard Silica Gel: This is the most common stationary phase but also the most problematic due to its acidic nature and water content. If you must use silica, it must be thoroughly dried.
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. This is done by preparing your slurry in the least polar solvent of your mobile phase system and adding ~1% triethylamine. This deactivates the highly acidic silanol groups, making the surface less reactive.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds. However, you must test your compound's stability on alumina first, as it can sometimes catalyze other reactions.
Q4: What is the best strategy for choosing a mobile phase (eluent)?
A: The goal is to find a solvent system with the lowest possible polarity that still provides an appropriate retention factor (Rƒ) for your compound.
-
Solvent Choice: Stick to non-polar, aprotic solvents. A hexane/ethyl acetate or hexane/dichloromethane system is a common starting point for moderately polar compounds like this compound derivatives.[4][6] Avoid alcohols (like methanol or ethanol) as they will react with your acyl chloride to form an ester.[7]
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. However, direct spotting of the acyl chloride on a silica TLC plate will likely cause streaking and decomposition. A more reliable method is to use a "quenched-TLC" approach (see Q5).
-
Target Rƒ: Aim for an Rƒ value between 0.2 and 0.4 for your target compound.[4] This range typically provides the best separation from impurities.
Q5: How can I reliably monitor the reaction and column fractions by TLC without degrading my compound?
A: Direct TLC analysis of acyl chlorides is often misleading. The best practice is to convert a small sample of the acyl chloride into a more stable derivative before spotting it on the TLC plate.[2][8]
Protocol for Quenched-TLC Analysis
-
In a small vial, take a tiny aliquot of your reaction mixture or column fraction (e.g., a drop from a capillary spotter).
-
Add a few drops of a nucleophile, such as anhydrous methanol or a solution of a simple amine (e.g., benzylamine in THF).
-
Let the mixture stand for 1-2 minutes to allow for complete conversion of the acyl chloride to the corresponding stable methyl ester or amide.
-
Spot this derivatized mixture onto your TLC plate and elute with your chosen solvent system. This method allows you to accurately track the presence of your compound (as its derivative) without on-plate degradation.
Troubleshooting Guide
Even with careful preparation, issues can arise. This guide provides solutions to common problems encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Solution(s) |
| Low or Zero Recovery of Product | 1. Hydrolysis on Column: The acyl chloride has completely reacted with water on the silica gel to form the carboxylic acid, which is now strongly adsorbed to the stationary phase.[5]2. Irreversible Adsorption: The compound is too polar for the chosen eluent system and is not moving down the column. | 1. Verify Degradation: Elute the column with a highly polar solvent (e.g., 10% Methanol in DCM) to see if the corresponding carboxylic acid can be recovered. Use the quenched-TLC method on a starting material sample to confirm the Rƒ of the derivative, and run a direct TLC of the starting material to see the Rƒ of the hydrolysis product (the carboxylic acid).2. Use Deactivated Silica: Repeat the column using silica gel deactivated with triethylamine.3. Increase Eluent Polarity: If the compound is stable but not eluting, gradually increase the polarity of your mobile phase.[9] |
| Product Elutes with the Carboxylic Acid Impurity | 1. Incomplete Reaction: The starting material (the carboxylic acid) was not fully converted to the acyl chloride before purification.2. On-Column Degradation: Partial hydrolysis is occurring during the separation. | 1. Drive Reaction to Completion: Before purification, ensure your synthesis reaction has gone to completion. Test with quenched-TLC.2. Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive air pressure rather than gravity chromatography.3. Strict Anhydrous Conditions: Re-dry all solvents and silica gel immediately before use. Pack and run the column under an inert atmosphere. |
| Broad or Tailing Peaks | 1. Poor Sample Loading: Using too much of a strong solvent to dissolve the sample before loading can disrupt the initial separation band.[10]2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.3. Acid-Base Interactions: Residual acidic sites on the silica are interacting with the compound. | 1. Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of dry silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[4]2. Reduce Sample Load: A general rule is to use a 1:50 to 1:100 mass ratio of crude sample to silica gel.3. Add Triethylamine: Add ~0.5-1% triethylamine to your eluent system to suppress interactions with acidic silanol groups. |
| Inconsistent Rƒ Between TLC and Column | 1. TLC Plate vs. Bulk Silica: The TLC plate may have a different activity level or binder than the bulk silica gel used for the column.2. Atmospheric Moisture: The TLC plate is exposed to the atmosphere, while the column is a more closed system. | 1. Pre-condition Silica: Before finalizing your eluent, run a small "plug" of your bulk silica in a pipette with your chosen solvent and check the elution of your compound to confirm it behaves as expected.2. Rely on Quenched-TLC: The quenched-TLC method is generally more reliable for determining the elution profile of the stable derivative, which should correlate well with the elution of the parent acyl chloride. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for diagnosing product degradation during chromatography.
Caption: Decision tree for troubleshooting product degradation.
Detailed Experimental Protocol: Flash Chromatography
This protocol provides a step-by-step methodology for the purification of a this compound derivative using flash column chromatography with an emphasis on anhydrous technique.
1. Preparation (Day Before)
-
Glassware: Oven-dry all required glassware (column, flasks, funnel) overnight at 120°C. Allow to cool in a desiccator.
-
Stationary Phase: Activate silica gel (230-400 mesh) by heating in a vacuum oven at 120-150°C for at least 4 hours. Store the cooled, dry silica in a desiccator.
-
Solvents: Use HPLC-grade solvents. Ensure they are anhydrous. If not purchased as anhydrous, distill from an appropriate drying agent (e.g., CaH₂ for dichloromethane and hexane; do not use sodium for halogenated solvents). Store over 3Å molecular sieves.
2. Column Packing (Slurry Method)
-
Assemble the column vertically on a stand in a fume hood. Place a small plug of glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Use approximately 100 mL of solvent for every 50 g of silica.
-
Swirl the slurry vigorously and pour it into the column in one continuous motion. Use a funnel to guide the slurry.
-
Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand (~0.5 cm) to the top to protect the silica surface.
-
Continuously flush the packed column with 2-3 column volumes of the initial eluent. Never let the solvent level drop below the top layer of sand.[4]
3. Sample Preparation (Dry Loading)
-
Dissolve your crude this compound derivative (~1 g) in a minimal amount of a low-boiling point solvent like anhydrous dichloromethane (~5-10 mL).[11]
-
To this solution, add 5-10 g of the activated silica gel.
-
Carefully remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.
4. Column Elution and Fraction Collection
-
Drain the solvent on the packed column until it is level with the top layer of sand.
-
Carefully add the silica-adsorbed sample powder to the top of the column, creating an even layer.
-
Gently place a small piece of filter paper or another thin layer of sand on top of the sample layer to prevent disturbance.
-
Carefully add your starting eluent (e.g., 5% Ethyl Acetate in Hexane) to fill the column.
-
Apply gentle positive pressure (using a nitrogen line or an air pump) to begin eluting the solvent.
-
Collect fractions in test tubes. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a 50 g column).
-
Monitor the fractions using the quenched-TLC method described in the FAQ section.
-
If your compound is slow to elute, you may gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% to 10% ethyl acetate in hexane.[4]
5. Product Isolation
-
Analyze all fractions by quenched-TLC to identify those containing the pure product.
-
Combine the pure fractions into a pre-weighed, oven-dried round-bottom flask.
-
Remove the solvent using a rotary evaporator. Be mindful that acyl chlorides can be volatile, so use moderate temperature and pressure.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent. Determine the final yield and characterize the product by NMR, IR, and other appropriate methods.
References
- Method for purifying acid chlorides.
-
acetyl chloride. Organic Syntheses Procedure. [Link]
-
Acid chloride TLC. Reddit. [Link]
-
Acid Chloride/ chloroformate purification? ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
-
Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. ResearchGate. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: 3-Bromophenylacetyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromophenylacetyl chloride. This guide is structured to provide practical, field-proven insights into the critical work-up procedures for reactions involving this versatile but highly reactive reagent. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic workflows.
Core Principles: The Logic of the Work-up
This compound is a potent acylating agent, valued for its ability to form esters, amides, and other acyl derivatives. Its high reactivity, however, is a double-edged sword. The carbon atom of the acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack not only by your intended reactant but also by water, which is often introduced during the work-up phase[1][2].
A successful work-up is therefore not merely a purification step but a strategic process designed to achieve three primary objectives:
-
Irreversible Quenching: To safely and completely neutralize any unreacted this compound.
-
Byproduct Removal: To eliminate byproducts, primarily hydrochloric acid (HCl) and the hydrolysis product, 3-Bromophenylacetic acid.
-
Product Isolation: To isolate the desired product in high purity and yield from the reaction mixture.
Understanding these principles is paramount to diagnosing and resolving issues that may arise during the procedure.
Physicochemical & Safety Data
A quick reference table summarizing the key properties and safety information for this compound is provided below.
| Property | Value | Source |
| CAS Number | 98288-51-8 | |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | |
| Form | Liquid | |
| Density | 1.547 g/mL at 25 °C | |
| Hazard Codes | H315, H319, H335 | [3] |
| Signal Word | Warning | |
| Safety Summary | Causes skin and serious eye irritation. May cause respiratory irritation.[4][3] Reacts vigorously with water. |
Generalized Work-up Protocol: A Step-by-Step Workflow
The following protocol outlines a standard, robust work-up procedure for a typical reaction where this compound is used to acylate a nucleophile (e.g., an alcohol or amine) in an inert organic solvent (e.g., Dichloromethane, Ethyl Acetate).
Experimental Protocol
-
Reaction Quenching (The Critical First Step):
-
Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel in an ice-water bath (0-5 °C).
-
Prepare a separate flask containing a cold quenching solution, such as ice-water or a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly and with vigorous stirring, add the reaction mixture dropwise to the quenching solution. This order of addition is crucial to control the exothermic hydrolysis of the unreacted acyl chloride[5].
-
Causality: Acyl chlorides react violently with water to produce the corresponding carboxylic acid and HCl gas[6]. Adding the reaction mixture to an excess of cold water dissipates the heat generated and ensures a controlled quench.
-
-
Phase Separation:
-
Transfer the quenched mixture to a separatory funnel.
-
Allow the layers to fully separate. The organic layer will typically contain your product, while the aqueous layer contains salts and water-soluble impurities.
-
-
Aqueous Washes for Purification:
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. Add the bicarbonate solution, stopper the funnel, and gently swirl, periodically venting to release the CO₂ gas that evolves from the neutralization of HCl and 3-Bromophenylacetic acid.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine).
-
Causality: The brine wash helps to remove residual water from the organic layer by reducing the solubility of the organic solvent in the aqueous phase, thereby initiating the drying process[7].
-
-
Drying and Isolation:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the solvent is clear.
-
Filter or carefully decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification:
-
The crude product can be further purified if necessary by techniques such as recrystallization or column chromatography on silica gel[8].
-
Workflow Visualization
The following diagram illustrates the logical flow of the generalized work-up procedure.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 3-Bromophenylacetyl Chloride Reactions
Welcome to the technical support center for catalyst selection in reactions involving 3-Bromophenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during experimentation. The following sections provide in-depth answers to frequently asked questions and offer practical, field-proven insights to ensure the success of your reactions.
Section 1: Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The choice of catalyst is critical for the success of this reaction, especially with a substituted substrate like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of an aromatic substrate using this compound?
A1: The most commonly used and effective catalysts for Friedel-Crafts acylation are strong Lewis acids.[1][2] For this compound, Aluminum chloride (AlCl₃) is the standard and often most robust choice.[2][3] Other Lewis acids like Ferric chloride (FeCl₃), Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), and Titanium tetrachloride (TiCl₄) can also be used.[1][3]
The primary role of the Lewis acid is to coordinate with the chlorine atom of the acyl chloride, which generates a highly electrophilic acylium ion.[1][4] This acylium ion is then attacked by the aromatic ring to form the desired ketone.
Q2: My Friedel-Crafts acylation with this compound is giving a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Friedel-Crafts acylations can stem from several factors. Here’s a systematic troubleshooting guide:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, unopened container of the Lewis acid catalyst.[5]
-
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[5][7] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[5]
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the this compound.[6]
-
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, so strongly electron-withdrawing groups on your aromatic substrate will deactivate it, making the reaction slow or preventing it from occurring at all.[5]
-
Solution: If your substrate is highly deactivated, you may need to use a more potent Lewis acid or higher reaction temperatures. However, be aware that this can lead to side reactions.
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating.[5]
-
Solution: Experiment with a range of temperatures, starting from 0 °C to room temperature, and then gradually increasing if no reaction is observed. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Q3: I'm observing the formation of multiple products in my Friedel-Crafts acylation. What could be the cause?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than Friedel-Crafts alkylation, it can still occur, particularly with highly activated aromatic rings.[5] The introduction of the acyl group deactivates the ring, making a second acylation less favorable.[5][8][9] However, if your starting aromatic compound is very reactive, you might see some disubstitution.
Another possibility is regioisomerism. If your aromatic substrate is substituted, the acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent on your aromatic ring will determine the major product.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a general guideline for the Friedel-Crafts acylation of a simple aromatic substrate (e.g., benzene) with this compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene)
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, dissolve this compound (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Section 2: Esterification and Amidation Reactions
While this compound can react directly with alcohols and amines to form esters and amides, respectively, catalysts are often employed to increase the reaction rate and yield, especially with less nucleophilic substrates.
Frequently Asked Questions (FAQs)
Q1: Do I need a catalyst for the esterification of an alcohol with this compound?
A1: For simple, unhindered primary and secondary alcohols, the reaction may proceed without a catalyst, often with a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. However, for less reactive alcohols, such as tertiary or sterically hindered alcohols, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[10][11] DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction.[12][13]
Q2: How does DMAP catalyze the esterification reaction?
A2: DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst in the process.
Q3: What is a suitable catalyst for the amidation of an amine with this compound?
A3: Similar to esterification, amidation with primary and secondary amines is often fast and may not require a catalyst other than a base to neutralize the HCl formed. However, for less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when dealing with sensitive substrates, a catalyst can be beneficial. While DMAP can be used, other coupling agents are also common in amide bond formation. In the context of reacting an acyl chloride, a simple base is usually sufficient.
Experimental Protocol: DMAP-Catalyzed Esterification
Materials:
-
This compound
-
Alcohol
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount (e.g., 5-10 mol%)
-
Triethylamine (Et₃N) or Pyridine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equivalent), triethylamine (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Separate the organic layer and wash successively with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization: DMAP Catalysis Workflow
Caption: Catalytic cycle of DMAP in esterification.
Section 3: Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for further molecular diversification, which is crucial in drug development.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki coupling on this compound? Which catalyst should I use?
A1: Yes, a Suzuki-Miyaura coupling can be performed on this compound to form a new carbon-carbon bond at the bromine position.[14] The key is to choose a catalyst system that is tolerant of the acyl chloride functionality, or more commonly, to first protect the acyl chloride or convert it to a less reactive derivative (like an ester or amide) before performing the cross-coupling.
For the Suzuki coupling of aryl bromides, common and effective catalyst systems include:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source.[14]
-
A phosphine ligand , such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more advanced biaryl phosphine ligands like SPhos for challenging couplings.[15]
-
A base , such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[16]
Q2: What are the common issues in palladium-catalyzed cross-coupling reactions and how can I avoid them?
A2: Common problems include low or no product yield, and the formation of side products.[17]
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[16][17]
-
Inefficient Pre-catalyst Activation: Many palladium(II) sources need to be reduced in situ to the active palladium(0) species.[17]
-
Solution: Using a pre-activated Pd(0) source or a more efficient pre-catalyst system can help.[17]
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[17]
-
Solution: The choice of ligand is substrate-dependent. For electron-rich or sterically hindered aryl bromides, more electron-donating and bulky phosphine ligands are often required.
-
-
Side Reactions: A common side reaction in Suzuki couplings is the protodeboronation of the boronic acid.[16]
-
Solution: Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[16]
-
Q3: Is it possible to perform a Heck or Sonogashira reaction with this compound?
A3: Yes, both Heck and Sonogashira reactions are viable with aryl bromides.[18][19]
-
Heck Reaction: This reaction couples the aryl bromide with an alkene.[20][21] Palladium acetate with a phosphine ligand is a common catalyst system.[18] High temperatures are often required.[18]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[19][22] It typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[19][22]
For all cross-coupling reactions, it is important to consider the reactivity of the acyl chloride group and whether it needs to be protected or transformed prior to the coupling step to avoid unwanted side reactions.
Data Summary: Common Catalysts for Cross-Coupling of Aryl Bromides
| Reaction Type | Palladium Source | Common Ligands | Typical Base |
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Diisopropylamine |
Visualization: General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation. BenchChem Technical Support.
- Various Authors. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Various Scientific Publications.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- Yasar, S., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- J&K Scientific LLC. (2025). Friedel-Crafts Acylation. J&K Scientific.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Acylation Reactions. BenchChem Technical Support.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?. r/chemistry.
- ResearchGate. (2025). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Request PDF.
- MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- OUCI. (n.d.). Recent Advances in Cross-Coupling Reactions with Alkyl Halides. OUCI.
- Google Patents. (n.d.). US4895984A - Acylation of aromatics. Google Patents.
- ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific.
- Semantic Scholar. (2014). Article. Semantic Scholar.
- Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Various Authors. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Various Scientific Publications.
- IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL-CRAFTS REACTION. IJSTM.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor.
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
- ResearchGate. (2025). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Request PDF.
- ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Sonogashira reaction of aryl bromides with phenylacetylene catalysed by complex 3 or 4. ResearchGate.
- MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
Sources
- 1. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to NMR Analysis of 3-Bromophenylacetyl Chloride Reaction Products
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of products derived from the common reactions of 3-Bromophenylacetyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between molecular structure and NMR spectral data, offering a framework for the reliable identification and characterization of reaction outcomes.
Introduction: The Central Role of NMR in Reaction Monitoring
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing detailed information about the molecular structure of a compound. For reactions involving this compound, a versatile building block in organic synthesis, ¹H and ¹³C NMR are indispensable for verifying the conversion of the starting material and for characterizing the structure of the resulting products. The distinct electronic environments of the protons and carbons in the starting acyl chloride and its subsequent ester or amide derivatives give rise to characteristic chemical shifts and coupling patterns, allowing for a clear differentiation between them.
Analysis of the Starting Material and its Precursor
This compound is typically synthesized from its corresponding carboxylic acid, 3-bromophenylacetic acid. Understanding the NMR spectrum of this precursor is the first step in our analytical journey.
¹H NMR Spectrum of 3-Bromophenylacetic Acid
The ¹H NMR spectrum of 3-bromophenylacetic acid serves as our baseline. A key feature is the singlet corresponding to the benzylic protons (CH₂) adjacent to the aromatic ring and the carboxylic acid group. The aromatic protons exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet | 1H |
| Aromatic Protons | ~7.1-7.5 | Multiplet | 4H |
| Benzylic Protons (-CH₂-) | ~3.6 | Singlet | 2H |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
The conversion of 3-bromophenylacetic acid to this compound by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride will induce a downfield shift of the benzylic protons due to the increased electron-withdrawing effect of the acyl chloride group compared to the carboxylic acid.
Comparative NMR Analysis of Reaction Products
This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. Here, we will compare the expected ¹H and ¹³C NMR spectra of the products from two common reactions: esterification with ethanol and amidation with diethylamine.
Reaction Workflows
The following diagrams illustrate the synthetic pathways from the starting material to the ester and amide products.
Figure 1: Esterification of this compound.
A Comparative Guide to the Reactivity of Bromophenylacetyl Chloride Isomers
Introduction: The Strategic Importance of Positional Isomerism in Acyl Chloride Reactivity
For researchers in medicinal chemistry and materials science, substituted phenylacetyl chlorides are indispensable building blocks. Their utility stems from the highly reactive acyl chloride moiety, which serves as a gateway for forming amides, esters, and ketones through nucleophilic acyl substitution and Friedel-Crafts reactions.[1] However, the seemingly subtle change in the position of a substituent on the phenyl ring—from ortho (2-), to meta (3-), to para (4-)—can profoundly alter the molecule's reactivity. Understanding these differences is not merely an academic exercise; it is critical for reaction optimization, predicting side products, and designing efficient synthetic routes.
This guide provides an in-depth comparison of the reactivity of 2-bromophenylacetyl chloride, 3-bromophenylacetyl chloride, and 4-bromophenylacetyl chloride. We will dissect the underlying electronic and steric factors that govern their behavior, provide supporting experimental frameworks to validate these principles, and offer field-proven insights for their strategic application in synthesis.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of an acyl chloride in nucleophilic acyl substitution is dictated by the electrophilicity of the carbonyl carbon.[2] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, leading to a faster reaction rate. This electrophilicity is modulated by a delicate interplay of electronic and steric effects imparted by the bromophenyl group.
Electronic Effects: A Tug-of-War Between Induction and Resonance
The bromine atom influences the electron density of the molecule through two opposing mechanisms:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the phenyl ring through the sigma bonds. This electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, thereby increasing reactivity.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the phenyl ring. This electron-donating effect pushes electron density towards the ring, which can slightly decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity.
The net electronic influence depends on the position of the bromine atom relative to the acetyl chloride group.
Steric Hindrance: The Ortho Effect
Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of a nucleophile.[3] In this context, the 2-bromo isomer is unique. The bulky bromine atom at the ortho position can physically block or slow the attack of a nucleophile on the adjacent carbonyl carbon, a phenomenon often termed the "ortho effect."[4]
Caption: Logical relationship between factors governing acyl chloride reactivity.
Comparative Analysis of Isomer Reactivity
By synthesizing the theoretical principles, we can predict a distinct reactivity profile for each isomer.
-
4-Bromophenylacetyl chloride (para-isomer): The bromine atom is in the para position. Here, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are at play. Because the inductive effect generally outweighs the resonance effect for halogens, the net result is an activation of the carbonyl carbon compared to an unsubstituted ring. This isomer is expected to be highly reactive.
-
This compound (meta-isomer): In the meta position, the resonance effect has a negligible impact on the acetyl chloride group. Therefore, the strong electron-withdrawing inductive effect (-I) dominates. This leads to a significant increase in the electrophilicity of the carbonyl carbon, making the 3-bromo isomer arguably the most reactive of the three.
-
2-Bromophenylacetyl chloride (ortho-isomer): While the inductive effect (-I) is strongest from the ortho position, it is overwhelmingly counteracted by severe steric hindrance.[5] The large bromine atom physically obstructs the trajectory of incoming nucleophiles, dramatically slowing the rate of reaction. This steric impediment is the dominant factor, rendering the 2-bromo isomer the least reactive.
Caption: Steric hindrance in the 2-bromo isomer vs. the accessible 4-bromo isomer.
Summary of Reactivity Factors
| Isomer | Primary Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| This compound | Strong Inductive (-I) Withdrawal | Minimal | Highest |
| 4-Bromophenylacetyl chloride | Net Inductive (-I) > Resonance (+R) | Minimal | High |
| 2-Bromophenylacetyl chloride | Strong Inductive (-I) Withdrawal | Significant (Ortho Effect) | Lowest |
Experimental Validation: A Protocol for Comparative Hydrolysis Rate
To empirically validate the predicted reactivity order, a competitive hydrolysis experiment can be performed. This protocol is designed as a self-validating system where the isomers compete for a limited amount of a nucleophile (water), and the product distribution directly reflects their relative reactivity.
Synthesis of Precursors
The bromophenylacetyl chlorides are typically prepared from their corresponding carboxylic acids.[6] These acids can be synthesized via methods such as the hydrolysis of bromophenylacetonitriles.[7][8][9]
Protocol: Conversion of Bromophenylacetic Acid to Acyl Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the respective bromophenylacetic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at 0 °C.[10] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, monitoring the evolution of SO₂ and HCl gas (ensure proper scrubbing).
-
After the reaction is complete (as monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid), remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude acyl chloride is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
Competitive Hydrolysis Workflow
This experiment quantifies the relative rates at which the isomers react with water to form the corresponding carboxylic acids.
Caption: Experimental workflow for the competitive hydrolysis of bromophenylacetyl chlorides.
Detailed Steps:
-
Preparation: In a dry flask under nitrogen, prepare an equimolar solution of 2-, 3-, and 4-bromophenylacetyl chloride in an anhydrous solvent like tetrahydrofuran (THF). Include an internal standard (e.g., dodecane) for accurate quantification.
-
Initiation: At a constant temperature (e.g., 25.0 °C), add a sub-stoichiometric amount of water (e.g., 0.1 equivalents relative to the total acyl chloride concentration). Start a timer immediately.
-
Sampling: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench each aliquot to stop the reaction. A suitable method is to add it to a solution of excess diazomethane, which rapidly converts the unreacted, highly polar acyl chlorides and the product carboxylic acids into their corresponding methyl esters. This derivatization makes the compounds less polar and more volatile, ideal for gas chromatography (GC) analysis.
-
Analysis: Analyze the quenched and derivatized samples by GC-MS or HPLC.
-
Data Interpretation: By comparing the rate of disappearance of each starting ester and the rate of appearance of each product ester (relative to the internal standard), a quantitative measure of their relative reactivity can be established. The expected result is a rapid consumption of the 3- and 4-isomers, with the 2-isomer reacting much more slowly.
Implications for Synthetic Strategy
The choice between these isomers should be a deliberate one, based on the desired reaction outcome.
-
For Rapid Acylations: When high reactivity is desired, such as in Friedel-Crafts acylations on moderately activated or deactivated aromatic rings, This compound is the superior choice due to its potent, sterically unhindered electrophilicity.[11] The 4-bromo isomer is also an excellent, highly reactive alternative.
-
For Ortho-Functionalization: The low reactivity of 2-bromophenylacetyl chloride can be a strategic disadvantage. However, the resulting ortho-bromo ketone or amide is a valuable intermediate for subsequent transformations, such as intramolecular cyclizations or cross-coupling reactions where the bromine atom can be further functionalized.[12] To drive reactions involving the 2-bromo isomer to completion, more forcing conditions—such as higher temperatures, longer reaction times, or the use of more potent catalysts or nucleophiles—may be necessary.
-
Avoiding Polysubstitution: In reactions like Friedel-Crafts acylation, the product ketone is deactivated towards further electrophilic substitution. This inherent property of acylation helps prevent multiple acyl groups from adding to the aromatic substrate, which is a common problem in Friedel-Crafts alkylation.[13] This holds true for all three isomers.
Conclusion
While 2-, 3-, and 4-bromophenylacetyl chloride are structurally similar, their reactivity profiles are distinct and predictable. The reactivity order is governed by a combination of a dominant inductive effect, a modulating resonance effect, and a prohibitive steric effect.
The established reactivity trend is: this compound > 4-bromophenylacetyl chloride >> 2-bromophenylacetyl chloride.
For the synthetic chemist, this knowledge is power. It allows for the rational selection of reagents, the anticipation of reaction kinetics, and the strategic design of multi-step syntheses. By understanding the fundamental principles outlined in this guide, researchers can harness the unique characteristics of each isomer to achieve their synthetic goals with greater precision and efficiency.
References
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromofuran-2-carbonyl chloride and Other Acyl Halides.
- Benchchem. (n.d.). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus.
-
Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile.
-
Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
- Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]
-
Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Acylating Agents: Exploring Alternatives to 3-Bromophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate acylating agent is a pivotal decision that dictates the efficiency, selectivity, and overall success of a chemical transformation.[1] 3-Bromophenylacetyl chloride is a frequently used reagent for introducing the 3-bromophenylacetyl group into molecules. However, its high reactivity, which can lead to poor selectivity with polyfunctional molecules, and its corrosive hydrogen chloride (HCl) byproduct necessitate careful handling and often drive the search for more benign and selective alternatives.[1][2] This guide provides a comprehensive comparison of alternative acylating agents, supported by experimental insights, to empower researchers in making informed decisions for their synthetic challenges.
The Benchmark: this compound
This compound is a highly reactive acyl chloride.[3] Its utility lies in its ability to readily acylate a wide range of nucleophiles, including alcohols, phenols, and amines, typically affording high yields in short reaction times.[1][] This reactivity is a direct consequence of the chloride ion being an excellent leaving group.
However, this high reactivity is also a significant drawback. The reagent is sensitive to moisture and the HCl gas produced during the reaction is corrosive, requiring the use of a stoichiometric amount of base for neutralization, which can complicate the reaction workup.[1][2]
Viable Alternatives to this compound
A variety of alternative reagents can be employed to introduce the 3-bromophenylacetyl moiety, each with its own set of advantages and disadvantages. The choice among them often depends on the specific substrate, desired reaction conditions, and scalability of the process.
3-Bromophenylacetic Anhydride: The Milder Analogue
Acid anhydrides, such as the hypothetical 3-bromophenylacetic anhydride, are generally less reactive and more selective than their acyl chloride counterparts.[2] The byproduct of the acylation reaction is the corresponding carboxylic acid (3-bromophenylacetic acid), which is less corrosive and easier to handle than HCl.[2] While offering a more controlled reaction, anhydrides may require catalysts or higher temperatures to achieve reactivity comparable to acyl chlorides.[1]
Table 1: General Performance Comparison of Acylating Agents
| Acylating Agent | General Reactivity | Common Substrates | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Very High | Alcohols, Phenols, Amines | HCl | High reactivity, often leading to high yields and short reaction times.[][5] | High reactivity can lead to poor selectivity; corrosive HCl byproduct.[1] |
| 3-Bromophenylacetic anhydride | High | Alcohols, Phenols, Amines | 3-Bromophenylacetic acid | Less reactive and more selective than acyl chlorides; byproduct is less corrosive than HCl.[2] | May require catalysts or higher temperatures.[1] |
| Activated Esters | Moderate | Primarily Amines | Benign (e.g., N-hydroxysuccinimide) | High selectivity for amines; mild reaction conditions.[1] | Generally more expensive and less reactive than acyl chlorides or anhydrides.[1] |
| Carboxylic Acid + Coupling Agents | Variable | Alcohols, Phenols, Amines | Varies with coupling agent | Avoids the need to prepare and handle highly reactive acylating agents; allows for in-situ activation.[6] | Requires stoichiometric amounts of coupling agents, which can add to cost and complexity of purification.[1] |
Activated Esters: The Selective Choice for Amide Synthesis
For the synthesis of amides, activated esters of 3-bromophenylacetic acid are excellent alternatives. These reagents, such as N-hydroxysuccinimide (NHS) esters, offer high selectivity for amines and react under mild conditions.[1] The byproduct, N-hydroxysuccinimide, is water-soluble, which can simplify the purification process. While generally more expensive and less reactive than acyl chlorides, their stability and selectivity make them a valuable tool, especially in peptide synthesis and for complex molecules.[1]
Experimental Workflow: Amide Synthesis via Acyl Chloride
This diagram illustrates a typical procedure for amide synthesis using an acyl chloride like this compound.
Caption: A generalized workflow for the acylation of an amine using an acyl chloride.
In-Situ Activation of 3-Bromophenylacetic Acid: The Versatile Approach
A highly versatile and increasingly popular strategy is the in-situ activation of the parent carboxylic acid, 3-bromophenylacetic acid.[6] This method avoids the need to prepare and handle highly reactive and often unstable acylating agents. A wide array of coupling agents can be used to facilitate this transformation, primarily for the synthesis of amides.[]
Common classes of coupling agents include:
-
Carbodiimides: such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[]
-
Uronium/Aminium salts: like HBTU, HATU, and PyBOP.[][7] These are often used in peptide synthesis due to their high efficiency and mild reaction conditions.[7]
Reaction Mechanism: Amide Formation using a Coupling Agent (e.g., Carbodiimide)
This diagram outlines the general mechanism for amide bond formation using a carbodiimide coupling agent.
Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.
While this method offers excellent control and is applicable to a broad range of substrates, it requires the use of stoichiometric amounts of the coupling agent, which can increase the cost and complicate purification due to the formation of byproducts like dicyclohexylurea (DCU).[1]
Conclusion
The selection of an acylating agent is a critical parameter in the design of a synthetic route. While this compound is a powerful and reactive option, its drawbacks often make alternative reagents more suitable. For enhanced selectivity and milder reaction conditions, 3-bromophenylacetic anhydride or activated esters are excellent choices. For maximum versatility and control, particularly in complex syntheses, the in-situ activation of 3-bromophenylacetic acid with a coupling agent is often the preferred method. A thorough understanding of the reactivity, stability, and byproduct profiles of each of these alternatives will enable the researcher to choose the optimal reagent for their specific synthetic needs.
References
- BenchChem. (2025, December). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. BenchChem.
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
- BOC Sciences. (2024, March 29).
-
ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of 7-Bromoheptanoyl Chloride and Greener Acylation Alternatives in Pharmaceutical Research. BenchChem.
- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
- J&K Scientific LLC. (2026, January 7). Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. J&K Scientific LLC.
- BenchChem. (n.d.). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. BenchChem.
- ResearchGate. (2025, August 6). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology.
- ACS Publications. (2019, April 16). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews.
-
Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
- J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
- ResearchGate. (2014, July 10).
-
Chemsrc. (2025, August 24). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1878-67-7,3-Bromophenylacetic acid. Retrieved from [Link]
- Google Patents. (1991, July 30).
-
PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386. Retrieved from [Link]
- PubMed. (2022, March 15). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters.
Sources
A Comparative Guide to Analytical Methods for Monitoring 3-Bromophenylacetyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the precise monitoring of reaction progress is paramount. Reactions involving highly reactive intermediates such as 3-Bromophenylacetyl chloride demand robust analytical methodologies to ensure optimal yield, purity, and process safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the real-time or quasi-real-time monitoring of reactions involving this compound.
The Challenge of Monitoring Acyl Chloride Reactions
This compound is a highly reactive acylating agent, susceptible to rapid hydrolysis and other side reactions. This inherent instability presents a significant challenge for analytical monitoring. Direct analysis is often complicated by the reactivity of the analyte with solvents, moisture, or chromatographic stationary phases. Therefore, the choice of an analytical method must be carefully considered, balancing the need for speed, sensitivity, specificity, and practicality.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a liquid mixture. For reactions involving aromatic compounds like this compound, reversed-phase HPLC is the most common modality.
Causality Behind Experimental Choices
Due to the high reactivity of acyl chlorides with protic solvents like water and methanol, which are common components of reversed-phase HPLC mobile phases, direct analysis can be problematic, leading to on-column degradation and inaccurate quantification.[1] To circumvent this, a derivatization strategy is often employed. By reacting the acyl chloride with a suitable agent, it is converted into a more stable, readily analyzable derivative. A common and effective approach is the formation of an ester or an amide. Quenching the reaction aliquot in anhydrous methanol to form the corresponding methyl ester is a rapid and efficient method.[2] This derivative is significantly more stable under HPLC conditions and typically possesses a strong chromophore for UV detection.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
-
Reaction Sampling: At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching and Derivatization: Immediately quench the aliquot in a vial containing a known volume of anhydrous methanol (e.g., 1 mL) to convert this compound to its methyl ester derivative. The corresponding carboxylic acid, a common impurity or hydrolysis product, will remain unchanged.
-
Sample Preparation: Dilute the quenched sample with a suitable solvent mixture (e.g., acetonitrile/water) to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system.
Workflow for HPLC Analysis
Sources
A Comparative Guide to Purity Analysis of 3-Bromophenylacetyl Chloride: HPLC vs. GC Strategies
For researchers, scientists, and drug development professionals, the precise determination of purity for reactive intermediates is a cornerstone of robust chemical synthesis and drug safety. 3-Bromophenylacetyl chloride is a vital building block in the synthesis of numerous pharmaceutical compounds. However, its inherent reactivity as an acyl chloride presents a significant analytical challenge.[1][2] Standard analytical techniques, particularly reversed-phase High-Performance Liquid Chromatography (HPLC), must be thoughtfully adapted to prevent erroneous results stemming from analyte degradation.
This guide provides an in-depth comparison of two effective strategies for monitoring the purity of this compound reaction mixtures: an indirect HPLC method following derivatization and a Gas Chromatography (GC) method. We will explore the causality behind the necessary experimental choices, present detailed, validated protocols, and offer a comparative analysis to guide method selection.
The Analytical Imperative: Why Direct HPLC Analysis is Untenable
This compound, like all acyl chlorides, is highly susceptible to nucleophilic attack.[3][4] The most common nucleophile it might encounter during analysis is water. Standard reversed-phase HPLC methods utilize polar mobile phases, which are typically aqueous mixtures of solvents like acetonitrile or methanol.[5][6]
Injecting a sample of this compound directly onto a reversed-phase HPLC column would lead to immediate, on-column hydrolysis, converting the acyl chloride into 3-bromophenylacetic acid. This reaction would render the quantification of the active acyl chloride impossible and inaccurately inflate the amount of the corresponding carboxylic acid impurity.[2][7] Therefore, a direct analytical approach is scientifically unsound. The solution lies in converting the unstable acyl chloride into a stable, readily analyzable derivative prior to chromatographic analysis.
The Derivatization Solution: Stabilizing for Accurate Measurement
Pre-column derivatization is a robust strategy to overcome the reactivity of acyl chlorides.[8][9] This process involves reacting the analyte with a specific reagent to form a new, stable compound that can be easily separated and quantified. For this compound, a simple and highly effective method is methanolysis—reaction with anhydrous methanol to form the stable methyl ester, methyl 2-(3-bromophenyl)acetate.[10][11] This derivative is significantly less reactive and is perfectly suited for reversed-phase HPLC analysis.
Primary Method: HPLC Analysis via Methanolysis Derivatization
This method provides excellent specificity for the parent acyl chloride by converting it into a unique, stable ester, allowing for clear separation from the primary potential impurity, 3-bromophenylacetic acid.
Experimental Protocol: HPLC
1. Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the this compound reaction mixture into a clean, dry 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol to the flask. Ensure the methanol is of high purity and has a low water content to prevent hydrolysis.
-
Gently swirl the flask for 5 minutes at room temperature to ensure complete conversion of the acyl chloride to its methyl ester. The reaction is typically rapid.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: Return to 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 220 nm.
-
Injection Volume: 10 µL.
Causality of Experimental Choices
-
Derivatization: Methanol is chosen for its simplicity and the high stability of the resulting methyl ester. Using anhydrous methanol is critical to minimize the formation of 3-bromophenylacetic acid from hydrolysis.[10]
-
C18 Column: This is the workhorse of reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like the methyl ester derivative and potential impurities.[5]
-
Gradient Elution: A gradient program is selected to ensure adequate separation of the non-polar derivative from the more polar 3-bromophenylacetic acid and to elute any potential late-eluting, non-polar byproducts, providing a comprehensive impurity profile.[5]
-
Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the carboxylic acid group in 3-bromophenylacetic acid, leading to better peak shape and more consistent retention times.[6]
Workflow for HPLC Analysis via Derivatization
Caption: Workflow for HPLC analysis of this compound.
Alternative Method: Gas Chromatography (GC) Analysis
Gas chromatography is a powerful alternative, particularly if the impurities of interest are volatile and thermally stable. As with HPLC, direct analysis of the acyl chloride is challenging. While some reactive compounds can be analyzed directly on specific GC columns, derivatization to the methyl ester is also the most reliable approach here to ensure stability and reproducibility.
Experimental Protocol: GC
1. Sample Preparation & Derivatization:
-
The derivatization procedure is identical to the one described for the HPLC method.
-
After reacting with anhydrous methanol, the sample is diluted in a GC-compatible solvent such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) instead of an aqueous mixture.
2. GC Conditions:
-
Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
Causality of Experimental Choices
-
GC-FID: GC separates compounds based on their boiling points and interaction with the stationary phase. FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity analysis where impurity standards may not be available.
-
Temperature Program: A temperature ramp is essential to first elute volatile components at lower temperatures and then increase the temperature to elute higher-boiling compounds like the methyl ester derivative and potential byproducts in a reasonable time with good peak shape.
Workflow for GC Analysis via Derivatization
Caption: Workflow for GC analysis of this compound.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical needs, available instrumentation, and the nature of the expected impurities.
| Parameter | HPLC with UV-DAD (via Derivatization) | GC-FID (via Derivatization) | Rationale & Insights |
| Specificity | Excellent. Easily separates the non-polar ester from the polar starting acid. DAD provides peak purity analysis. | Very Good. Separates based on boiling point. May have co-elution with impurities of similar volatility. | HPLC often provides superior selectivity for polar vs. non-polar species. 3-bromophenylacetic acid is not volatile and would not be observed under typical GC conditions without further derivatization (e.g., silylation). |
| Sensitivity | Good to Excellent. Dependent on the chromophore. LOD/LOQ typically in the low µg/mL range.[12] | Excellent. FID is highly sensitive to hydrocarbons. LOD/LOQ can be in the ng/mL or sub-µg/mL range. | For trace analysis of volatile organic impurities, GC-FID is often more sensitive than standard UV detection in HPLC. |
| Impurity Scope | Broad. Can detect a wide range of polar and non-polar impurities, including non-volatile salts and starting materials. | Limited. Only suitable for volatile and thermally stable impurities. Non-volatile materials will remain in the injector. | HPLC is the more versatile technique for providing a complete picture of all potential impurities in a reaction mixture. |
| Sample Throughput | Moderate. Run times are typically 15-20 minutes including equilibration. | High. Modern GC runs can be as short as 5-10 minutes. | For rapid, routine checks of reaction conversion where only volatile components are of interest, GC can be faster. |
| Robustness | High. Modern C18 columns are very durable and reproducible.[13] | High. Capillary GC columns are robust, but inlet liners require regular maintenance to prevent contamination. | Both techniques are considered robust and reliable when properly maintained. |
| Instrumentation | Ubiquitous in pharmaceutical labs. | Common, but perhaps less so than HPLC in QC environments. Requires gas supply infrastructure. | The prevalence of HPLC systems in drug development labs often makes it the default choice. |
Conclusion and Recommendations
For a comprehensive and authoritative purity assessment of a this compound reaction, the indirect HPLC method following methanolysis derivatization is the superior choice. Its ability to simultaneously quantify the desired product (as its ester) and the most likely impurity, 3-bromophenylacetic acid, within a single run provides a more complete and trustworthy picture of the reaction's purity profile. The use of a Diode Array Detector further enhances trustworthiness by enabling peak purity assessment.
Gas Chromatography serves as an excellent complementary or alternative technique , especially in the following scenarios:
-
When screening for unknown, volatile byproducts.
-
For high-throughput analysis where the primary concern is the conversion of a volatile starting material.
-
When higher sensitivity is required for specific volatile impurities.
Ultimately, a well-equipped development lab may use both techniques: HPLC for formal purity analysis and release, and GC for rapid in-process controls and specialized impurity investigations. By understanding the inherent reactivity of this compound and employing a logical derivatization strategy, researchers can ensure the generation of accurate, reliable, and scientifically sound analytical data.
References
-
Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 367-374. [Link]
-
Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed, National Library of Medicine. [Link]
- Google Patents (2017).
-
PrepChem (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. PrepChem.com. [Link]
-
PrepChem (n.d.). Synthesis of α-bromophenylacetylchloride. PrepChem.com. [Link]
-
ResearchGate (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. [Link]
- Google Patents (2004). US6727384B1 - Method for purifying acid chlorides.
-
Chemistry Steps (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Obrnuta faza (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]
-
Save My Exams (2025). Acyl Chlorides Revision Notes. Save My Exams. [Link]
-
ResearchGate (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]
-
International Journal of Trend in Scientific Research and Development (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]
-
Chemistry LibreTexts (2023). Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Phenomenex (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Semantic Scholar (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. obrnutafaza.hr [obrnutafaza.hr]
A Comparative Guide to the Spectroscopic Identification of 3-Bromophenylacetyl Chloride Derivatives
In the landscape of synthetic chemistry and drug development, the precise characterization of reactive intermediates is paramount. 3-Bromophenylacetyl chloride and its derivatives are a critical class of building blocks, valued for their utility in constructing complex molecular architectures. Their bifunctional nature—possessing both a reactive acyl chloride and a synthetically versatile brominated aromatic ring—demands a robust, multi-faceted analytical approach for unambiguous identification. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these molecules, grounded in fundamental principles and supported by experimental data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map of the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, revealing the precise arrangement of hydrogen and carbon atoms within the molecule.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum of a this compound derivative is defined by two key regions: the aliphatic methylene protons and the aromatic protons.
-
Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the carbonyl are deshielded and typically appear as a sharp singlet. In non-aromatic acetyl chlorides, these protons resonate around 2-3 ppm.[1] For phenylacetyl chloride, this signal shifts downfield due to the influence of the aromatic ring. In this compound, this singlet is expected in the 3.5-4.5 ppm range. The absence of adjacent protons results in a singlet, simplifying this region of the spectrum.
-
Aromatic Protons (Ar-H): The substitution pattern of the benzene ring is unequivocally determined in this region (typically 7.0-8.0 ppm). For a 3-bromo substituted ring, a complex multiplet pattern is expected, comprising four distinct signals. The bromine atom's electron-withdrawing nature and its meta-positioning relative to the acetyl chloride group create a unique electronic environment for each aromatic proton, leading to predictable splitting patterns and chemical shifts.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing a map of the carbon framework.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of an acyl chloride is highly deshielded and appears at a characteristic chemical shift between 160-180 ppm.[2] This is a key identifier for the acyl chloride functional group.
-
Methylene Carbon (-CH₂-): The aliphatic carbon will resonate in the 40-50 ppm range.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and is typically found around 122-125 ppm. The other aromatic carbons will appear in the broader 125-140 ppm range, with their precise shifts determined by the combined electronic effects of the bromo and acetyl chloride substituents.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its excellent solubilizing properties for this class of compounds.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans (1024 or more) are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
| Structural Unit | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Carbonyl (-C =O) | N/A | 165-175 |
| Methylene (-C H₂-) | ~4.1 (singlet) | 45-50 |
| C-Br | N/A | ~122.5 |
| Aromatic C-H | 7.2-7.8 (multiplets) | 128-135 |
| Aromatic Quaternary C | N/A | 135-140 |
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, making it indispensable for confirming the identity of acyl chlorides.
Characteristic Absorptions
The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band for the carbonyl (C=O) stretch.
-
C=O Stretch: For acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1790-1815 cm⁻¹.[2] This is significantly higher than the carbonyl stretch in ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[3] The reason for this high frequency is the strong inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon, which shortens and strengthens the C=O bond.[3][4]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-Br Stretch: The carbon-bromine bond stretch appears in the fingerprint region, typically between 600-500 cm⁻¹, but can be difficult to assign definitively.
Experimental Protocol for FT-IR Spectroscopy
Caution: Acyl chlorides are highly moisture-sensitive and will hydrolyze to the corresponding carboxylic acid upon contact with water. This would result in the appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a shift of the carbonyl peak to a lower frequency (~1710 cm⁻¹). All steps must be performed under anhydrous conditions.
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Analysis: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The primary diagnostic peak to observe is the intense C=O stretch around 1800 cm⁻¹.[5]
| Bond Vibration | Typical Frequency (cm⁻¹) | Intensity | Significance |
| C=O Stretch (Acyl Chloride) | 1790 - 1815 | Strong, Sharp | Definitive for Acyl Chloride [2] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Confirms aromatic presence |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak | Methylene C-H bonds |
Section 3: Mass Spectrometry (MS) - Unveiling Molecular Weight and Elemental Composition
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula, particularly through the analysis of isotopic patterns.
Molecular Ion and the Bromine Isotope Pattern
The most telling feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[6]
-
M+ and M+2 Peaks: This 1:1 isotopic ratio results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[6][7][8] For this compound (C₈H₆BrClO), the molecular formula contains both bromine and chlorine. Chlorine also has two isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will lead to a more complex pattern of M, M+2, and M+4 peaks, which provides extremely strong evidence for the presence of both halogens. The expected molecular weight for the C₈H₆⁷⁹Br³⁵ClO isotopologue is approximately 232 g/mol .[9] Therefore, one would expect to see a cluster of peaks around m/z 232, 234, and 236.
Fragmentation Analysis
Under electron ionization (EI) conditions, the molecular ion will fragment in predictable ways.
-
Loss of Chlorine: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. For this compound, this would result in a prominent peak at m/z corresponding to [M-Cl]⁺.
-
Loss of Halogens: Halogens are readily lost during mass spectrometry, so peaks corresponding to the loss of Br or the entire COCl group are also expected.[8][10]
Experimental Protocol for MS
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Utilize Electron Ionization (EI) to induce fragmentation and provide a detailed fingerprint of the molecule.
-
Analysis: Acquire the mass spectrum, paying close attention to the molecular ion region to identify the characteristic isotopic pattern of bromine and chlorine.
Section 4: An Integrated Spectroscopic Workflow for Unambiguous Identification
While each technique provides valuable information, their combined power ensures an unambiguous structural assignment. A logical workflow leverages the strengths of each method sequentially.
Caption: Integrated workflow for the spectroscopic identification of this compound.
Conclusion
The spectroscopic characterization of this compound derivatives is a clear illustration of the synergy between different analytical techniques. FT-IR provides a rapid and definitive confirmation of the critical acyl chloride functional group. Mass spectrometry confirms the molecular weight and, crucially, the presence of both bromine and chlorine through its unmistakable isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy delivers the high-resolution structural details required to map the complete carbon-hydrogen framework and confirm the substitution pattern of the aromatic ring. By following this integrated approach, researchers can confidently verify the structure and purity of these vital synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.
References
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. [Link]
-
Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]
-
University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of Wisconsin-Madison. Infrared Spectroscopy. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Thieme. Product Class 1: Acid Halides. [Link]
-
Chemistry LibreTexts. Br and Cl. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. ms isotopes: Br and Cl [employees.csbsju.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 3-Bromophenylacetyl Chloride vs. Phenylacetyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of 3-bromophenylacetyl chloride and its unsubstituted counterpart, phenylacetyl chloride. By examining the electronic effects of the bromo substituent, we can elucidate the nuanced differences in their reactivity profiles, supported by established principles of physical organic chemistry and analogous experimental data.
Introduction: The Role of Acyl Chlorides in Synthesis
Acyl chlorides are highly reactive derivatives of carboxylic acids, characterized by the replacement of the hydroxyl group with a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1] This heightened reactivity makes them invaluable reagents in a multitude of chemical transformations, most notably in Friedel-Crafts acylation reactions for the formation of ketones, and in the synthesis of esters and amides.[1]
The reactivity of an acyl chloride is not static; it can be finely tuned by the introduction of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the partial positive charge on the carbonyl carbon and influencing the rate of nucleophilic attack. This guide will dissect the impact of a meta-bromo substituent on the reactivity of the phenylacetyl chloride backbone.
Molecular Characteristics
A foundational understanding of the physical properties of these two reagents is essential before delving into their reactivity.
| Property | Phenylacetyl Chloride | This compound |
| CAS Number | 103-80-0 | 98288-51-8[2] |
| Molecular Formula | C₈H₇ClO | C₈H₆BrClO[2] |
| Molecular Weight | 154.59 g/mol | 233.49 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Liquid |
The Decisive Factor: Electronic Effects on Reactivity
The primary differentiator in reactivity between phenylacetyl chloride and this compound is the electronic effect exerted by the bromine atom on the phenyl ring.
Inductive and Resonance Effects
Halogens, such as bromine, exhibit a dual electronic nature:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic substitution.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring.[3]
The Impact of the Meta-Bromo Substituent
In this compound, the bromine atom is situated at the meta position relative to the acetyl chloride moiety. At this position, the resonance effect has a negligible impact on the benzylic carbon attached to the carbonyl group. Therefore, the dominant influence is the electron-withdrawing inductive effect (-I).
This inductive withdrawal of electron density from the phenyl ring is transmitted to the carbonyl carbon of the acetyl chloride group. This results in a greater partial positive charge on the carbonyl carbon of this compound compared to the unsubstituted phenylacetyl chloride.
Caption: The electron-withdrawing bromine atom enhances the carbonyl carbon's electrophilicity.
Quantitative Reactivity Comparison: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[4] It relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the following relationship:
log(k/k₀) = σρ
Where:
-
σ (sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]
-
ρ (rho): The reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[4]
For the meta-bromo substituent, the Hammett constant (σ_meta) is +0.39 .[5] The positive value confirms its electron-withdrawing nature. Given that nucleophilic acyl substitution reactions are accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon, we can confidently predict that this compound will be more reactive than phenylacetyl chloride.
Experimental Verification of Reactivity
To empirically validate the predicted difference in reactivity, a comparative kinetic study of the hydrolysis of both acyl chlorides can be performed. The hydrolysis of acyl chlorides is a rapid reaction that produces the corresponding carboxylic acid and hydrochloric acid.[7]
Experimental Protocol: Comparative Hydrolysis Rate Determination
This protocol outlines a method to determine the pseudo-first-order rate constants for the hydrolysis of phenylacetyl chloride and this compound.
Materials:
-
Phenylacetyl chloride
-
This compound
-
Acetone (ACS grade, anhydrous)
-
Deionized water
-
Phenolphthalein indicator solution
-
Standardized sodium hydroxide solution (e.g., 0.05 M)
-
Ice bath
-
Thermostated water bath
-
Burette, pipettes, and volumetric flasks
-
Conical flasks
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of each acyl chloride in anhydrous acetone (e.g., 0.1 M). It is crucial to use anhydrous acetone to prevent premature hydrolysis.
-
Prepare a series of conical flasks, each containing a specific volume of a cooled acetone-water mixture (e.g., 90:10 v/v). Place these flasks in a thermostated water bath to equilibrate at the desired reaction temperature (e.g., 25°C).
-
-
Initiation of the Reaction:
-
To initiate the reaction, rapidly inject a small, precise volume of the acyl chloride stock solution into the acetone-water mixture while stirring vigorously. Start a stopwatch simultaneously.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 2 minutes), withdraw a known aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of ice-cold deionized water. The cold temperature will significantly slow down the reaction.
-
-
Titration:
-
Immediately titrate the quenched solution with the standardized sodium hydroxide solution using phenolphthalein as an indicator. The amount of NaOH consumed corresponds to the amount of HCl produced, which is directly proportional to the extent of the hydrolysis reaction.
-
-
Data Analysis:
-
The concentration of the acyl chloride remaining at each time point can be calculated from the titration data.
-
A plot of ln([Acyl Chloride]) versus time will yield a straight line for a pseudo-first-order reaction. The slope of this line is equal to -k, where k is the pseudo-first-order rate constant.
-
Caption: A schematic representation of the experimental workflow for the kinetic analysis.
Implications for Synthetic Applications
The enhanced reactivity of this compound has several practical implications for synthetic chemists:
-
Milder Reaction Conditions: Due to its increased electrophilicity, reactions involving this compound, such as Friedel-Crafts acylations, may proceed under milder conditions (e.g., lower temperatures or with less potent Lewis acid catalysts) compared to phenylacetyl chloride.
-
Faster Reaction Times: The higher reactivity translates to faster reaction rates, potentially reducing reaction times and improving throughput in a laboratory or industrial setting.
-
Increased Propensity for Side Reactions: The heightened reactivity also means a greater susceptibility to hydrolysis. Therefore, stringent anhydrous conditions must be maintained when handling and using this compound to prevent its degradation.[1]
Conclusion
In the comparative analysis of this compound and phenylacetyl chloride, the presence of the meta-bromo substituent is the determining factor in their relative reactivity. The strong electron-withdrawing inductive effect of the bromine atom significantly enhances the electrophilicity of the carbonyl carbon in this compound. This leads to a greater susceptibility to nucleophilic attack, making it a more reactive acylating agent than its unsubstituted counterpart. This increased reactivity can be leveraged for more efficient chemical syntheses but also necessitates careful handling to avoid unwanted hydrolysis. The principles of physical organic chemistry, particularly the Hammett equation, provide a robust framework for predicting and understanding these reactivity trends, guiding the rational selection of reagents in drug discovery and development.
References
- Benchchem. A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus.
- Journal of the Chemical Society B: Physical Organic. Phenolic esters. Part I.
- Alfa Chemistry. This compound.
- PubChem. Phenylacetyl chloride.
- AIR Unimi. Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues.
- Wikipedia. Friedel–Crafts reaction.
- Guidechem. Phenylacetyl chloride 103-80-0 wiki.
- Master Organic Chemistry. EAS Reactions (3)
- YouTube.
- Quora. Which is more reactive Acyl chloride or Acyl bromide?
- Sigma-Aldrich. This compound 97 98288-51-8.
- Organic Chemistry Portal.
- CAMEO Chemicals - NOAA. PHENYLACETYL CHLORIDE.
- Sigma-Aldrich.
- PubChem. 2-Bromophenylacetyl chloride.
- Wikipedia.
- Dalal Institute.
- Thermo Fisher Scientific. Phenylacetyl chloride, 98% 100 g.
- EPA NEPAL.
- Chemistry Stack Exchange. Comparing the rates of hydrolysis of different haloalkanes.
- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- EPA NEPAL.
- Pharmacy 180.
- ResearchGate.
- ResearchGate.
- PrepChem.com.
- Organic Syntheses. Desoxybenzoin.
- ACS Publications. Benzyl Tosylates. II.
- Benchchem. A Comparative Kinetic Analysis of 3-(1-Cyanoethyl)benzoyl Chloride and Benzoyl Chloride.
- ResearchGate. Hammett plot for a series of ester solvolysis (p-CH3, m-CH3, m-OCH3, p-Cl, and m-Cl).
- ResearchGate. How can I synthesize phenylacetyl chloride using PCl3?
- Benchchem. Synthesis routes of Phenylacetyl chloride.
- WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids.
- Google Patents.
- Organic Syntheses. p-BROMOPHENACYL BROMIDE.
- ACS Publications.
- PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
- ResearchGate. Values of some Hammett substituent constants (σ).
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- Lumen Learning.
- Chemistry LibreTexts.
- Canadian Science Publishing.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Amide Synthesis: 3-Bromophenylacetyl Chloride vs. EDC Coupling
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the formation of the amide bond is a cornerstone reaction. The choice of synthetic methodology can profoundly impact yield, purity, and scalability. This guide provides a comprehensive, data-driven comparison of two prevalent methods for synthesizing N-aryl amides, specifically focusing on the use of the highly reactive 3-Bromophenylacetyl chloride versus the milder, modern approach of carbodiimide-mediated coupling of 3-Bromophenylacetic acid.
This document is designed to move beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, practical considerations, and validation data, offering field-proven insights to guide your experimental design.
Methodology 1: The Classic Approach - Acylation with this compound
The reaction of an amine with an acyl chloride, often under Schotten-Baumann conditions, is a classic and robust method for amide synthesis.[1][2] The high electrophilicity of the acyl chloride makes it exceedingly reactive towards nucleophiles like primary and secondary amines, often driving the reaction to completion rapidly.[3][]
Reaction Mechanism: Nucleophilic Acyl Substitution
The mechanism is a straightforward nucleophilic acyl substitution.[5] The amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[6] This intermediate then collapses, expelling the chloride ion as a good leaving group, and after deprotonation (facilitated by a base), the stable amide is formed.[5] A base, such as pyridine or aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][7]
Detailed Experimental Protocol: Synthesis of N-(3-bromophenyl)-2-(3-bromophenyl)acetamide
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromoaniline (1.0 eq) and a suitable aprotic solvent like dichloromethane (DCM).
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 eq).[8]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.05 eq) in DCM dropwise to the cooled amine solution. Vigorous stirring is essential.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure amide.
Validation & Characterization
A successful synthesis is validated through standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the N-H proton.
-
¹³C NMR: Confirmation of the carbonyl carbon and the aromatic carbons.
-
Mass Spectrometry (MS): Determination of the molecular weight to confirm the product's identity.[10]
-
Infrared (IR) Spectroscopy: Presence of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Methodology 2: The Modern Alternative - Carbodiimide Coupling
Modern amide synthesis often favors coupling reagents that activate carboxylic acids in situ, avoiding the need to prepare and handle moisture-sensitive acyl chlorides.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxybenzotriazole (HOBt), is a premier choice due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[12][13]
Reaction Mechanism: O-Acylisourea Intermediate
The EDC coupling mechanism involves several steps.[12] First, the carboxylic acid (3-Bromophenylacetic acid) adds to the EDC to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, it can also rearrange or racemize. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions.[14][15] The amine then reacts with this activated HOBt-ester to furnish the desired amide with high fidelity.[12]
Detailed Experimental Protocol: Synthesis of N-(3-bromophenyl)-2-(3-bromophenyl)acetamide
-
Setup: To a round-bottom flask, add 3-Bromophenylacetic acid (1.0 eq), 3-bromoaniline (1.0-1.2 eq), and HOBt (1.1-1.5 eq).
-
Solvent: Dissolve the mixture in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.[12]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC hydrochloride (EDC·HCl) (1.1-1.5 eq) portion-wise to the reaction mixture.[12]
-
Base Addition: If using EDC·HCl and an amine salt, add a non-nucleophilic base like DIEA (2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours), monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis: Head-to-Head Performance
The choice between these two powerful methods depends on the specific requirements of the synthesis, including substrate sensitivity, scale, and cost.
| Parameter | This compound | EDC/HOBt Coupling | Rationale & Insights |
| Reaction Time | Fast (1-3 hours) | Slower (12-18 hours) | The high reactivity of acyl chlorides leads to rapid conversions.[] Carbodiimide couplings are kinetically slower, often requiring overnight stirring.[12] |
| Yield | Generally High | Good to Excellent | Both methods can provide high yields, though the acyl chloride route can be more susceptible to hydrolysis, potentially lowering the yield.[16] |
| Purity (Crude) | Good | Often Cleaner | EDC coupling often results in a cleaner crude product, as the byproducts (EDC-urea, HOBt) are typically easier to remove via aqueous work-up than residual base or hydrolyzed starting material from the acyl chloride method.[17] |
| Substrate Scope | Good, but limited by sensitive functional groups | Excellent , milder conditions tolerate a wider range of functionalities | The generation of HCl makes the acyl chloride method unsuitable for acid-sensitive substrates. EDC coupling is performed under much milder, near-neutral pH conditions.[18] |
| Safety & Handling | Hazardous | Safer | This compound is corrosive, a lachrymator, and reacts violently with water.[19][20][21] EDC and HOBt are solids that are significantly easier and safer to handle, though they are still irritants. |
| Cost | Lower Reagent Cost | Higher Reagent Cost | Acyl chlorides are typically prepared from the corresponding carboxylic acid using inexpensive reagents like thionyl chloride. EDC and HOBt are more expensive specialty reagents. |
| Byproducts | HCl, Tertiary Amine Salt | EDC-Urea, HOBt | The EDC-urea byproduct is water-soluble, simplifying purification.[13] The triethylamine hydrochloride from the acyl chloride method can sometimes complicate isolation. |
Visualization of Synthetic Workflows
To further clarify the operational differences, the following diagrams illustrate the general workflows for both synthesis and validation.
Caption: Comparative workflow for amide synthesis.
Caption: Simplified mechanisms of amide formation.
Conclusion and Expert Recommendation
Both this compound and EDC/HOBt coupling are highly effective methods for the synthesis of N-(3-bromophenyl)-2-(3-bromophenyl)acetamide and related structures.
Choose the this compound method when:
-
Speed and cost are primary drivers.
-
The starting amine is robust and not sensitive to acidic conditions.
-
You are working on a large scale where reagent cost is a significant factor.
Choose the EDC/HOBt Coupling method when:
-
Substrate preservation is critical. The mild conditions are ideal for complex molecules with sensitive functional groups.[22]
-
A cleaner crude product and simpler purification are desired.
-
Safety and ease of handling are priorities in the laboratory environment.
Ultimately, the optimal choice is dictated by the specific goals of the synthesis. For rapid, cost-effective synthesis of simple amides, the classic acyl chloride approach remains a viable and powerful tool. However, for the synthesis of complex, high-value molecules, particularly in the context of drug discovery and development, the reliability, safety, and broad substrate scope of EDC/HOBt coupling make it the superior choice.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Fisher Scientific. (2009, September 14). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- Chemsrc. (2025, August 24). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- Reddit. (2017, February 2). Amide synthesis, why make acyl chloride?.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
- Reddit. (2024, September 14). Acid chloride reaction with amine.
- NIST. (n.d.). Acetamide, N-(3-bromophenyl)-.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromophenylacetyl Chloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment through the meticulous management and disposal of hazardous reagents. 3-Bromophenylacetyl chloride, a valuable acylating agent in organic synthesis, demands our full attention due to its inherent reactivity and hazardous characteristics. This guide provides a comprehensive, step-by-step protocol for its safe neutralization and disposal, grounded in chemical principles and established safety standards.
Part 1: Understanding the Hazard Profile
This compound (C₈H₆BrClO) is a combustible, corrosive liquid that poses multiple risks.[1] Its primary hazards stem from its high reactivity, particularly with water and other nucleophilic substances.
-
Corrosivity and Reactivity: As an acyl chloride, it reacts violently with water in a highly exothermic hydrolysis reaction to form 3-bromophenylacetic acid and corrosive hydrochloric acid (HCl) gas.[2][3] This reaction can cause a dangerous pressure buildup in a closed container. It is also incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1][2]
-
Health Hazards: The compound is a lachrymator and causes severe skin burns and serious eye damage.[2][4] Inhalation of its vapors can cause respiratory irritation, coughing, and wheezing.[1][5][6]
| Hazard Classification | Description | GHS H-Code |
| Skin Corrosion/Irritation | Causes skin irritation and severe burns.[2][4][5] | H315, H314 |
| Eye Damage/Irritation | Causes serious eye irritation and damage.[2][4][5] | H319, H314 |
| Target Organ Toxicity | May cause respiratory irritation.[5][6] | H335 |
| Water Reactivity | Reacts violently with water, liberating toxic gas.[2] | EUH014 (unofficial) |
Part 2: The Disposal Workflow: From Reagent to Waste
The fundamental principle for disposing of this compound is controlled neutralization before it enters the official waste stream. This process converts the reactive acyl chloride into less hazardous, more stable compounds. The entire procedure must be conducted within a certified chemical fume hood.
Caption: Workflow for the safe disposal of this compound.
Part 3: Detailed Neutralization Protocol
This protocol is designed for small quantities (typically <100 g) of this compound. For larger volumes, consult your institution's Environmental Health & Safety (EHS) department.
Objective: To safely hydrolyze this compound and neutralize the resulting hydrochloric acid.
Materials:
-
This compound (waste)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water (H₂O) and Ice
-
Large beaker (at least 10x the volume of the acyl chloride)
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
-
pH indicator strips or calibrated pH meter
Step-by-Step Methodology:
-
Prepare the Neutralizing Solution:
-
In a large beaker placed within an ice bath on a magnetic stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be sufficient to ensure a large excess of the base.
-
Causality: Using a weak base like sodium bicarbonate is crucial. It effectively neutralizes the HCl byproduct without the extreme exothermicity that a strong base like NaOH would generate, reducing the risk of splashing and boiling.[7] The ice bath helps absorb the heat generated during the hydrolysis reaction.[8]
-
-
Controlled Addition of the Acyl Chloride:
-
While vigorously stirring the cold basic solution, add the this compound dropwise using a pipette or a dropping funnel.
-
Causality: A slow, controlled addition is the most critical step for safety.[9] It prevents the exothermic reaction from running away, which could cause a violent evolution of CO₂ (from the bicarbonate) and HCl gases, leading to splashing of the corrosive mixture.[3]
-
-
Monitor the Reaction:
-
You will observe gas evolution (CO₂) as the acid is neutralized. Continue the slow addition, ensuring the reaction does not become too vigorous. If frothing becomes excessive, pause the addition until it subsides.
-
Maintain the temperature of the solution below 20°C.
-
-
Complete the Neutralization:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour, or until all gas evolution has completely stopped. This ensures the reaction has gone to completion.
-
-
Verify Neutralization (Self-Validation Step):
-
Once the reaction appears complete, carefully remove a small aliquot and test the pH using indicator paper or a pH meter.
-
The final pH of the solution must be in the neutral range (typically between 5.5 and 9.0).[8] If the solution is still acidic, add more sodium bicarbonate solution and continue stirring until the pH is stable within the target range.
-
Causality: This step is a mandatory check to validate that the reactive and corrosive characteristics of the waste have been eliminated, rendering it safe for the next stage of disposal.
-
Part 4: Waste Segregation and Final Disposal
Even after neutralization, the resulting aqueous solution is considered hazardous waste and must be disposed of correctly.
-
Classification: The neutralized solution contains the sodium salt of 3-bromophenylacetic acid. Because the original molecule contains bromine, this waste must be classified as Halogenated Organic Waste .[10][11] Do not mix it with non-halogenated waste, as this would require the entire mixture to be treated as the more expensive halogenated category.[12][13]
-
Containment and Labeling:
-
Transfer the neutralized solution to a designated hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," and the full chemical names of the contents must be listed (e.g., "Water, Sodium 3-bromophenylacetate, Sodium Chloride, Sodium Bicarbonate").[14]
-
-
Final Disposal:
Part 5: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Containment: For a small spill, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use water or combustible materials. [1][4]
-
Neutralization (for spill cleanup): Once absorbed, cautiously add a dry neutralizing agent like sodium bicarbonate to the absorbent material.
-
Collection and Disposal: Carefully sweep the mixture into a designated, sealable container. Label it as hazardous waste, detailing the contents, and dispose of it through EHS.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.[14]
References
-
2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc . Chemsrc. Available at: [Link]
-
Hazardous Substance Fact Sheet - Phenylacetyl Chloride . New Jersey Department of Health. Available at: [Link]
-
PHENYLACETYL CHLORIDE - Safety Data Sheet . Loba Chemie. Available at: [Link]
-
2-Bromophenylacetyl chloride | C8H6BrClO | PubChem . National Center for Biotechnology Information. Available at: [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng Chemical. Available at: [Link]
-
Hazardous Waste Segregation . University of California, Santa Cruz. Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations . U.S. Environmental Protection Agency. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at: [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. Available at: [Link]
-
EPA Hazardous Waste Codes . University of Maryland, Baltimore. Available at: [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. Available at: [Link]
-
Safety Data Sheet: Iron(III) chloride solution . Carl ROTH. Available at: [Link]
-
Comparing Rate of Hydrolysis of Acyl halides . Chemistry Stack Exchange. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Department of Environmental Protection. Available at: [Link]
-
Safety Data Sheet - Ferric Chloride . Hill Brothers. Available at: [Link]
-
Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry . YouTube. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]
-
Organic Solvent Waste Disposal . University of British Columbia. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Available at: [Link]
-
Safety Data Sheet Ferric Chloride Solution . Redox. Available at: [Link]
-
How to Neutralize Acid: Effective Ways (2024) . Ryze Chemie. Available at: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 6. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. bucknell.edu [bucknell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. epa.gov [epa.gov]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Handling 3-Bromophenylacetyl Chloride
As researchers and drug development professionals, our work necessitates the use of highly reactive reagents. 3-Bromophenylacetyl chloride is one such compound, a valuable intermediate that demands the utmost respect and careful handling. This guide moves beyond a simple checklist, offering a deep dive into the essential safety and logistical information required for its use. By understanding the chemical principles behind the required precautions, we can build a culture of safety and ensure the integrity of our research.
Understanding the Inherent Risks of this compound
This compound (C8H6BrClO) is a lachrymatory (tear-inducing) liquid that is classified as a skin and eye irritant, and it may cause respiratory irritation. The primary driver of its hazardous nature is the acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water.
The reaction with water, known as hydrolysis, is a vigorous and exothermic nucleophilic addition-elimination reaction.[1][2] The water molecule's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate to form hydrochloric acid (HCl) and 3-bromophenylacetic acid.[1][2][3] The production of corrosive HCl gas is a major concern, as it can cause severe respiratory tract irritation.[4]
| Property | Value |
| Molecular Formula | C8H6BrClO[5] |
| Molecular Weight | 233.49 g/mol [5] |
| Form | Liquid |
| Density | 1.547 g/mL at 25 °C |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound and its reaction byproducts, a comprehensive PPE strategy is non-negotiable.[6][7]
-
Eye and Face Protection: Due to the risk of splashes and the lachrymatory nature of the compound, chemical splash goggles and a face shield are mandatory.[8][9] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Double gloving is recommended. Butyl rubber or neoprene gloves provide good resistance to a range of chemicals, including acids and organic compounds.[10] Nitrile gloves can be used for incidental contact but should be changed immediately upon contamination.[11][12] Always consult a glove compatibility chart for the specific chemicals you are using.[11]
-
Lab Coat/Apron: A chemical-resistant lab coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.[13]
-
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[14][15] If there is a potential for exposure outside of a fume hood, such as during a large spill, a full-facepiece respirator with an acid gas cartridge is required.[8][16][17] The National Institute for Occupational Safety and Health (NIOSH) provides detailed guidance on respirator selection.[18][19]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Preparation and Handling:
-
Work Area: All manipulations of this compound must be performed within a properly functioning chemical fume hood.[14][15] The work area should be clean and free of clutter.
-
Inert Atmosphere: Due to its reactivity with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for reactions sensitive to water.[20]
-
Equipment: Use clean, dry glassware. Grounding and bonding of equipment may be necessary to prevent static discharge, which can be an ignition source.[20][21]
-
Transporting: When moving the chemical, use a secondary container to mitigate the risk of spills.
2. During the Reaction:
-
Reagent Addition: When quenching a reaction containing this compound, add the quenching agent (e.g., water, alcohol, or a basic solution) slowly and in a controlled manner to manage the exothermic reaction.[22]
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
Emergency Procedures: Spill and Exposure Response
In the event of an incident, a swift and informed response is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][23] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
For small spills within a fume hood, cover the spill with a neutralizing agent like sodium bicarbonate or soda ash.[24][25] Once the fizzing has stopped, absorb the mixture with an inert material such as vermiculite or sand.[4][21] Collect the material in a sealed container for disposal. Do not use combustible materials like paper towels to absorb the spill.[24] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[14]
Waste Disposal: A Critical Final Step
All materials contaminated with this compound, including the neat chemical, reaction residues, and spill cleanup materials, must be treated as hazardous waste.[14][21]
Step-by-Step Disposal Plan:
-
Neutralization: If safe to do so, excess this compound can be slowly quenched by adding it to a stirred solution of sodium bicarbonate.[26] Alternatively, it can be reacted with an alcohol like methanol or ethanol to form a less reactive ester.[22] This should be done in a fume hood with appropriate cooling.
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.[14] The container should be compatible with the waste; do not use metal containers if acidic conditions are present.
-
Labeling and Storage: Label the waste container clearly with its contents. Store the waste in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management team. Never pour this compound or its waste down the drain.[7][27]
By understanding the reactivity of this compound and adhering to these rigorous safety protocols, researchers can confidently and safely utilize this important chemical in their work, fostering a secure and productive laboratory environment.
References
- Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes.
- Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
- Chemguide.
- CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides.
- Occupational Safety and Health Administration.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- OSHA Training School. (2024, January 19).
- A Guide to Working with Corrosive Substances. (n.d.).
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Lion Technology. (2019, January 21).
- New Jersey Department of Health. (n.d.). 0013 - Hazardous Substance Fact Sheet.
- Safetyware. (2025, July 2).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Oxford University. (n.d.). Chemical Resistant Gloves Guide.
- University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
- BASF. (n.d.).
- Chemos GmbH & Co.KG. (2019, January 15).
- Fisher Scientific. (2010, September 7).
- Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
- Global Industrial. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
- American Chemistry Council. (n.d.). Protective Equipment.
- Ali Unal. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Parcil Safety. (n.d.).
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide....
- Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
- Emedco's Blog. (2014, January 16). Four Tips When Neutralizing Chemical Spills.
- Sigma-Aldrich. (n.d.). This compound 97 98288-51-8.
- Toxic Docs. (n.d.).
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Alfa Chemistry. (n.d.). CAS 98288-51-8 this compound.
- The University of Alabama. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- Centers for Disease Control and Prevention. (n.d.).
- PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride.
- Chemguide. (n.d.).
- ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 7. actenviro.com [actenviro.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. safetyware.com [safetyware.com]
- 12. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. wcu.edu [wcu.edu]
- 15. nbinno.com [nbinno.com]
- 16. parcilsafety.com [parcilsafety.com]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 19. students.umw.edu [students.umw.edu]
- 20. fishersci.com [fishersci.com]
- 21. nj.gov [nj.gov]
- 22. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 23. download.basf.com [download.basf.com]
- 24. jk-sci.com [jk-sci.com]
- 25. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 26. researchgate.net [researchgate.net]
- 27. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
